molecular formula C6H12ClNO2 B1403426 cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride CAS No. 1389264-21-4

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Cat. No.: B1403426
CAS No.: 1389264-21-4
M. Wt: 165.62 g/mol
InChI Key: MOTVVKJYPXKJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is a high-purity chemical reagent intended solely for research and development purposes in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. This compound belongs to a class of conformationally restricted, non-proteinogenic amino acids featuring a cyclobutane ring backbone. Such structurally rigid scaffolds are of significant interest in medicinal chemistry and drug discovery, particularly for designing novel peptidomimetics and bioactive molecules where they can impose specific three-dimensional conformations to enhance potency, selectivity, and metabolic stability. The cis-configuration of the amino and carboxylic acid functional groups on the cyclobutane ring provides a unique spatial orientation that can be critical for interacting with biological targets. Researchers can utilize this building block in the synthesis of more complex molecules, as a precursor for heterocyclic chemistry, or in the development of proprietary compound libraries for high-throughput screening. The hydrochloride salt form typically offers improved stability and solubility for handling in various experimental conditions. For specific physical-chemical data (e.g., molecular weight, melting point, solubility) or a certificate of analysis, please contact our technical support team.

Properties

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVVKJYPXKJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and strategic workflow for the complete structure elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, emphasizing a self-validating, multi-pronged analytical approach. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, we present a robust pathway to unequivocally confirm the molecular structure, including the critical cis-stereochemistry of this substituted cyclobutane derivative.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane derivatives are crucial structural motifs in medicinal chemistry and materials science. Their inherent ring strain and defined three-dimensional arrangement of substituents offer unique pharmacological and physical properties.[1] this compound (Figure 1) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel therapeutic agents. The precise determination of its structure, particularly the relative stereochemistry of the amino and carboxylic acid groups, is paramount for understanding its biological activity and for rational drug design. This guide outlines a systematic and rigorous approach to its complete structural characterization.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment. Our workflow is designed to first establish the molecular formula and connectivity, then to probe the stereochemistry, and finally to confirm the three-dimensional arrangement in the solid state.

workflow cluster_start Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Final Confirmation Sample This compound MS Mass Spectrometry (MS) Sample->MS Molecular Formula FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Sample->NMR Connectivity & Stereochemistry Elucidation Complete Structural Elucidation MS->Elucidation FTIR->Elucidation XRay Single-Crystal X-ray Diffraction NMR->XRay Hypothesis for Confirmation NMR->Elucidation XRay->Elucidation Unambiguous 3D Structure

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

The initial and most critical step is to determine the elemental composition and molecular weight of the compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or water.

  • Ionization: Electrospray ionization (ESI) is employed in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.[2][3]

  • Mass Analysis: A Time-of-Flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). TOF analyzers offer high resolution and mass accuracy.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The accurate mass of this ion is used to calculate the elemental formula.

Expected Data and Interpretation

For this compound (C₆H₁₂ClNO₂), the free base has a molecular formula of C₆H₁₁NO₂.

Ion Calculated Exact Mass (Da) Observed m/z Interpretation
[M+H]⁺130.0817~130.0815Protonated molecule of the free base (C₆H₁₂NO₂⁺). Confirms the molecular weight.

The high-resolution data allows for the unambiguous determination of the elemental formula, distinguishing it from other potential isobaric compounds. This provides the foundational piece of information upon which the rest of the structural analysis is built.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific vibrational modes of the functional groups.[4][5]

Expected Data and Interpretation
Frequency Range (cm⁻¹) Vibrational Mode Functional Group Interpretation
2500-3300 (very broad)O-H stretchCarboxylic AcidThe broadness is characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[5]
2800-3000 (broad)N-H stretchAmmonium Salt (NH₃⁺)Confirms the presence of the protonated amine as a hydrochloride salt.
~1710 (strong, sharp)C=O stretchCarboxylic AcidIndicates the presence of the carbonyl group.[5]
2840-3000 (medium)C-H stretchAlkane (CH₂, CH₃)Corresponds to the aliphatic C-H bonds in the cyclobutane ring and methyl group.

The FTIR spectrum provides strong evidence for the key functional groups: a carboxylic acid and a primary amine salt, consistent with the proposed structure.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential to establish the carbon framework, proton environments, and, crucially, the stereochemical relationship between the substituents.

Experimental Protocol: High-Field NMR
  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to avoid solvent signal interference.

  • ¹H NMR: A standard proton NMR spectrum is acquired to identify the number of unique proton environments, their chemical shifts, and coupling patterns (multiplicity).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to determine the number of unique carbon environments.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

Expected Data and Interpretation

¹H NMR (in D₂O):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.3s3H-CH₃Singlet due to the quaternary carbon attachment.
~2.2-2.4m2H-CH₂- (adjacent to C-NH₃⁺)Complex multiplet due to coupling with neighboring protons.
~2.6-2.8m2H-CH₂- (adjacent to C-COOH)Shifted downfield due to the electron-withdrawing effect of the carboxyl group.
~3.5quintet1H-CH-NH₃⁺Quintet due to coupling with the four adjacent methylene protons.

¹³C NMR (in D₂O):

Chemical Shift (δ, ppm) Assignment Rationale
~25-CH₃Typical chemical shift for a methyl group on a quaternary carbon.
~40-CH₂-Aliphatic methylene carbons of the cyclobutane ring.
~45C-CH₃Quaternary carbon attached to the methyl and carboxyl groups.
~50CH-NH₃⁺Carbon attached to the amino group.
~180-COOHCarboxylic acid carbonyl carbon.

Stereochemistry Determination from ¹H NMR:

The key to confirming the cis-stereochemistry lies in the analysis of the proton-proton coupling constants (³J) and through-space interactions observed in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. In a puckered cyclobutane ring, the coupling constants between cis and trans protons are different.[7] For a 1,3-disubstituted cyclobutane, the cis isomer will typically show a larger coupling constant between the methine proton (at C3) and the adjacent axial protons of the methylene groups compared to the trans isomer.

A NOESY experiment would be definitive. A cross-peak between the methine proton of the CH-NH₃⁺ group and the methyl protons would indicate that these groups are on the same face of the ring, confirming the cis configuration.

Single-Crystal X-ray Diffraction: Unambiguous 3D Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state, including the relative and absolute stereochemistry.

Experimental Protocol
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.[8]

Expected Results and Interpretation

The X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. Most importantly, it would visually confirm the cis relationship between the amino and carboxylic acid groups relative to the cyclobutane ring. The crystallographic data would show that the C-N bond and the C-COOH bond are oriented on the same side of the plane of the four-membered ring, providing irrefutable evidence for the assigned stereochemistry.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. This guide has outlined a logical and robust workflow, beginning with the determination of the molecular formula by high-resolution mass spectrometry and the identification of functional groups via FTIR spectroscopy. The core of the structural analysis is performed using a suite of NMR experiments, which establish the molecular connectivity and provide strong evidence for the cis-stereochemistry. Finally, single-crystal X-ray diffraction serves as the gold standard for unambiguous confirmation of the three-dimensional structure. By following this multi-faceted approach, researchers can have the highest degree of confidence in the assigned structure, a critical prerequisite for its application in drug discovery and development.

References

  • MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]

  • Baranac-Stojanovic, M. (2013). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Protein mass spectrometry. Retrieved from [Link]

  • Chowdhury, S. K., Eshraghi, J., Wolfe, H., Forde, D., Hlavac, A. G., & Johnston, D. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. Retrieved from [Link]

  • Chemistry School. (2026). Identification of Stereochemistry in Substituted Cycloalkanes. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

  • Kan, L. S., Voituriez, L., & Cadet, J. (1988). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • D'Acquarica, I., Botta, B., & Gacs-Baitz, E. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Retrieved from [Link]

  • Goormaghtigh, E., Gasper, R., & Raussens, V. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. BMC Bioinformatics. Retrieved from [Link]

  • Allinger, N. L., & Tushaus, L. A. (1965). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. Retrieved from [Link]

  • InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • NIH. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Retrieved from [Link]

  • PubMed. (2000). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]

  • Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIH. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • NIH. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • PDB-Dev. (n.d.). cis-1-Amino-1,3-cyclobutanedicarboxylicacid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cycloalkanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacological properties is perpetual. Among these, strained ring systems, particularly cyclobutane derivatives, have emerged as valuable motifs.[1][2] The rigid, puckered structure of the cyclobutane ring offers a unique three-dimensional geometry that can enforce specific conformations on pendant functional groups, a critical factor in optimizing interactions with biological targets.[1][2] This conformational restriction can lead to enhanced potency, selectivity, and metabolic stability.[1][2]

This guide focuses on a specific, non-proteinogenic amino acid, cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (HCl). Non-proteinogenic amino acids are not found in the genetic code but are pivotal in the development of peptide-based therapeutics and other small molecule drugs, often improving their stability and bioavailability.[3] The title compound, with its constrained cyclobutane core, stereochemically defined amino and carboxylic acid groups, and a methyl substituent, represents a compelling building block for drug development professionals. Understanding its fundamental physical and chemical properties is the foundational step in harnessing its potential for creating novel therapeutics.

This document provides a comprehensive overview of the known properties of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl and details the requisite experimental protocols for a thorough physicochemical characterization, reflecting the rigorous approach necessary in a drug development setting.

Core Molecular Attributes

A foundational understanding of a compound begins with its basic molecular and physical characteristics. For cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl, the following information has been established from chemical supplier databases and catalogues.

PropertyValueSource(s)
CAS Number 1630906-61-4[2][4][5][6]
Molecular Formula C₆H₁₂ClNO₂[2][4][5][6]
Molecular Weight 165.62 g/mol [2][4][5][6]
Purity Typically ≥95% or ≥97%[2][6]
Storage Conditions Room temperature, under inert atmosphere[4]

Below is a 2D representation of the molecular structure.

Molecular structure of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl.

Experimental Determination of Physicochemical Properties

While basic identifiers are available, a comprehensive understanding requires empirical data. The following sections detail the experimental protocols a researcher would employ to fully characterize this molecule.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel small molecule like cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl is systematic, beginning with fundamental physical properties and progressing to more complex spectroscopic and chromatographic analyses.

G cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Identification cluster_purity Purity & Stability Melting Point Melting Point Solubility Solubility Melting Point->Solubility pKa pKa Solubility->pKa NMR (1H, 13C) NMR (1H, 13C) pKa->NMR (1H, 13C) FTIR FTIR NMR (1H, 13C)->FTIR Mass Spec. Mass Spec. FTIR->Mass Spec. HPLC HPLC Mass Spec.->HPLC Stability Assay Stability Assay HPLC->Stability Assay

Systematic workflow for physicochemical characterization.
Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl is finely powdered. The open end of a glass capillary tube is pressed into the powder and tapped gently to pack a small amount of the solid into the sealed end.[5]

  • Apparatus: A calibrated digital melting point apparatus (e.g., a DigiMelt or similar) is used.[5]

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • For an accurate measurement, a fresh sample is heated to a temperature approximately 10-15°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7] This procedure should be repeated at least twice to ensure reproducibility.

Solubility Assessment

Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[8] Assessing solubility in aqueous and organic solvents provides insights into its polarity and potential for absorption and distribution.

Protocol (Thermodynamic Solubility - Shake-Flask Method):

  • Solvent Selection: A range of solvents should be tested, including:

    • Water (pH 7.4 phosphate-buffered saline to mimic physiological conditions)

    • Methanol

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

  • Procedure:

    • An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

    • The vials are agitated (e.g., on a shaker) at a constant temperature (typically 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

    • The resulting saturated solutions are filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as HPLC with UV detection or LC-MS.[9]

    • Solubility is reported in units such as mg/mL or mol/L.

Determination of pKa

Rationale: As an amino acid, the compound possesses both an acidic carboxylic acid group and a basic amino group. The pKa values for these functional groups are critical as they dictate the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.[10] For a related compound, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, the pKa of the carboxylic acid was found to be around 2.80, while the amino group pKa was between 8.46 and 8.77.[11] This provides an expected range for our target molecule.

Protocol (Potentiometric Titration):

  • Sample Preparation: A solution of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl of known concentration (e.g., 1-10 mM) is prepared in deionized water. The ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[6]

  • Titration:

    • The solution is first acidified to a low pH (e.g., pH 1.5-2.0) with a standardized solution of HCl.

    • A calibrated pH electrode is immersed in the solution, which is stirred continuously.

    • The solution is then titrated with a standardized solution of NaOH (e.g., 0.1 M), added in small, precise increments.

    • The pH is recorded after each addition, allowing the system to equilibrate.[6][10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffering regions).[12] The first pKa will correspond to the carboxylic acid group, and the second to the ammonium group.

Spectroscopic Characterization

Rationale: A suite of spectroscopic techniques is required to unambiguously confirm the molecular structure of the compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Features:

    • Signals corresponding to the protons on the cyclobutane ring. The cis relationship between the amino and carboxylic acid groups will influence the coupling constants between these protons.

    • A singlet for the methyl group protons.

    • The chemical shifts will be influenced by the electron-withdrawing effects of the adjacent functional groups.

  • Expected ¹³C NMR Features:

    • Distinct signals for each of the six carbon atoms in the molecule, including the methyl, cyclobutane, and carboxyl carbons. The chemical shifts will be characteristic of their local electronic environments.[13]

b) Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: As a solid, the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[4][14] A small amount of the powder is placed on the ATR crystal and pressure is applied.

  • Data Acquisition: The infrared spectrum is recorded.

  • Expected Salient Peaks:

    • A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium group.

    • A strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • N-H bending vibrations around 1500-1600 cm⁻¹.

c) Mass Spectrometry (MS) MS provides the exact mass of the molecule, confirming its elemental composition.

Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol/water).

  • Ionization and Analysis: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, charged molecule.[15] The analysis is typically performed in positive ion mode.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. For C₆H₁₁NO₂, the expected exact mass is approximately 129.0790 Da. The observed mass should be within a few ppm of this theoretical value when measured on a high-resolution mass spectrometer.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for determining the purity of a drug substance and for developing stability-indicating assays. The polar nature of this amino acid requires a specific approach to achieve good retention and separation on a reversed-phase column.

Protocol (Method Development):

  • Column Selection: A standard C18 column may not provide sufficient retention for this polar compound. A polar-embedded or polar-endcapped reversed-phase column, or a column designed for aqueous normal phase (ANP) chromatography, would be a more appropriate starting point.[16]

  • Mobile Phase:

    • A gradient elution is typically employed, starting with a highly aqueous mobile phase.

    • The aqueous phase (A) should be buffered, for example, with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • The organic phase (B) is typically acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable as the molecule lacks a strong chromophore.

  • Validation: The developed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[11][17]

Chemical Stability

The stability of the cyclobutane ring, while strained compared to larger cycloalkanes, is generally robust under typical pharmaceutical processing and storage conditions.[1][2] A safety data sheet for a similar compound indicates stability under recommended storage conditions but incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[15] A formal stability study would involve subjecting the compound to stressed conditions (e.g., elevated temperature, humidity, and light) and analyzing for degradation products over time using the validated HPLC method.

Conclusion

cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl is a promising building block for drug discovery, offering a conformationally constrained scaffold. While its fundamental molecular identity is established, a comprehensive understanding of its physicochemical properties is paramount for its effective utilization. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to fully characterize this and similar novel chemical entities. This systematic approach ensures scientific integrity and provides the critical data necessary to advance promising molecules through the development pipeline.

References

  • Yu, H., & Chen, J. (2018). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 39(1), 19–32.
  • Mettler-Toledo International Inc. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • LibreTexts. (2021). 4.3: Melting Point Determination Procedure. In Chemistry LibreTexts. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • PubMed Central. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission.
  • Al-Jammal, N. (2021). experiment (1) determination of melting points.
  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from [Link]

  • Damascus College. (n.d.). This compound. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • American Chemical Society. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Soga, T., & Serwe, M. (n.d.). Rapid Screening of Amino Acids in Food by CE-ESI-MS. Agilent Technologies.
  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.
  • ResearchGate. (2023). Physical Properties in Drug Design.
  • BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ResearchGate. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay.
  • Analyst. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health. (2021).
  • eGyanKosh. (n.d.).
  • ResearchGate. (2000).
  • AIP Publishing. (2023). Discovery of structure–property relations for molecules via hypothesis-driven active learning over the chemical space.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • PubMed Central. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • PubMed Central. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • PubMed. (2022). Trends in small molecule drug properties: a developability molecule assessment perspective.
  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • Chrom Tech, Inc. (2025).
  • Grokipedia. (n.d.). Non-proteinogenic amino acids.

Sources

An In-Depth Technical Guide to cis-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride (CAS Number 1630906-61-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of therapeutic modalities, the strategic design of novel molecular entities with precisely tailored properties is paramount. cis-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride, identified by CAS number 1630906-61-4, has emerged as a significant building block, particularly within the domain of targeted protein degradation. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and its pivotal role as a versatile scaffold in the development of next-generation therapeutics. Its classification as a "Protein Degrader Building Block" underscores its utility in the construction of Proteolysis Targeting Chimeras (PROTACs) and other related chemical probes.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource
CAS Number 1630906-61-4[1][2]
Molecular Formula C6H12ClNO2[2]
Molecular Weight 165.62 g/mol [2]
Synonyms cis-3-Amino-1-methylcyclobutane-1-carboxylic acid hydrochlorideN/A
Appearance White to off-white solid (typical for similar compounds)Inferred
Purity Typically ≥95%[2]
Storage Store at room temperature in a dry, well-ventilated place.Inferred

Synthetic Pathway and Methodologies

Proposed Synthetic Protocol

The following protocol is a hypothetical, yet chemically sound, approach to the synthesis of this compound. This pathway is informed by general principles of organic synthesis and methodologies reported for similar structures.

Step 1: Synthesis of a Protected 3-Aminocyclobutanone Derivative

  • Starting Material: A commercially available or readily synthesized 3-oxocyclobutanecarboxylic acid derivative.

  • Reaction: Reductive amination using a suitable amine source (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride). The cis stereochemistry can often be influenced by the choice of reagents and reaction conditions.

  • Protection: The resulting amino group is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

Step 2: Introduction of the Methyl Group

  • Reaction: The protected aminocyclobutanone is subjected to a Grignard reaction with methylmagnesium bromide or a similar methylating agent. This introduces the methyl group at the carbonyl position, which will become the C1 position of the final product.

Step 3: Carboxylation

  • Reaction: The tertiary alcohol from the previous step can be converted to a carboxylic acid. This may involve a series of steps, including dehydration to an alkene followed by oxidative cleavage.

Step 4: Deprotection and Salt Formation

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent).

  • Salt Formation: Treatment with hydrochloric acid yields the final product, this compound.

Application in Targeted Protein Degradation

The primary utility of this compound lies in its role as a scaffold for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable".[3]

The cyclobutane ring of this building block provides a rigid and three-dimensionally defined scaffold. This rigidity can be advantageous in PROTAC design by pre-organizing the molecule into a conformation that is favorable for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The amino and carboxylic acid functionalities serve as versatile handles for the attachment of a linker, which in turn is connected to a ligand for the target protein and a ligand for an E3 ligase (e.g., Cereblon or VHL).

Workflow for PROTAC Synthesis using CAS 1630906-61-4

The following diagram illustrates a generalized workflow for the incorporation of this compound into a PROTAC molecule.

PROTAC_Synthesis_Workflow A cis-3-amino-1-methylcyclobutanecarboxylic acid hydrochloride (CAS 1630906-61-4) S1 Amide Coupling: Amino group of A with Linker B A->S1 S2 Amide Coupling: Carboxylic acid of A with Linker B (alternative to S1) A->S2 B Linker with Reactive Groups B->S1 B->S2 C Target Protein Ligand S3 Coupling of Linker-Scaffold with Target Protein Ligand C C->S3 D E3 Ligase Ligand S4 Coupling of resulting molecule with E3 Ligase Ligand D D->S4 S1->S3 S2->S3 S3->S4 FP PROTAC Molecule S4->FP

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound (CAS 1630906-61-4) is a valuable and versatile building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. Its rigid cyclobutane core and orthogonal functional groups make it an attractive scaffold for the rational design of PROTACs and other chemical probes. While detailed experimental data in peer-reviewed literature is currently sparse, its availability from commercial suppliers and its classification as a protein degrader building block indicate its growing importance in academic and industrial research. Further exploration of its applications is anticipated to yield novel therapeutic agents with enhanced efficacy and specificity.

References

  • CP Lab Chemicals. This compound, min 97%, 100 mg. [Link]

  • National Center for Biotechnology Information. Targeted Protein Knockdown using Small Molecule Degraders. [Link]

  • Frontiers in Pharmacology. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Novel Aminocyclobutanecarboxylic Acids: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Strategic Imperative of Aminocyclobutanecarboxylic Acids (ACBCs) in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and metabolic stability is relentless. Unnatural amino acids have emerged as a cornerstone in this endeavor, and among them, aminocyclobutanecarboxylic acids (ACBCs) represent a class of significant interest.[1][2] Their value lies in the unique conformational constraints imposed by the strained cyclobutane ring.[3][4] When incorporated into peptides, ACBCs act as rigid scaffolds, influencing secondary and tertiary structures, which can lead to improved binding affinity for biological targets and increased resistance to enzymatic degradation.[5][6][7][8]

The cyclobutane unit, with its distinct puckered geometry and longer C-C bonds, serves as a versatile bioisostere for various functional groups, enabling chemists to fine-tune the physicochemical properties of drug candidates.[3] However, the synthesis of these valuable building blocks is non-trivial, primarily due to the inherent ring strain of the four-membered carbocycle and the challenge of controlling stereochemistry at multiple centers.

This guide provides an in-depth exploration of the core synthetic pathways to novel ACBCs. It is designed for researchers, scientists, and drug development professionals, moving beyond simple recitation of methods to explain the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in authoritative scientific literature.

Part 2: Foundational Strategies: The Power of Cycloaddition Reactions

Cycloaddition reactions are paramount in constructing the cyclobutane core, offering direct and often stereocontrolled routes to the desired scaffold.

The [2+2] Photocycloaddition Pathway

The [2+2] photocycloaddition of alkenes is arguably the most classic and widely applied method for forming cyclobutane rings.[8][9] This reaction leverages the energy of light to overcome the thermodynamic barrier of forming the strained four-membered ring.

Expertise & Causality: The reaction is typically initiated by the excitation of an α,β-unsaturated ketone or ester to its excited state (singlet or, more commonly, triplet).[8] For substrates like α,β-unsaturated esters that are inefficient at intersystem crossing, a triplet sensitizer (e.g., acetone) is employed to facilitate the formation of the reactive triplet state. This excited state then reacts with a ground-state alkene via a diradical intermediate to form the cyclobutane ring. The stereochemical outcome, particularly the endo/exo selectivity, is a critical consideration. For instance, highly endo-selective [2+2]-photocycloaddition reactions have been exploited to create all-cis hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid, demonstrating the power of this method for stereocontrol.[10]

Experimental Protocol: Synthesis of an all-cis 2-Amino-3-hydroxycyclobutane-1-carboxylic Acid Derivative [10]

This protocol is based on the highly endo-selective [2+2]-photocycloaddition followed by a regioselective ring opening and Hofmann rearrangement.

  • Photocycloaddition: A solution of the appropriate α,β-unsaturated lactam and vinyl ether in a suitable solvent (e.g., acetone, which also acts as a sensitizer) is irradiated with a high-pressure mercury lamp (λ > 300 nm) at a controlled temperature (e.g., -20 °C) until consumption of the starting material is observed by TLC or GC-MS.

  • Purification: The solvent is removed under reduced pressure, and the resulting bicyclic adduct is purified by column chromatography on silica gel.

  • Ring Opening/Rearrangement: The purified adduct is treated with a solution of sodium hypobromite (prepared in situ from NaOH and Br₂) in water at 0 °C. The reaction is stirred for several hours.

  • Protection & Workup: The reaction is quenched, and the resulting amino acid is protected in situ (e.g., as a Boc derivative using Di-tert-butyl dicarbonate). The aqueous solution is then acidified to pH ~3-4 and extracted with an organic solvent (e.g., ethyl acetate).

  • Final Purification: The combined organic layers are dried, concentrated, and purified by chromatography or recrystallization to yield the enantiomerically pure, protected aminocyclobutanecarboxylic acid derivative.

Diagram: Generalized [2+2] Photocycloaddition Workflow

Caption: Workflow for the synthesis of ACBCs via photochemical cycloaddition.

G cluster_prep Step 1: Photoreaction cluster_reaction Step 2: Transformation cluster_purification Step 3: Final Product Start α,β-Unsaturated Ester/Lactam + Alkene in Solvent Irradiation Irradiation (UV Light) + Sensitizer (e.g., Acetone) Start->Irradiation hv Adduct Cyclobutane Adduct Irradiation->Adduct Rearrangement Ring Opening / Hofmann Rearrangement Adduct->Rearrangement Protection N-Protection Rearrangement->Protection FinalProduct Protected Aminocyclobutanecarboxylic Acid Protection->FinalProduct

Ketene Cycloadditions: The Staudinger Pathway

The [2+2] cycloaddition of a ketene with an imine, known as the Staudinger synthesis, is a powerful method for constructing β-lactams, which are versatile precursors to aminocyclobutanes.[11][12] A related strategy involves the reaction of ketenes with alkenes to yield cyclobutanones, which can be subsequently converted to the desired amino acids.[13][14]

Expertise & Causality: The reaction between a ketene and an imine is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate.[12] This mechanism dictates the stereochemical outcome, where the relative stereochemistry of the substituents on the resulting β-lactam ring can often be controlled by the geometry of the imine and the nature of the ketene substituents. The β-lactam product can then be hydrolyzed to yield a β-aminocyclobutanecarboxylic acid or undergo further transformations. The choice of ketene precursor (e.g., an acid chloride with a non-nucleophilic base) and reaction conditions are critical for minimizing side reactions, such as ketene dimerization.

Experimental Protocol: Staudinger Synthesis of a β-Lactam Precursor [11]

  • Imine Formation: The desired aldehyde and primary amine are condensed in a suitable solvent like dichloromethane (DCM) over a drying agent (e.g., MgSO₄) to form the imine in situ.

  • Ketene Generation: In a separate flask, the acid chloride precursor (e.g., chloroacetyl chloride) is dissolved in DCM. The solution is cooled to 0 °C.

  • Cycloaddition: Triethylamine (Et₃N) is added dropwise to the acid chloride solution to generate the ketene. This ketene solution is then slowly added to the imine solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for several hours and monitored by TLC.

  • Workup and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the β-lactam.

Diagram: The Staudinger Ketene-Imine Cycloaddition Pathway

Caption: Mechanism of β-lactam formation via Staudinger cycloaddition.

G reagents Ketene (R₂C=C=O) + Imine (R₂C=NR) zwitterion Zwitterionic Intermediate reagents->zwitterion Nucleophilic Attack product β-Lactam zwitterion->product Ring Closure

Part 3: Advanced & Alternative Pathways

Beyond traditional cycloadditions, innovative strategies involving ring expansions and conjugate additions have broadened the toolkit for ACBC synthesis.

Ring Expansion of Strained Precursors

This elegant strategy transposes the ring strain of a readily accessible small ring, such as a β-lactam, into that of a cyclobutane.[15] A notable example is the ring expansion of N-vinyl-β-lactams.

Expertise & Causality: The process is a domino reaction sequence. It begins with a[16][16] sigmatropic rearrangement of the N-vinyl-β-lactam, which proceeds through a boat-like transition state to form an eight-membered enamide ring intermediate.[16][17] At elevated temperatures, this intermediate undergoes a thermal 6π-electrocyclization in a diastereoselective manner to furnish a fused cyclobutane δ-lactam.[18] This method is powerful because it allows for the construction of highly substituted cyclobutane systems with excellent stereocontrol, dictated by the electrocyclization step.

Experimental Protocol: Domino Ring Expansion/Electrocyclization [15][16]

  • Precursor Synthesis: An N-H β-lactam (prepared via methods like the Staudinger reaction) is coupled with a vinyl iodide under copper catalysis to give the corresponding N-vinyl-β-lactam.

  • Ring Expansion: The purified N-vinyl-β-lactam is dissolved in a high-boiling solvent (e.g., xylenes or toluene).

  • Thermal Reaction: The solution is heated under microwave irradiation or conventional heating to high temperatures (160-200 °C). The reaction progress is monitored by LC-MS.

  • Isolation: Upon completion, the solvent is removed under reduced pressure, and the resulting fused cyclobutane product is isolated and purified by column chromatography.

Diagram: Ring Expansion of an N-Vinyl-β-Lactam

Caption: Domino reaction sequence for aminocyclobutane synthesis.

G Start N-Vinyl-β-Lactam Intermediate 8-Membered Enamide Ring Start->Intermediate [3,3] Sigmatropic Rearrangement (Heat) Product Fused Cyclobutane δ-Lactam Intermediate->Product 6π-Electrocyclization (High Temp)

Conjugate Addition Approaches

Recent advances have demonstrated the utility of conjugate addition (Michael addition) for accessing ACBCs, particularly β-amino acid derivatives.[19]

Expertise & Causality: A recently developed one-pot, tandem protocol combines amidation and aza-Michael addition.[19] The reaction of cyclobutene-1-carboxylic acid with a nitrogen nucleophile (like a benzoxazolone) in the presence of a mild organic base (e.g., DMAP) first forms an activated carboximide intermediate. This intermediate then undergoes an intramolecular aza-Michael addition to yield β-N-heterocyclic cyclobutane carboximides with a defined trans geometry. The stereochemical outcome is driven by the thermodynamic preference for the bulky substituent to adopt a pseudo-equatorial position during the conjugate addition step. This method provides a streamlined entry into functionalized trans-β-ACBCs.

Part 4: Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on the desired substitution pattern, stereochemistry, and scalability. The following table summarizes the key features of the discussed pathways.

Pathway Key Reagents/Conditions Typical Yields Stereocontrol Advantages Limitations
[2+2] Photocycloaddition Alkene, α,β-Unsaturated Ester/Lactam, UV light, SensitizerModerate to HighGood to Excellent (endo/exo control)Direct formation of C4-ring; Access to complex scaffolds.[10]Requires specialized photochemical equipment; Potential for side reactions.
Ketene-Imine Cycloaddition Acid Chloride, Imine, Non-nucleophilic base (e.g., Et₃N)Good to HighGood (often dependent on imine geometry)Access to β-lactam precursors; Well-established reaction.[11]Sensitive to moisture; Ketene can dimerize.
Ring Expansion of β-Lactams N-vinyl-β-lactam, High temperature (conventional or microwave)GoodExcellent (diastereoselective electrocyclization)Forms highly substituted systems; Domino reaction efficiency.[15][16]Requires multi-step precursor synthesis; High temperatures needed.
Tandem Aza-Michael Addition Cyclobutene-1-carboxylic acid, N-nucleophile, Base (DMAP)GoodExcellent (trans selectivity)One-pot procedure; Mild conditions; Access to trans-β-ACBCs.[19]Limited to β-amino acid derivatives; Substrate scope may be limited.

Part 5: Conclusion and Future Outlook

The synthesis of novel aminocyclobutanecarboxylic acids is a dynamic field driven by their increasing importance in drug discovery. This guide has detailed several robust strategies, from foundational [2+2] cycloadditions to elegant ring expansion and conjugate addition reactions. Each pathway offers distinct advantages in terms of efficiency, stereocontrol, and access to specific substitution patterns.

The causality behind these methods—be it the excited-state reactivity in photochemistry, the stepwise mechanism of the Staudinger reaction, or the pericyclic cascade in ring expansions—provides the framework for rational design and troubleshooting. The future of ACBC synthesis will likely focus on the development of catalytic, enantioselective methods that can provide access to any desired stereoisomer from simple starting materials, further empowering medicinal chemists to explore the valuable chemical space offered by these constrained amino acids.[2][20]

References

  • Cheung, L. L., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. Organic Letters, 11(6), 1281–1284. [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919–929. [Link]

  • Cheung, L. L., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. University of Toronto Libraries. [Link]

  • Declerck, V., et al. (2012). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry, 77(13), 5745–5752. [Link]

  • Cheung, L. L., & Yudin, A. K. (2009). Synthesis of Aminocyclobutanes through Ring Expansion of N-Vinyl-β-Lactams. Figshare. [Link]

  • Cheung, L. L., & Yudin, A. K. (2009). Synthesis of aminocyclobutanes through ring expansion of N-vinyl-beta-lactams. PubMed. [Link]

  • Torres, E., et al. (2008). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]

  • Schaumann, E., et al. (2010). New Syntheses and Ring Expansion Reactions of Cyclobutenimines. SciSpace. [Link]

  • Not available.
  • Wikipedia. (n.d.). Staudinger synthesis. Wikipedia. [Link]

  • Tidwell, T. T., et al. (2005). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. [Link]

  • Declerck, V., & Aitken, D. J. (2011). A Refined Synthesis of Enantiomerically Pure 2-Aminocyclobutanecarboxylic Acids. ResearchGate. [Link]

  • Not available.
  • Yamamoto, H., et al. (2023). Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives. ResearchGate. [Link]

  • de la Torre, A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

  • Various Authors. (2023). Aminoacids of the cyclobutane series. ResearchGate. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PubMed Central. [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]

  • Organic Chemistry Reaction. (n.d.). Staudinger Ketene Cycloaddition: Definition | Mechanism. Chemistry-Reaction.com. [Link]

  • Ortuño, R. M., et al. (2008). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 73(20), 7944–7953. [Link]

  • Various Authors. (n.d.). Staudinger ketene cycloaddition. ResearchGate. [Link]

  • Not available.
  • Various Authors. (2021). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

  • Ortuño, R. M., et al. (2008). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 73(20), 7944-7953. [Link]

  • Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052–1103. [Link]

  • Various Authors. (2003). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 14(20), 3125-3132. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9921. [Link]

  • Not available.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of 1-Aminocyclobutanecarboxylic Acid in Modern Drug Discovery. Pharma-Intermediate.com. [Link]

  • Not available.
  • Not available.
  • Various Authors. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclobutanecarboxylic acid. PubChem. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid, a substituted cyclobutane amino acid. As conformationally constrained amino acids are pivotal in medicinal chemistry and drug development for designing peptides and peptidomimetics with defined secondary structures, rigorous characterization is paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural confirmation of this specific stereoisomer. We present predicted spectral data, detailed experimental protocols, and an in-depth interpretation of the results, offering a complete analytical framework for researchers and scientists in the field.

Introduction: The Structural Significance of Constrained Amino Acids

Cyclic amino acids are valuable building blocks in pharmaceutical research, offering a strategy to impose conformational constraints on peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. The cyclobutane ring, in particular, provides a rigid scaffold that fixes the spatial orientation of its substituents. cis-3-Amino-1-methylcyclobutanecarboxylic acid (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ) is a non-proteinogenic amino acid featuring two stereocenters.[1] Its 'cis' configuration, where the amino and carboxyl groups are on the same face of the cyclobutane ring relative to the methyl group's carbon, dictates its three-dimensional shape and, consequently, its potential interactions with biological targets.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where stereochemistry can dictate efficacy and safety. This guide establishes a self-validating workflow for the characterization of this molecule, leveraging the synergistic power of NMR, IR, and MS to probe its covalent structure and stereochemistry.

Synthesis and Sample Preparation for Analysis

While numerous synthetic routes to substituted aminocyclobutanes exist, a common approach involves the modification of a cyclobutanone precursor. For instance, a multi-step synthesis could start from a suitable cyclobutanone derivative, followed by the introduction of the amino and carboxylic acid functionalities, often using methods like the Bucherer-Bergs or Strecker synthesis.[2][3] Understanding the synthetic pathway is crucial for anticipating potential side products or residual reagents that could interfere with spectroscopic analysis.

General Sample Preparation Protocol

For all spectroscopic methods, the sample must be of high purity (≥97%) and thoroughly dried to remove residual solvents, which can obscure important spectral features, particularly the exchangeable protons in NMR and the hydroxyl group stretch in IR.

  • For NMR Spectroscopy: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (OH) groups, whereas these signals would be replaced by deuterium in D₂O.

  • For IR Spectroscopy: For solid-state analysis using Attenuated Total Reflectance (ATR), no special preparation is needed beyond placing a small amount of the powdered sample on the crystal.

  • For Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid, to promote ionization.

Spectroscopic Analysis and Data Interpretation

This section details the expected spectroscopic signatures for cis-3-Amino-1-methylcyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules in solution.

The definitive assignment of the cis stereochemistry relies heavily on NMR. The spatial proximity of protons in a cis configuration can be confirmed through the Nuclear Overhauser Effect (NOE), a through-space interaction. Furthermore, the rigidity of the cyclobutane ring leads to distinct coupling constants (³J) between vicinal protons, which are dependent on the dihedral angle between them—a direct consequence of the molecule's stereochemistry.[4]

¹H NMR (Proton NMR) Analysis The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.30Singlet (s)3H-CH₃The methyl protons are on a quaternary carbon, so they do not couple with other protons.
~2.20 - 2.60Multiplet (m)4HCyclobutane -CH₂-The four methylene protons on the cyclobutane ring are diastereotopic and will show complex splitting patterns due to geminal and vicinal coupling.
~3.50 - 3.80Multiplet (m)1HCyclobutane -CH-NH₂The methine proton attached to the same carbon as the amino group is deshielded by the electronegative nitrogen.
~8.20 (broad)Singlet (s)2H-NH₂Amine protons are exchangeable and often appear as a broad singlet. Signal may not be observed in D₂O.
~12.50 (broad)Singlet (s)1H-COOHThe carboxylic acid proton is highly deshielded and exchangeable, appearing as a very broad singlet at low field. Signal will not be observed in D₂O.

Note: Predicted shifts are based on general ranges for similar functional groups.[5][6]

¹³C NMR (Carbon-13 NMR) Analysis The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~25-CH₃Aliphatic methyl carbon.
~35Cyclobutane -CH₂-Aliphatic methylene carbons in the ring. Due to symmetry in the cis isomer, these may appear as a single peak.
~45C-CH₃Quaternary carbon attached to the methyl and carboxyl groups.
~50CH-NH₂Methine carbon bonded to the amino group.
~175-COOHCarbonyl carbon of the carboxylic acid, typically found at a very low field.
  • Prepare the sample as described in Section 2.1.

  • Calibrate (shim) the instrument's magnetic field for homogeneity.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H NMR) or an internal standard like TMS.

  • Acquire a standard ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • (Optional but Recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous assignment. A NOESY experiment would be required for definitive stereochemical confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.

A hallmark of amino acid IR spectra is the presence of very broad absorption bands. The O-H stretch of the carboxylic acid group (typically 3300-2500 cm⁻¹) is exceptionally broad due to strong hydrogen bonding.[7][8] This often overlaps with the N-H stretching of the amine group (3500-3100 cm⁻¹) and the C-H stretching of the aliphatic ring (3000-2850 cm⁻¹).[9] Recognizing this overlapping region as characteristic of an amino acid is a key interpretive skill.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3300 - 2500Strong, Very BroadO-H StretchCarboxylic Acid
3500 - 3100Medium, BroadN-H StretchPrimary Amine
2980 - 2850MediumC-H StretchAliphatic (CH₃, CH₂, CH)
~1710StrongC=O StretchCarboxylic Acid
~1640MediumN-H BendPrimary Amine
~1450MediumC-H BendAliphatic (CH₂, CH₃)
1400 - 1200StrongC-O Stretch / O-H BendCarboxylic Acid
Below 1400VariableFingerprint RegionCyclobutane ring vibrations

Note: The fingerprint region below 1400 cm⁻¹ contains complex vibrations, including C-C stretching and ring puckering modes of the cyclobutane skeleton, providing a unique pattern for the molecule.[10]

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the powdered sample onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a molecule like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Unlike linear molecules, which have clear N- and C-termini to direct fragmentation, cyclic compounds require at least two bond cleavages to lose a neutral fragment from the ring.[11] The initial ring-opening is often the rate-determining step, and the subsequent fragmentation can be complex.[12][13] For this amino acid, common fragmentation pathways would involve the initial loss of small molecules like water (H₂O) or formic acid (HCOOH), followed by cleavage of the cyclobutane ring.

Predicted Mass Spectrum Data (Positive Ion Mode ESI-MS)

m/z (mass-to-charge ratio) Proposed Identity Notes
130.08[M+H]⁺Protonated molecular ion. This confirms the molecular weight.
112.07[M+H - H₂O]⁺Loss of water from the protonated molecule.
84.07[M+H - HCOOH]⁺Loss of formic acid, a common fragmentation for carboxylic acids.
74.06[C₃H₈N₂]⁺ ?A plausible fragment resulting from ring cleavage.
  • Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Prepare the sample solution as described in Section 2.1.

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da).

  • To gain further structural information, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺ at m/z 130) and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragment ions.

Integrated Spectroscopic Workflow and Data Validation

The true power of spectroscopic characterization lies in integrating the data from all three techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation cluster_conclusion Final Confirmation Prep Pure, Dry Sample (cis-3-Amino-1-methyl- cyclobutanecarboxylic acid) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR IR IR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (ESI-MS/MS) Prep->MS NMR_Data Result: - Proton/Carbon Skeleton - Connectivity (COSY) - Stereochemistry (NOESY) NMR->NMR_Data IR_Data Result: - Functional Groups Confirmed (-COOH, -NH₂, Aliphatic C-H) IR->IR_Data MS_Data Result: - Molecular Weight (129.16) - Elemental Formula (C₆H₁₁NO₂) - Fragmentation Pattern MS->MS_Data Confirm Unambiguous Structure Confirmed NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Caption: Workflow for the structural elucidation of cis-3-Amino-1-methylcyclobutanecarboxylic acid.

This workflow illustrates the logical progression from a purified sample to a final, confirmed structure. The molecular formula and weight from MS corroborate the elements seen in NMR and IR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. Finally, the detailed connectivity and stereochemistry from NMR provide the definitive structural proof that is consistent with all other data.

Conclusion

The spectroscopic characterization of cis-3-Amino-1-methylcyclobutanecarboxylic acid is a clear example of modern analytical chemistry in practice. Through the systematic application of NMR, IR, and Mass Spectrometry, one can confidently determine the molecule's connectivity, functional groups, molecular weight, and critical stereochemical configuration. The data and protocols presented in this guide provide a robust framework for researchers, ensuring the scientific integrity required for the advancement of medicinal chemistry and drug discovery.

References

  • Schilling, J., et al. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Journal of mass spectrometry, 34(7), 743-50. Available at: [Link]

  • Ngoka, L. C., & Gross, M. L. (1999). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 10(8), 732-46. Available at: [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation and sequencing of cyclic peptides by mass spectrometry. Mass spectrometry reviews, 24(4), 508-48. Available at: [Link]

  • Chen, Y., et al. (2010). ESI-MS study on the fragmentation of protonated cyclic-dipeptides. Journal of the Chinese Chemical Society, 57(3A), 395-401. Available at: [Link]

  • Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Chemistry & biology, 18(11), 1380-9. Available at: [Link]

  • Jiménez-Osés, G., et al. (2009). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 74(15), 5358-5368. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of amino acid side chains. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. Available at: [Link]

  • Clark, J. (2000, modified 2014). Interpreting infra-red spectra. Chemguide. Available at: [Link]

  • PubChem. (n.d.). 1-Amino-3-methylcyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Available at: [Link]

  • Lorenz-Fonfria, V. A. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews, 120(7), 3466-3576. Available at: [Link]

  • Cortes, S. (n.d.). Infrared Spectroscopy (IR). University of Texas at Dallas. Available at: [Link]

  • Brown, D. (n.d.). Infrared spectrum of cyclobutane. Doc Brown's Chemistry. Available at: [Link]

  • Egawa, T., & Takeuchi, H. (2006). 6. Spectroscopic Studies of Cyclopropanes and Cyclobutanes. Science of Synthesis, 48, 259-288. Available at: [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]-cyclobutanecarboxylic acid as a potential therapy agent. The Journal of organic chemistry, 69(24), 8280-6. Available at: [Link]

  • NIST. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2004). Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. Available at: [Link]

  • Ordóñez, M., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(10), 8345-8355. Available at: [Link]

  • Egolf, D. S., & Leroi, G. E. (1987). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of chemical physics, 86(9), 4920-4927. Available at: [Link]

  • ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Available at: [Link]

  • PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Available at: [Link]

  • University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Available at: [Link]

  • Cenmed Enterprises. (n.d.). cis-1-amino-3-methyl-cyclobutanecarboxylic acid. Available at: [Link]

  • Michigan State University. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]

  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

Sources

Molecular weight and formula of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1630906-61-4), a specialized chemical building block of increasing importance in modern drug discovery. As a conformationally restricted amino acid analogue, its rigid cyclobutane scaffold offers medicinal chemists a powerful tool to enforce specific pharmacophore geometries, enhance metabolic stability, and explore novel chemical space. This document details the molecule's fundamental chemical properties, its strategic applications, particularly as a scaffold in the development of protein degraders, and provides expert insights into its handling, characterization, and theoretical synthesis. The information herein is synthesized to support researchers in leveraging this compound's unique structural attributes for the rational design of next-generation therapeutics.

Chemical Identity and Core Properties

The precise definition of a chemical entity is foundational to its application. This section outlines the structural and physicochemical properties of this compound.

Molecular Structure and Stereochemistry

The compound is the hydrochloride salt of a cyclobutane ring functionalized with three key substituents: a carboxylic acid, an amino group, and a methyl group. The "cis" stereochemical designation is critical, indicating that the amino group and the carboxylic acid group reside on the same face of the cyclobutane ring. This fixed spatial arrangement is the primary source of the molecule's utility in drug design, as it reduces the conformational flexibility inherent in open-chain analogues.

The methyl group is positioned at the same carbon as the carboxylic acid (C1), creating a quaternary center that can serve as a non-racemizable anchor point or provide a vector for further chemical modification.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry, solubility testing, and analytical method development.

PropertyValueSource(s)
CAS Number 1630906-61-4[1][2][3]
Molecular Formula C₆H₁₂ClNO₂[1][2][3][4]
Molecular Weight 165.62 g/mol [1][2][3][4]
Purity Typically ≥95-97%[1][2]
Synonyms This compound[3]
Melting Point Data not available in cited literature.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to its salt nature. Solubility in nonpolar organic solvents is likely limited.
pKa Data not available. By analogy to similar structures, the carboxylic acid pKa is expected to be ~2.8, and the amino group pKa is expected to be in the range of 8.5-9.0.[5][6]

Strategic Application in Drug Discovery

The true value of a building block lies in the strategic advantages it confers upon a final drug molecule. This compound is not merely a reagent but a tool for imparting specific, desirable properties.

Role as a Constrained Amino Acid Analogue

In medicinal chemistry, uncontrolled molecular flexibility can be a significant liability, leading to poor binding affinity as the molecule pays an entropic penalty upon binding to its target. The rigid cyclobutane core of this compound "pre-organizes" the amino and carboxylic acid functional groups in a defined spatial orientation. This conformational restriction can lead to:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, the molecule's inherent affinity for its target can be significantly increased.

  • Improved Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target proteins, leading to a more selective pharmacological profile.

  • Metabolic Stability: The quaternary carbon and the cyclobutane ring are less susceptible to metabolic degradation compared to linear aliphatic chains, potentially improving the pharmacokinetic profile of a drug candidate.

Utility as a Scaffold for Protein Degraders

This molecule is explicitly categorized as a "Protein Degrader Building Block".[1] This points to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related degrader technologies.

A typical PROTAC consists of three components: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This compound is an ideal scaffold for the linker and/or target-binding moiety due to its defined exit vectors and rigid structure.

PROTAC_Workflow cluster_process Mechanism of Action TargetLigand Target Protein Ligand Ternary Formation of Ternary Complex (Target-PROTAC-E3) TargetLigand->Ternary E3Ligand E3 Ligase Ligand E3Ligand->Ternary Linker Linker Scaffold (e.g., from subject compound) Linker->Ternary Ub Ubiquitination of Target Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Release Target Protein Destroyed Proteasome->Release

Caption: Logical workflow of PROTAC action enabled by scaffolds like the subject compound.

Material Handling and Safety

Proper handling is paramount for ensuring material integrity and researcher safety.

Storage and Stability

The recommended storage condition is at room temperature under an inert atmosphere.[1][4] The hydrochloride salt form makes the amino group stable against oxidation, but it can also make the compound hygroscopic. An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the absorption of moisture, which could affect weighing accuracy and potentially catalyze degradation over long-term storage.

Hazard Identification

Based on available safety data, this compound is associated with the following GHS Hazard Statements[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures (P-Statements): Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the solid material should be performed in a well-ventilated fume hood to avoid inhalation of dust.[4]

Protocol for Quality Verification

For researchers receiving this material, it is best practice to perform independent verification of its identity and purity. The following protocols describe a self-validating system for quality control.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and identify any potential impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for end absorption, as the molecule lacks a strong chromophore) and/or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

  • Expected Outcome: A single major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Confirmation via Mass Spectrometry and NMR
  • Objective: To confirm the molecular weight and structure of the compound.

  • Methodology (Mass Spectrometry):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Sample Preparation: Infuse a dilute solution (~0.1 mg/mL in methanol) directly into the mass spectrometer.

    • Expected Result: The primary ion observed should be the [M+H]⁺ ion for the free base. Since the starting material is a hydrochloride salt, the free base has a molecular weight of 129.16 g/mol (165.62 - 36.46). Therefore, the expected mass-to-charge ratio (m/z) would be approximately 130.17 .

  • Methodology (¹H NMR Spectroscopy):

    • Solvent: D₂O or DMSO-d₆.

    • Expected Signals:

      • A singlet for the C1-methyl group protons (~1.2-1.5 ppm).

      • Multiple multiplets for the cyclobutane ring protons (~1.8-3.0 ppm). The cis-relationship will dictate specific coupling constants.

      • A multiplet for the C3-proton attached to the nitrogen (~3.2-3.8 ppm).

      • Broad signals for the amine (NH₃⁺) and carboxylic acid (COOH) protons, which will exchange with D₂O.

Conclusion

This compound is a high-value chemical tool for advanced medicinal chemistry and drug development. Its defining features—a conformationally rigid cis-substituted cyclobutane core and a non-racemizable quaternary center—provide a robust platform for designing molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. Its demonstrated utility as a building block for protein degraders places it at the forefront of innovative therapeutic modalities. The technical information and protocols provided in this guide serve as an authoritative resource for scientists aiming to effectively utilize this compound in their research and development endeavors.

References

  • This compound, min 97%, 100 mg. Google Shopping.
  • cis-3-amino-1-methylcyclobutanecarboxylic acid hcl. CymitQuimica.
  • This compound | 1630906-61-4. ChemicalBook.
  • This compound. Achmem.
  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Enamine.
  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF.

Sources

An In-depth Technical Guide to the Discovery and Background of Substituted Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted cyclobutane amino acids (SCAAs) have emerged from relative obscurity to become powerful tools in modern medicinal chemistry and drug design. Their defining feature—a strained, four-membered ring—imparts a unique and predictable conformational rigidity upon peptide backbones and small molecule scaffolds. This guide provides a comprehensive overview of the historical discovery, evolution of synthetic strategies, and foundational principles behind the application of these valuable building blocks. We will explore the progression from early, challenging syntheses to the advent of elegant and highly selective photochemical methods, explain the causal relationship between structure and biological activity, and detail a state-of-the-art experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of SCAAs in their work.

The Genesis of a Scaffold: Discovery and Early Exploration

The story of cyclobutane amino acids begins not with a single breakthrough, but through parallel efforts in natural product isolation and synthetic exploration. While the cyclobutane ring itself was first synthesized in the early 20th century, its incorporation into amino acid structures came later. Early forays into this area were often extensions of classical amino acid synthesis methodologies applied to new carbocyclic systems.

A noteworthy early example is a 1962 patent by Glen W. Hedrick, which detailed the synthesis of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, a derivative of α-pinene[1]. This work, while not producing an α-amino acid, demonstrated an early interest in accessing this chemical space. A year later, a more direct synthesis of the parent α-amino acid, 1-aminocyclobutanecarboxylic acid, was reported, proceeding through a 5-cyclobutane-spiro-hydantoin intermediate.

Concurrently, nature was revealed to have already mastered the synthesis of these strained structures. In the 1980s, the novel imino acid 2,4-methanoproline and the acidic amino acid 2,4-methanoglutamic acid were isolated from the seeds of the legume Ateleia herbert smithii[2][3]. The discovery of these natural products provided a crucial validation of the cyclobutane motif's biological relevance and spurred further interest in their synthesis and properties[4][5].

These early efforts highlighted both the potential of SCAAs and the significant synthetic challenges they posed. The inherent ring strain of the cyclobutane system makes its construction non-trivial, and controlling stereochemistry—a critical factor for biological applications—was a formidable hurdle for these initial methods.

The Synthetic Challenge: An Evolution of Methodologies

The construction of the cyclobutane core with precise stereochemical control is the central challenge in SCAA synthesis. Over the decades, the synthetic chemist's toolkit has expanded dramatically, moving from brute-force thermal methods to highly sophisticated and selective catalytic processes. The [2+2] cycloaddition has been, and remains, the cornerstone of SCAA synthesis[6].

The Workhorse: [2+2] Cycloaddition Reactions

The most direct route to the cyclobutane ring is the [2+2] cycloaddition of two alkene-containing components. This reaction can be promoted by heat, light, or catalysis, with each method offering distinct advantages and disadvantages.

  • Thermal [2+2] Cycloadditions: Early methods often relied on thermal activation. For instance, the reaction of ketenes or keteniminium salts with alkenes can form cyclobutanone or aminocyclobutane derivatives, respectively[7][8].

    • Causality: These reactions are driven by the relief of the high-energy, linear strain of the ketene. However, they often require high temperatures and can suffer from a lack of stereoselectivity and the formation of side products, limiting their utility for complex, sensitive molecules.

  • Photochemical [2+2] Cycloadditions: The use of ultraviolet (UV) light to promote cycloaddition represented a significant leap forward. This method allows reactions to proceed at lower temperatures but traditionally required high-energy UV sources, which can damage sensitive functional groups. The key mechanistic step involves the formation of a diradical intermediate, which then closes to form the cyclobutane ring[9].

  • Modern Visible-Light Photocatalysis: The most significant recent advancement is the use of visible-light photocatalysis[4][10]. This strategy employs a photocatalyst (often an iridium or ruthenium complex) that absorbs low-energy visible light and transfers that energy to one of the alkene substrates. This approach offers unparalleled mildness and control.

    • Expertise & Experience: The choice of a photocatalytic approach is driven by the need for high selectivity and functional group tolerance, which are paramount in modern drug discovery. Unlike high-energy UV light, which can indiscriminately excite multiple parts of a molecule, a visible-light photocatalyst acts as a precise mediator. It absorbs light in a region where the substrates themselves are transparent, selectively activating the desired reaction pathway while leaving the rest of the molecule untouched. This prevents degradation and allows for the synthesis of highly complex and functionalized SCAAs that would be inaccessible via older methods[10][11].

The workflow for modern SCAA synthesis is often a multi-step process, beginning with the design of appropriate precursors and culminating in biological evaluation.

SCAA Synthesis Workflow cluster_0 Design & Synthesis cluster_1 Purification & Derivatization cluster_2 Evaluation A Conceptual Design (Target SCAA Structure) B Route Scouting (e.g., Photocatalysis) A->B C Precursor Synthesis (Dehydroamino Acid & Olefin) B->C D Asymmetric [2+2] Cycloaddition C->D E Purification & Characterization (NMR, MS) D->E F Protecting Group Manipulation E->F G Peptide Incorporation (Solid-Phase Synthesis) F->G H Conformational Analysis (NMR, X-Ray, Modeling) G->H I Biological Evaluation (Binding Assays, Cell Studies) H->I Photocatalytic Cycle PC ¹PC (Catalyst) PC_star_s ¹PC* PC->PC_star_s Visible Light (hν) PC_star_t ³PC* PC_star_s->PC_star_t Intersystem Crossing (ISC) PC_star_t->PC Energy Transfer Substrate ¹Substrate (Olefin) Substrate_star_t ³Substrate* Substrate->Substrate_star_t Energy Transfer ³PC* ¹Substrate Intermediate 1,4-Diradical Substrate_star_t->Intermediate + Dehydroamino Acid Product Product (Cyclobutane) Intermediate->Product Ring Closure & Spin Inversion

Mechanism of Triplet Energy Transfer in Photocatalyzed [2+2] Cycloaddition.
  • Excitation: The photocatalyst (PC), typically an Iridium complex like [Ir(dFCF3ppy2)dtbpy]PF6, absorbs a photon of visible light, promoting it from its ground singlet state (¹PC) to an excited singlet state (¹PC*).[4][10][12][13][14]

  • Intersystem Crossing (ISC): The excited singlet catalyst (¹PC) rapidly undergoes intersystem crossing—a spin-forbidden but efficient process in heavy metal complexes—to form a more stable and longer-lived excited triplet state (³PC).

  • Triplet Energy Transfer (EnT): The excited triplet catalyst (³PC) collides with a ground-state substrate molecule (e.g., a styrene derivative). Through a process called Dexter energy transfer, the energy is transferred, returning the catalyst to its ground state (¹PC) and promoting the substrate to its excited triplet state (³Substrate).

    • Causality: This step is crucial for selectivity. The energy of the catalyst's triplet state is carefully tuned to be higher than that of the substrate, allowing for efficient energy transfer. This selective activation is the key advantage over direct UV irradiation.[15]

  • Cycloaddition: The triplet-sensitized substrate (³Substrate*) is now highly reactive. It adds to the second alkene partner (the dehydroamino acid) in a stepwise fashion, forming a 1,4-diradical intermediate.

  • Ring Closure: This diradical intermediate undergoes spin inversion and subsequent ring closure to form the final, stable cyclobutane product, regenerating the catalytic cycle.

This photocatalytic cycle allows for the creation of complex, stereodefined cyclobutane rings under exceptionally mild conditions (e.g., room temperature, low-energy blue LEDs), making it a powerful tool for medicinal chemistry.[10]

Detailed Experimental Protocol: A Modern Approach

The following protocol is adapted from a published, peer-reviewed procedure for the visible-light-mediated photocatalytic [2+2] cycloaddition to form a substituted cyclobutane α-amino acid.[4][10]

Reaction: Synthesis of Methyl 2-acetamido-2-(4-methyl-1-phenylcyclobutane-1-carbonyl)acetate.

Materials:

  • Methyl 2-acetamidoacrylate (Substrate 1)

  • 4-Methylstyrene (Substrate 2)

  • [Ir(dFCF₃ppy)₂dtbpy]PF₆ (Photocatalyst, 2 mol%)

  • Acetonitrile (CH₃CN), anhydrous

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (e.g., λₘₐₓ = 415 nm)

  • Stir plate and stir bar

  • Standard purification equipment (rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Vessel Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the photocatalyst, [Ir(dFCF₃ppy)₂dtbpy]PF₆ (2 mol%).

  • Reagent Addition: Methyl 2-acetamidoacrylate (0.2 mmol, 1.0 equivalent) is added to the tube. The vessel is sealed with a septum.

  • Solvent and Degassing: Anhydrous acetonitrile is added via syringe to achieve a concentration of 0.2 M. The resulting mixture is degassed for 15 minutes by bubbling argon or nitrogen through the solution. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Second Substrate Addition: 4-Methylstyrene (1.5 equivalents) is added via syringe to the degassed mixture.

  • Irradiation: The sealed Schlenk tube is placed in a photoreactor apparatus at a controlled temperature (e.g., 20 °C) and irradiated with a blue LED light source while stirring vigorously.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24 hours.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is purified by silica gel column chromatography.

  • Characterization: The structure and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Results:

  • Yield: 82%

  • Diastereomeric Ratio (d.r.): 8:1

This protocol provides a reliable and scalable method for accessing valuable SCAA building blocks with high efficiency and good diastereoselectivity under mild, reproducible conditions.[4]

Conclusion and Future Outlook

The journey of substituted cyclobutane amino acids from laboratory curiosities to indispensable tools in drug discovery is a testament to the power of synthetic innovation. The development of robust, stereoselective synthetic methods, particularly visible-light photocatalysis, has unlocked access to this unique chemical space. The predictable conformational constraints imposed by the cyclobutane ring allow medicinal chemists to sculpt molecules with enhanced potency, selectivity, and metabolic stability. As our understanding of asymmetric catalysis deepens and new synthetic methodologies emerge, the application of SCAAs is poised to expand even further, promising new solutions to challenging therapeutic problems and continuing to build upon a rich scientific background.

References

  • Sudo, R., & Ichihara, S. (1963). Synthesis of 1-Aminocyclobutanecarboxylic Acid. Bulletin of the Chemical Society of Japan, 36(2), 145-147. [Link]

  • Hedrick, G. W. (1962). U.S. Patent No. 3,031,499. Washington, DC: U.S.
  • Bell, E. A., et al. (1981). 2,4-Methanoproline (2-carboxy-2,4-methanopyrrolidine) and 2,4-methanoglutamic acid (1-amino-1,3-dicarboxycyclobutane) in seeds of Ateleia herbert smithii Pittier (Leguminosae). Journal of the American Chemical Society, 103(9), 2495-2498. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 338-345. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Laboratory, Scripps Research. [Link]

  • Alcaide, B., & Almendros, P. (2019). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(44), 9537-9556. [Link]

  • Hernández-Pérez, A. C., & Boto, A. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5188. [Link]

  • Park, J., & Baik, M. H. (2021). Understanding the mechanism of direct visible-light-activated [2 + 2] cycloadditions mediated by Rh and Ir photocatalysts: combined computational and spectroscopic studies. Chemical Science, 12(23), 8076-8085. [Link]

  • Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Sheldrake, H. M., Wallace, T. W., & Wilson, C. P. (2006). Functionalized Cyclobutenes via Multicomponent Thermal [2 + 2] Cycloaddition Reactions. Organic Letters, 8(17), 3713-3716. [Link]

  • Prysiazhniuk, K., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science, 15, 2235-2240. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Slideshare. (2016). Conformational analysis. [Link]

  • ResearchGate. (2019). Conformational analysis of cycloalkanes. [Link]

  • Fagnoni, M., & Ravelli, D. (2025). Asymmetric photoreactions catalyzed by chiral ketones. Organic Chemistry Frontiers. [Link]

  • Yao, W., et al. (2021). Asymmetric Photocatalysis Enabled by Chiral Organocatalysts. ChemCatChem, 14(1). [Link]

  • Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Park, J., & Baik, M. H. (2025). Understanding the Mechanism of Triplet-Triplet Energy Transfer in the Photocatalytic [2 + 2] Cycloaddition: Insights From Quantum Chemical Modeling. Journal of Computational Chemistry, 46(16). [Link]

  • Singh, A., & Sivaguru, J. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(5), 717-719. [Link]

  • Griesbeck, A. G., & Maptue, N. E. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Beilstein Journal of Organic Chemistry, 16, 963-969. [Link]

  • Robert, E. G. L., et al. (2025). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal.
  • Hossain, M. I., et al. (2024). Understanding the Mechanism of Triplet-Triplet Energy Transfer in the Photocatalytic [2+2] Cycloaddition: Insights from Quantum. ChemRxiv. [Link]

  • Li, G., et al. (2022). Stereoselective synthesis of γ-cyclobutane amino acids via a visible-light-promoted intramolecular [2+2] cycloaddition. Organic & Biomolecular Chemistry, 20(3), 503-507. [Link]

  • Al-Rawashdeh, N. A. F., et al. (2024). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 29(1), 169. [Link]

  • Flanagan, M. E., et al. (2017). Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 8(7), 738-743. [Link]

  • Norman, M. H. (2025). Case History: Xeljanz™ (Tofacitinib Citrate), a first-in-class janus kinase inhibitor for the treatment of rheumatoid arthritis. Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Wang, T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 861. [Link]

  • Pagar, V. V., & RajanBabu, T. V. (2018). Asymmetric synthesis of cyclobutanes carrying a chiral all-carbon quaternary center from ethylene and 1,3-enynes. Science, 362(6413), 444-449. [Link]

  • Cheng, H. G., et al. (2017). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Angewandte Chemie International Edition, 56(40), 12252-12255. [Link]

Sources

Potential biological activity of cis-3-Amino-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of Scaffolding in Drug Discovery

In the ever-evolving landscape of pharmaceutical research, the quest for novel chemical entities with enhanced therapeutic profiles is paramount. Unnatural amino acids (UAAs) have emerged as pivotal building blocks, offering a vast chemical space beyond the canonical 20 amino acids.[1] Their incorporation into peptides and small molecules allows for the fine-tuning of pharmacological properties, leading to improved stability, potency, and target selectivity.[2][3] Within this class of compounds, cyclic amino acids are of particular interest due to their conformationally constrained nature. The cyclobutane motif, a four-membered carbocyclic ring, imparts a rigid structure that can pre-organize functional groups for optimal interaction with biological targets.[4][5][6]

This technical guide focuses on cis-3-Amino-1-methylcyclobutanecarboxylic acid, a novel UAA with unexplored biological potential. The unique cis-stereochemistry of the amino and carboxylic acid groups, combined with the methyl substitution, presents an intriguing scaffold for probing biological systems. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to characterizing the biological activity of this compound. We will delve into hypothesized activities, propose detailed experimental workflows, and provide a framework for interpreting the resulting data.

Physicochemical Landscape and Synthetic Strategy

cis-3-Amino-1-methylcyclobutanecarboxylic acid (Molecular Formula: C₆H₁₁NO₂) possesses a unique three-dimensional structure defined by the cyclobutane ring. The cis configuration places the amino and carboxylic acid functional groups on the same face of the ring, influencing its potential interactions with protein binding pockets. The presence of the methyl group at the C1 position introduces a lipophilic character and may influence the molecule's metabolic stability and transport properties.

While a detailed synthetic route for this specific molecule is not extensively published, its synthesis can be envisioned through established methods for creating substituted cyclobutane amino acids.[7][8] A plausible approach would involve a [2+2] cycloaddition reaction to form the cyclobutane core, followed by stereoselective functional group manipulations to install the amino and carboxylic acid moieties in the desired cis orientation.[8] Another potential route could be adapted from the synthesis of similar boronated aminocyclobutanecarboxylic acids, which utilize multi-step sequences starting from commercially available cyclobutanone derivatives.[9][10]

Hypothesized Biological Activities and Therapeutic Avenues

The structural features of cis-3-Amino-1-methylcyclobutanecarboxylic acid suggest several potential avenues for biological activity. As a conformationally restricted amino acid analog, it could act as a:

  • Mimetic of Natural Amino Acids: The compound may mimic natural amino acids like GABA, glutamate, or glycine, potentially acting as an agonist or antagonist at their respective receptors. The rigid cyclobutane scaffold could confer selectivity for specific receptor subtypes.

  • Modulator of Amino Acid Transporters: Many amino acid derivatives exhibit activity at transporters responsible for neurotransmitter reuptake or nutrient uptake in cancer cells. For instance, a fluorinated cyclobutane amino acid analog has been studied for its transport in prostate cancer cells, suggesting that our title compound could have similar properties.[11]

  • Enzyme Inhibitor: The unique stereochemistry and substitution pattern may allow the molecule to fit into the active site of enzymes that process amino acids, potentially leading to competitive or non-competitive inhibition.

  • Peptidomimetic Building Block: Incorporation of this UAA into peptides could induce specific secondary structures, enhancing their biological activity and stability, a strategy that has been successfully employed with other cyclobutane-containing amino acids.[4][7]

Based on these hypotheses, potential therapeutic areas for investigation include neuroscience (e.g., epilepsy, anxiety, neuropathic pain), oncology (e.g., targeting tumor metabolism), and infectious diseases (as a component of novel antimicrobial peptides).

A Proposed Experimental Roadmap for Biological Characterization

The following sections outline a comprehensive, tiered approach to systematically investigate the biological activity of cis-3-Amino-1-methylcyclobutanecarboxylic acid.

Tier 1: Initial Viability and Broad-Spectrum Screening

The first step is to assess the compound's general effect on cell health to establish a safe concentration range for subsequent assays.

Experimental Protocol: Cell Viability Assessment
  • Cell Lines: A panel of cell lines should be selected, including a standard immortalized line (e.g., HEK293), a neuronal cell line (e.g., SH-SY5Y), and a cancer cell line (e.g., a prostate cancer line like DU145, given the precedent with a similar compound[11]).

  • Compound Preparation: Prepare a stock solution of cis-3-Amino-1-methylcyclobutanecarboxylic acid in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 1 nM to 1 mM) for 24, 48, and 72 hours.

  • Viability Assay: Use a standard colorimetric or fluorometric assay (e.g., MTT, PrestoBlue) to quantify cell viability.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the compound's cytotoxicity.

Tier 2: Target Deconvolution and Initial Mechanistic Insights

Based on the hypothesized activities, a panel of assays should be conducted to identify potential molecular targets.

Proposed Assays for Target Identification
Assay TypeTarget ClassRationale
Receptor Binding Assays GPCRs (e.g., GABA-B), Ion Channels (e.g., GABA-A, NMDA)To determine if the compound directly interacts with receptors for which it may be a structural mimetic.
Enzyme Inhibition Assays Amino Acid Modifying Enzymes (e.g., transaminases)To assess the compound's potential to interfere with amino acid metabolism.
Transporter Uptake Assays Amino Acid Transporters (e.g., LAT1, ASCT2)To investigate if the compound is a substrate or inhibitor of key amino acid transporters, which are often dysregulated in disease.[11]
Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GABA-B receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂).

  • Competition Binding: In a 96-well plate, incubate the membranes with a constant concentration of a known radiolabeled GABA-B antagonist (e.g., ³H-CGP54626) and increasing concentrations of cis-3-Amino-1-methylcyclobutanecarboxylic acid.

  • Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the Ki (inhibition constant).

Tier 3: In-Depth Functional and Pathway Analysis

If a primary target is identified in Tier 2, the next step is to characterize the functional consequences of this interaction.

Experimental Protocol: Functional Assay for GABA-B Receptor Activation (cAMP Assay)
  • Cell Line: Use a cell line co-expressing the human GABA-B receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a system for direct cAMP measurement (e.g., HTRF).

  • Cell Treatment: Treat the cells with forskolin (to stimulate cAMP production) in the presence of varying concentrations of cis-3-Amino-1-methylcyclobutanecarboxylic acid.

  • Assay: Perform the luciferase or HTRF assay according to the manufacturer's protocol to measure changes in intracellular cAMP levels.

  • Data Analysis: A decrease in forskolin-stimulated cAMP levels will indicate agonistic activity at the Gi-coupled GABA-B receptor. Calculate the EC₅₀ (half-maximal effective concentration) to quantify the compound's potency.

Visualization of Experimental Workflows and Signaling Pathways

To visually represent the proposed research plan and potential mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Target Identification cluster_tier3 Tier 3: Functional Characterization T1_Start Compound Synthesis & Purity Analysis T1_Assay Cell Viability Assays (HEK293, SH-SY5Y, DU145) T1_Start->T1_Assay T1_Result Determine IC50 & Safe Concentration Range T1_Assay->T1_Result T2_Start Hypothesis-Driven Target Selection T1_Result->T2_Start T2_Binding Receptor Binding Assays T2_Start->T2_Binding T2_Enzyme Enzyme Inhibition Assays T2_Start->T2_Enzyme T2_Transport Transporter Uptake Assays T2_Start->T2_Transport T2_Result Identify Primary Biological Target(s) T2_Binding->T2_Result T2_Enzyme->T2_Result T2_Transport->T2_Result T3_Start Primary Target Confirmed T2_Result->T3_Start T3_Functional In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) T3_Start->T3_Functional T3_Pathway Signaling Pathway Analysis (Western Blot) T3_Functional->T3_Pathway T3_Result Elucidate Mechanism of Action (Agonist/Antagonist/Inhibitor) T3_Pathway->T3_Result

Caption: A tiered experimental workflow for characterizing the biological activity of a novel compound.

GABAB_Signaling Compound cis-3-Amino-1-methyl- cyclobutanecarboxylic acid (Hypothetical Agonist) GABAB_R GABA-B Receptor Compound->GABAB_R Binds & Activates Gi Gi Protein GABAB_R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: A potential signaling pathway for a hypothetical GABA-B receptor agonist.

Concluding Remarks and Future Directions

cis-3-Amino-1-methylcyclobutanecarboxylic acid represents a novel chemical entity with significant, albeit currently unexplored, potential in drug discovery. Its rigid cyclobutane framework and specific stereochemistry make it an attractive candidate for probing biological systems, particularly as a modulator of amino acid receptors and transporters. The experimental roadmap detailed in this guide provides a robust framework for its systematic evaluation, from initial toxicity screening to in-depth mechanistic studies.

The successful identification of a biological target and mechanism of action will pave the way for lead optimization, where medicinal chemistry efforts can be employed to enhance potency, selectivity, and pharmacokinetic properties. Furthermore, this compound can serve as a valuable tool for chemical biology, helping to elucidate the structure and function of its target proteins. The journey from a novel molecule to a potential therapeutic is a long and challenging one, but the unique structural attributes of cis-3-Amino-1-methylcyclobutanecarboxylic acid make it a worthy candidate for investigation.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. PubMed Central. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. PubMed. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]

  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science Publishers. [Link]

  • Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]

  • Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. PubChem. [Link]

  • New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]

  • Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. ResearchGate. [Link]

  • cis-1-amino-3-methyl-cyclobutanecarboxylic acid (C007B-340430). Cenmed Enterprises. [Link]

  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. PubMed. [Link]

Sources

Unlocking Potency and Precision: A Technical Guide to Constrained Amino Acid Analogues in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flexibility—Engineering Bioactive Conformation

In the intricate dance of molecular recognition, peptides and proteins communicate through a precise language of three-dimensional shapes. Native peptides, while offering exquisite selectivity, often suffer from two major liabilities in a therapeutic context: conformational flexibility and metabolic instability. Their inherent "floppiness" in solution means they expend a significant amount of energy to adopt the specific shape, or "bioactive conformation," required to bind their target. This entropic penalty often translates to lower binding affinity. Furthermore, their peptide bonds are readily cleaved by proteases, leading to short in-vivo half-lives.

This guide delves into a powerful strategy that has revolutionized peptide-based drug discovery: the use of constrained amino acid analogues . By strategically introducing conformational rigidity, we can pre-organize a peptide into its bioactive form, mitigating the entropic cost of binding and shielding it from enzymatic degradation. This not only enhances potency and stability but can also dramatically improve receptor selectivity.[1][2] We will explore the foundational principles, synthetic strategies, and analytical workflows that empower researchers to rationally design the next generation of highly potent and specific peptidomimetic therapeutics.

The Thermodynamic Imperative: Why Constraint Equals Potency

The binding of a flexible ligand to its receptor is an equilibrium process governed by the change in Gibbs free energy (ΔG). A more negative ΔG signifies a stronger binding affinity. The equation ΔG = ΔH - TΔS reveals that this energy is a balance between enthalpy (ΔH), representing bonding interactions like hydrogen bonds and van der Waals forces, and entropy (ΔS), representing the change in disorder of the system.

For a flexible peptide, the transition from a multitude of conformations in solution to a single bound state results in a significant loss of conformational entropy, which is energetically unfavorable (a negative contribution to ΔS).[3] This is a thermodynamic penalty that must be overcome by the enthalpic gains from binding.

Constrained amino acid analogues address this challenge directly. By reducing the number of accessible conformations before binding, we minimize the entropic penalty paid upon complex formation.[4][5] This pre-organization means that a larger portion of the binding energy can contribute to affinity, often resulting in dramatic increases in potency.

cluster_0 Flexible Peptide cluster_1 Constrained Peptide A Multiple High-Energy Conformations (Unbound) B Single Bioactive Conformation (Bound) A->B High Entropic Penalty (ΔS << 0) C Few Low-Energy Conformations (Unbound) D Single Bioactive Conformation (Bound) C->D Low Entropic Penalty (ΔS < 0)

Caption: Energy landscape comparison of flexible vs. constrained peptides.

A Toolkit of Constraints: Strategies for Structural Rigidification

The methods for introducing conformational constraints are diverse, each offering unique advantages for controlling the peptide's final architecture. These strategies can be broadly categorized by whether they primarily restrict the backbone or the side-chain dihedral angles.

Backbone Constraints: Shaping the Peptide Main Chain

These modifications directly limit the rotational freedom of the peptide backbone, defined by the phi (Φ) and psi (ψ) torsional angles.

  • α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with an alkyl group (e.g., converting Alanine to α-aminoisobutyric acid, Aib) creates significant steric hindrance that severely restricts the allowed Φ/ψ angles, often promoting helical or turn structures.[6][7] These analogues are exceptionally valuable for stabilizing secondary structures like α-helices and β-turns.

  • N-Alkylation: The methylation of the backbone amide nitrogen (N-methylation) is a subtle but powerful modification. It eliminates the hydrogen bond donor capability of the amide and introduces steric bulk that can favor specific cis/trans amide bond isomers and influence local conformation.[8] This modification is also known to enhance membrane permeability and reduce susceptibility to proteolysis.

  • Cyclization: Covalently linking different parts of the peptide is a robust method for global constraint.

    • Head-to-Tail Cyclization: Forms a cyclic peptide by creating an amide bond between the N- and C-termini. This dramatically reduces overall flexibility.[9]

    • Side Chain-Backbone Cyclization: Creates a smaller ring by linking an amino acid side chain to the peptide backbone, which is a key strategy for constraining specific torsional angles.[10][11]

Side-Chain Constraints: Orienting the Pharmacophore

For many peptides, biological activity is dictated by the precise spatial orientation of a few key amino acid side chains (the "pharmacophore"). Constraining the side-chain torsional angles (chi, χ) is therefore critical.[12]

  • Side Chain-Side Chain Cyclization: Linking two side chains together within a peptide can stabilize specific secondary structures. The most prominent example is "peptide stapling," where two olefin-bearing unnatural amino acids are linked via ring-closing metathesis to reinforce an α-helical conformation.[4][8] This has been a breakthrough strategy for targeting intracellular protein-protein interactions (PPIs).[9][13]

  • Cyclic Aromatic Analogues: Incorporating analogues of Phenylalanine, Tyrosine, or Tryptophan where the aromatic side chain is cyclized back onto the peptide backbone provides exquisite control over the χ¹ and χ² torsional angles.[10][11] This allows for a systematic exploration of the side chain's conformational space to optimize receptor binding and achieve subtype selectivity.

Synthesis and Characterization: From Design to Reality

The practical implementation of these strategies requires robust synthetic and analytical methodologies.

Experimental Protocol: Asymmetric Synthesis of an α,α-Disubstituted Amino Acid

The enantioselective synthesis of α,α-disubstituted amino acids is challenging due to the sterically hindered quaternary carbon center. One effective method is the catalytic asymmetric addition to α-iminoesters.[14]

Objective: To synthesize an enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivative.

Methodology:

  • Preparation of α-Iminoester: The starting α-iminoester bearing an N-thiophosphinoyl protecting group is prepared via condensation of the corresponding α-ketoester with N-thiophosphinoyl amine.

  • Catalyst Preparation: A chiral N-heterocyclic carbene (NHC)-Iridium complex is prepared in situ by reacting [Ir(cod)(OMe)]₂ with the desired chiral NHC ligand in a dry, inert solvent like THF.

  • Asymmetric Addition Reaction:

    • To a solution of the α-iminoester (1.0 equiv) in acetonitrile (which serves as both solvent and reactant) under an inert atmosphere (Argon), add Barton's base (e.g., DBU, 1.2 equiv).

    • Add the prepared chiral Ir-NHC catalyst solution (typically 1-5 mol%).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and enantiomeric excess (ee) of the product using ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC analysis.

Workflow for Conformational Analysis

Confirming that the synthetic analogue imposes the desired conformation is a critical validation step. This typically involves a synergistic combination of experimental spectroscopy and computational modeling.

G synthesis Synthesis of Constrained Analogue purification Purification & Structural Confirmation (NMR, MS) synthesis->purification nmr_exp NMR Spectroscopy (NOESY, ROESY, J-coupling) purification->nmr_exp comp_model Computational Modeling (MD Simulations) purification->comp_model structure_calc Structure Calculation & Ensemble Generation nmr_exp->structure_calc comp_model->structure_calc comparison Compare Experimental Data with Models structure_calc->comparison validated_conf Validated 3D Conformation comparison->validated_conf Good Correlation

Sources

The Stereochemical Landscape of 3-amino-1-methylcyclobutane-1-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Stereochemistry in Constrained Scaffolds

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. This principle is particularly pronounced in conformationally restricted scaffolds, such as the cyclobutane ring system. The rigid four-membered ring of cyclobutane derivatives limits the accessible conformational space, presenting a unique opportunity to design molecules with high receptor specificity and improved pharmacological profiles. This technical guide delves into the stereochemistry of 3-amino-1-methylcyclobutane-1-carboxylic acid, a fascinating molecule that serves as a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA). By exploring the synthesis, characterization, and biological implications of its various stereoisomers, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising scaffold.

Unveiling the Stereoisomers of 3-amino-1-methylcyclobutane-1-carboxylic Acid

The structure of 3-amino-1-methylcyclobutane-1-carboxylic acid features two stereogenic centers at the C1 and C3 positions of the cyclobutane ring. This gives rise to the potential for four stereoisomers, which can be grouped into two pairs of enantiomers: the cis and trans diastereomers.

  • Cis Isomers: In the cis configuration, the amino and methyl/carboxylic acid groups reside on the same face of the cyclobutane ring. This arrangement results in a more folded or "V-shaped" conformation. The cis isomer exists as a pair of enantiomers: (1R, 3S)-3-amino-1-methylcyclobutane-1-carboxylic acid and (1S, 3R)-3-amino-1-methylcyclobutane-1-carboxylic acid.

  • Trans Isomers: In the trans configuration, the amino and methyl/carboxylic acid groups are on opposite faces of the ring, leading to a more extended conformation. The trans isomer also exists as a pair of enantiomers: (1R, 3R)-3-amino-1-methylcyclobutane-1-carboxylic acid and (1S, 3S)-3-amino-1-methylcyclobutane-1-carboxylic acid.

The distinct spatial arrangement of the functional groups in the cis and trans isomers profoundly influences their interaction with biological targets, making stereoselective synthesis and characterization paramount.

Diagram 1: Stereoisomers of 3-amino-1-methylcyclobutane-1-carboxylic acid

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_R_S (1R, 3S) cis_S_R (1S, 3R) cis_R_S->cis_S_R Enantiomers trans_R_R (1R, 3R) trans_S_S (1S, 3S) trans_R_R->trans_S_S Enantiomers Molecule 3-amino-1-methylcyclobutane- 1-carboxylic acid Molecule->cis_R_S Diastereomers Molecule->trans_R_R Diastereomers

A schematic representation of the stereoisomeric relationships.

Stereoselective Synthesis Strategies

The controlled synthesis of the individual stereoisomers of 3-amino-1-methylcyclobutane-1-carboxylic acid is a significant challenge. Success hinges on methodologies that can establish the desired relative (cis/trans) and absolute stereochemistry.

Synthesis of the Cyclobutane Core

A common approach to constructing the 1,3-disubstituted cyclobutane scaffold involves [2+2] cycloaddition reactions or the functionalization of pre-existing cyclobutane intermediates. For instance, the synthesis can commence from 3-oxocyclobutane-1-carboxylic acid, a commercially available starting material.[1]

Establishing Cis and Trans Diastereomers

The relative stereochemistry can be controlled through various synthetic strategies. One plausible route involves the diastereoselective reduction of a suitable precursor. For example, a Knoevenagel condensation of an ester of 1-methyl-3-oxocyclobutanecarboxylic acid with a suitable nitrogen-containing nucleophile, followed by diastereoselective reduction of the resulting enamine or imine, could provide access to the desired amino acid precursors. The choice of reducing agent and reaction conditions would be critical in directing the stereochemical outcome.[2]

An alternative approach involves leveraging the stereochemistry of a starting material. For instance, a Mitsunobu reaction on a cis-3-aminocyclobutanol derivative can lead to inversion of configuration at the C3 position, providing access to the trans isomer.[3]

Asymmetric Synthesis for Enantiopure Isomers

Achieving enantioselectivity often requires the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A robust strategy for obtaining enantiomerically pure isomers involves the synthesis of a racemic mixture of the desired diastereomer, followed by chiral resolution.

Diagram 2: General Synthetic Workflow

G start Cyclobutane Precursor (e.g., 3-oxocyclobutane-1-carboxylic acid) step1 Introduction of Methyl and Amino Groups (Stereocontrol is key) start->step1 racemic_cis Racemic cis-Diastereomer step1->racemic_cis racemic_trans Racemic trans-Diastereomer step1->racemic_trans resolution_cis Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) racemic_cis->resolution_cis resolution_trans Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Formation) racemic_trans->resolution_trans enantiomers_cis cis-Enantiomers ((1R,3S) and (1S,3R)) resolution_cis->enantiomers_cis enantiomers_trans trans-Enantiomers ((1R,3R) and (1S,3S)) resolution_trans->enantiomers_trans

A conceptual workflow for the stereoselective synthesis.

Spectroscopic Characterization and Stereochemical Assignment

Unambiguous determination of the stereochemistry of the synthesized isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary analytical techniques employed for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide valuable information about the relative stereochemistry of the cyclobutane ring. The coupling constants between vicinal protons (³JHH) and the chemical shifts of the ring protons and carbons are sensitive to their spatial orientation.

  • Cis Isomers: In the cis isomers, the puckered nature of the cyclobutane ring can lead to different magnetic environments for the axial and equatorial protons, often resulting in more complex splitting patterns.

  • Trans Isomers: The more extended conformation of the trans isomers may lead to more simplified NMR spectra due to higher symmetry.

It is important to note that the conformational flexibility of the cyclobutane ring can sometimes lead to averaged NMR signals, making interpretation challenging.[4] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for the complete assignment of all proton and carbon signals.

Table 1: Predicted Diagnostic ¹H NMR Features for Stereochemical Assignment

Featurecis-Isomertrans-IsomerRationale
Ring Proton Multiplicity More complex, potentially distinct axial and equatorial signalsSimpler, often appearing as multiplets with fewer resolved couplingsHigher symmetry in the trans isomer leads to more equivalent protons.
³JHH Coupling Constants A range of values due to varying dihedral angles in the puckered ringGenerally smaller values for trans-vicinal protons compared to cis-vicinal protonsThe Karplus relationship correlates coupling constants to dihedral angles.
Chemical Shift of C1-CH₃ May be shielded or deshielded depending on the preferred conformationGenerally in a predictable region for a methyl group on a quaternary centerThe anisotropic effect of the amino and carboxyl groups will differ between the two isomers.
X-ray Crystallography

For absolute stereochemical assignment, single-crystal X-ray diffraction is the gold standard. This technique provides a definitive three-dimensional structure of the molecule, allowing for the unambiguous determination of both the relative (cis/trans) and absolute (R/S) configurations. This is particularly crucial when establishing the stereochemistry of a novel compound or a key intermediate in a synthetic pathway.

Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis and analysis of related cyclobutane amino acids. Researchers should optimize these procedures for the specific target molecule.

Proposed Synthesis of Racemic cis- and trans-3-(tert-butoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acid

This protocol outlines a potential route starting from a commercially available precursor.

  • Esterification of 3-oxocyclobutane-1-carboxylic acid: React 3-oxocyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield methyl 3-oxocyclobutane-1-carboxylate.

  • Methylation: Treat the resulting keto-ester with a suitable base (e.g., lithium diisopropylamide) followed by methyl iodide to introduce the methyl group at the C1 position, yielding methyl 1-methyl-3-oxocyclobutane-1-carboxylate.

  • Reductive Amination: Subject the keto-ester to reductive amination using a suitable amine source (e.g., ammonium acetate or benzylamine) and a reducing agent (e.g., sodium cyanoborohydride). This step is likely to produce a mixture of cis and trans diastereomers. The choice of amine protecting group can be incorporated at this stage (e.g., using benzylamine followed by hydrogenolysis and Boc protection).

  • Diastereomer Separation: Separate the cis and trans diastereomers of the protected amino ester by column chromatography.

  • Hydrolysis: Hydrolyze the ester group of the separated diastereomers under basic conditions (e.g., LiOH in THF/water) to afford the corresponding racemic cis- and trans-3-(tert-butoxycarbonylamino)-1-methylcyclobutane-1-carboxylic acids.

Chiral Resolution by Preparative HPLC

The separation of the enantiomers of the cis and trans diastereomers can be achieved using preparative chiral High-Performance Liquid Chromatography (HPLC).

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is often effective for the resolution of amino acid derivatives.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is necessary to achieve baseline separation. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Preparative Separation: Once analytical conditions are optimized, scale up to a preparative column to isolate the individual enantiomers.

  • Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the collected fractions should be determined by analytical chiral HPLC.

Biological Activity and Structure-Activity Relationships (SAR)

As conformationally restricted analogs of GABA, the stereoisomers of 3-amino-1-methylcyclobutane-1-carboxylic acid are expected to interact with GABA-related biological targets, such as GABA transporters (GATs). The stereochemistry of these molecules plays a pivotal role in their pharmacological activity.

For the parent compound, 3-aminocyclobutane-1-carboxylic acid, the cis isomer has been shown to exhibit greater GABA-like activity compared to the trans isomer. This includes inhibition of GABA uptake and binding to GABA receptors. The more folded conformation of the cis isomer is thought to better mimic the active conformation of GABA at these targets. The trans isomer, with its more extended structure, is generally less active.

The introduction of the methyl group at the C1 position in 3-amino-1-methylcyclobutane-1-carboxylic acid is likely to further modulate the activity and selectivity of these compounds. The methyl group can influence the binding affinity and selectivity for different GAT subtypes (GAT1, GAT2, GAT3, and BGT-1). A thorough investigation of the structure-activity relationships of all four stereoisomers is essential to identify the optimal configuration for potent and selective inhibition of specific GABA transporters.[5][6][7][8]

Diagram 3: The Role of Stereochemistry in Biological Activity

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_isomer Folded Conformation receptor GABA Transporter Binding Site cis_isomer->receptor Favorable Interaction (Higher Activity) trans_isomer Extended Conformation trans_isomer->receptor Steric Hindrance (Lower Activity)

A conceptual illustration of differential binding based on stereochemistry.

Conclusion and Future Directions

The stereochemistry of 3-amino-1-methylcyclobutane-1-carboxylic acid is a critical aspect that governs its synthesis, characterization, and biological function. This technical guide has provided a framework for understanding the nuances of its stereoisomers, from their synthesis and analytical characterization to their potential as modulators of the GABAergic system. The development of robust, stereoselective synthetic routes and the thorough pharmacological evaluation of each stereoisomer are essential next steps in harnessing the therapeutic potential of this constrained amino acid scaffold. The insights gained from such studies will undoubtedly contribute to the design of novel, highly specific CNS drug candidates.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Vogensen, S. B., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2447-2457.
  • Aguilera, J., et al. (2013). The Role of the Chiral cis-1,3-Disubstituted 2,2-Dimethylcyclobutane Motif in the Conformational Bias of Several Types of γ-Peptides. European Journal of Organic Chemistry, 2013(15), 3019-3030.
  • Vogensen, S. B., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors.
  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Høg, S., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1882.
  • Ortuño, R. M., et al. (2013). Folding peptides studied by NMR.
  • Clausen, R. P., et al. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265-284.
  • 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane : r/chemistry. Reddit.
  • US20130345468A1 - Preparation of a 1-amino-3-hydroxy-cyclobutaine-1-carboxylic acid derivative.
  • WO 2013/134298 A1 - Common Organic Chemistry.
  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Abraham, R. J., et al. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 958-965.
  • Clausen, R. P., et al. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. PubMed.
  • WO 2010/020905 A1.
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Akao, A., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11843–11851.
  • Amino Acid and Peptide Chiral Separ
  • Sorrenti, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(34), 9335-9344.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Sorrenti, A., et al. (2016). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Condensed Phase and Monolayer Structure. Langmuir, 32(29), 7330-7339.
  • D'Orazio, G., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(2), 433.

Sources

Methodological & Application

Application Notes and Protocols: Cis-3-Amino-1-methylcyclobutanecarboxylic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in this endeavor is the use of conformationally constrained building blocks to construct novel chemical entities. Non-natural amino acids featuring cyclic scaffolds have proven particularly valuable in this regard. The cyclobutane ring, while historically less utilized than its cyclopentane and cyclohexane counterparts, offers a unique conformational rigidity that can pre-organize appended pharmacophores for optimal interaction with biological targets, thereby reducing the entropic penalty of binding.[1]

This guide focuses on cis-3-Amino-1-methylcyclobutanecarboxylic acid , a versatile building block for introducing a constrained 1,3-amino acid motif into drug candidates. Its rigid structure allows for precise control over the spatial orientation of the amino and carboxylic acid functionalities, making it an attractive scaffold for peptidomimetics and small molecule inhibitors.[2][3] This document provides a comprehensive overview of a proposed synthesis, key applications, and detailed protocols for the effective use of this valuable synthetic intermediate.

Proposed Synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

Synthetic Workflow Overview

The proposed multi-step synthesis is outlined below. The key strategic elements include the protection of the carboxylic acid, introduction of the methyl group at the 1-position, stereoselective formation of an oxime, and subsequent diastereoselective reduction to yield the desired cis-amino acid.

Synthetic_Workflow start 3-Oxocyclobutanecarboxylic Acid step1 Esterification (e.g., TMS-CHN2, MeOH) start->step1 ester Methyl 3-oxocyclobutanecarboxylate step1->ester step2 Methylation (e.g., LDA, MeI) ester->step2 methyl_ketone Methyl 1-methyl-3-oxocyclobutanecarboxylate step2->methyl_ketone step3 Oxime Formation (NH2OH.HCl, Pyridine) methyl_ketone->step3 oxime Methyl 3-(hydroxyimino)-1-methylcyclobutanecarboxylate step3->oxime step4 Stereoselective Reduction (e.g., H2, Pd/C or NaBH3CN) oxime->step4 amino_ester Methyl cis-3-amino-1-methylcyclobutanecarboxylate step4->amino_ester step5 Hydrolysis (e.g., LiOH, H2O/THF) amino_ester->step5 final_product cis-3-Amino-1-methylcyclobutanecarboxylic Acid step5->final_product

Caption: Proposed synthetic workflow for cis-3-Amino-1-methylcyclobutanecarboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

  • To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in a mixture of methanol (MeOH) and toluene (1:4, 0.2 M) at 0 °C, add (trimethylsilyl)diazomethane (TMS-CHN2, 2.0 M in hexanes, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of acetic acid until the yellow color disappears.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford methyl 3-oxocyclobutanecarboxylate.

Step 2: Synthesis of Methyl 1-methyl-3-oxocyclobutanecarboxylate

  • To a solution of diisopropylamine (1.5 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.4 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Add methyl iodide (MeI, 1.5 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 1-methyl-3-oxocyclobutanecarboxylate.

Step 3: Synthesis of Methyl 3-(hydroxyimino)-1-methylcyclobutanecarboxylate

  • Dissolve methyl 1-methyl-3-oxocyclobutanecarboxylate (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (NH2OH·HCl, 1.5 eq) and pyridine (2.0 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude oxime, which can often be used in the next step without further purification.

Step 4: Stereoselective Reduction to Methyl cis-3-amino-1-methylcyclobutanecarboxylate

  • Dissolve the oxime from the previous step in methanol.

  • Add Palladium on carbon (10 wt. % Pd/C, 0.1 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight. The cis isomer is often the major product in such reductions of cyclic oximes.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • The resulting crude amino ester can be purified by chromatography or carried forward to the final step.

Step 5: Hydrolysis to cis-3-Amino-1-methylcyclobutanecarboxylic Acid

  • Dissolve the crude methyl ester in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~6 with 1 M HCl.

  • The product may precipitate from the solution or can be isolated by lyophilization to yield cis-3-Amino-1-methylcyclobutanecarboxylic acid.

Application in Peptide Synthesis: Amide Bond Formation

The primary application of cis-3-Amino-1-methylcyclobutanecarboxylic acid is its incorporation into peptide chains or small molecules via amide bond formation. The secondary amine and the neopentyl-like quaternary carbon alpha to the carboxylic acid can present steric challenges. Therefore, the choice of coupling reagent and conditions is critical for achieving high yields.

Comparative Data for Coupling Reagents

The following table provides a comparative overview of common coupling reagents for sterically hindered amino acids. Yields are illustrative and may vary depending on the specific coupling partners.

Coupling ReagentBaseSolventTypical Yield (%)Key Considerations
HATU DIPEADMF85-95Highly efficient, rapid coupling. May cause epimerization in sensitive substrates.
HBTU/HOBt DIPEADMF80-90A classic and reliable choice. Less reactive than HATU.
EDC/HOBt DIPEADCM/DMF70-85Cost-effective, but can be slower and may require longer reaction times.
PyBOP DIPEADMF80-90Similar in efficacy to HBTU, produces a carcinogenic byproduct (HMPA).
Protocol 1: HATU-Mediated Amide Coupling

This protocol outlines the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent suitable for sterically demanding couplings.

HATU_Coupling reactants Carboxylic Acid + cis-3-Amino-1-methylcyclobutanecarboxylic acid activation Add HATU and DIPEA in DMF reactants->activation stir1 Stir for 15 min at RT (Pre-activation) activation->stir1 reaction Add Amine/Acid Partner stir1->reaction stir2 Stir for 4-6 hours at RT reaction->stir2 workup Aqueous Workup & Extraction stir2->workup purification Column Chromatography workup->purification product Amide Product purification->product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid partner (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of cis-3-Amino-1-methylcyclobutanecarboxylic acid (or its ester, 1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 5% LiCl solution (to remove residual DMF), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol describes a standard and cost-effective procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq), cis-3-Amino-1-methylcyclobutanecarboxylic acid (or its ester, 1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate (NaHCO3) solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Conclusion

Cis-3-Amino-1-methylcyclobutanecarboxylic acid is a valuable, conformationally constrained building block that offers significant potential in drug design. Its rigid scaffold allows for the precise positioning of functional groups, which can lead to improved biological activity and pharmacokinetic properties. While its synthesis requires a multi-step approach, the proposed route offers a logical and feasible pathway for its preparation. The provided protocols for amide bond formation address the potential steric challenges associated with this building block, enabling its effective incorporation into a diverse range of molecular architectures. The strategic use of such constrained building blocks is a powerful approach in the rational design of next-generation therapeutics.

References

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link]

  • MDPI. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Available at: [Link]

  • PubMed. (2012). Synthesis of a conformationally constrained δ-amino acid building block. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Available at: [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

  • PubMed. (2013). Synthesis of a conformationally constrained delta-amino acid building block. Available at: [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • MDPI. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Available at: [Link]

Sources

Protocol for Incorporating cis-3-Amino-1-methylcyclobutanecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate bioactivity, and constrain conformational flexibility. This guide provides a comprehensive protocol for the incorporation of cis-3-Amino-1-methylcyclobutanecarboxylic acid, a sterically hindered cyclic amino acid, into peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of this process, from the selection of appropriate protecting group strategies and coupling reagents to the final cleavage, purification, and analysis of the modified peptide. The causality behind each experimental choice is explained to empower researchers to troubleshoot and adapt this protocol for their specific needs.

Introduction: The Significance of Conformational Constraint

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and a lack of defined secondary structure in solution. The introduction of conformationally constrained non-natural amino acids, such as cis-3-Amino-1-methylcyclobutanecarboxylic acid, can address these limitations. The rigid cyclobutane ring system imparts a specific torsional angle preference upon the peptide backbone, which can lead to the stabilization of desired secondary structures like β-turns or helices. This pre-organization can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.

The primary challenge in incorporating sterically hindered amino acids like cis-3-Amino-1-methylcyclobutanecarboxylic acid lies in achieving efficient peptide bond formation. Standard coupling conditions may prove insufficient, leading to low yields and deletion sequences. This protocol will therefore focus on optimized strategies to overcome these synthetic hurdles.

Preparing the Building Block: Fmoc-cis-3-Amino-1-methylcyclobutanecarboxylic acid-OH

For successful solid-phase peptide synthesis (SPPS), the α-amino group of the incoming amino acid must be temporarily protected. The most widely used protecting group for this purpose is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for an orthogonal protection strategy where the Fmoc group can be removed under mild basic conditions, while acid-labile protecting groups on the side chains of other amino acids remain intact.

The synthesis of Fmoc-cis-3-Amino-1-methylcyclobutanecarboxylic acid-OH can be achieved through standard procedures, typically involving the reaction of the free amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions. While a detailed synthetic protocol for this specific molecule is beyond the scope of this application note, a general method is outlined below. Researchers can also source this building block from commercial suppliers.

General Protocol for Fmoc Protection:
  • Dissolve cis-3-Amino-1-methylcyclobutanecarboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Add a base, for example, sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to deprotonate the amino group.

  • Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • The final product can be purified by crystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol is based on the well-established Fmoc/tBu strategy for SPPS. This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).

Materials and Reagents
  • Resin: A suitable solid support, such as Rink Amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acid peptides.

  • Protected Amino Acids: Fmoc-protected natural amino acids with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).

  • Fmoc-cis-3-Amino-1-methylcyclobutanecarboxylic acid-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Reagent: 20% piperidine in DMF

  • Coupling Reagents: See Table 1 for recommendations.

  • Activation Base: N,N-diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: See Section 4 for details.

SPPS Workflow

The SPPS process is a cyclical series of steps: deprotection, activation, and coupling.

SPPS_Cycle cluster_resin Resin-Bound Peptide cluster_solution Reagents in Solution Resin_Fmoc Fmoc-NH-Peptide-Resin Deprotection Fmoc Deprotection Resin_Fmoc->Deprotection Washing2 Wash (DMF/DCM) Resin_Fmoc->Washing2 Repeat cycle Piperidine 20% Piperidine in DMF Piperidine->Deprotection Activated_AA Activated Fmoc-AA Coupling Coupling Activated_AA->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Activated_AA Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_AA Resin_NH2 H2N-Peptide-Resin Deprotection->Resin_NH2 Removes Fmoc group Washing1 Wash (DMF) Washing1->Coupling Coupling->Resin_Fmoc Forms new peptide bond Resin_NH2->Washing1 Cleavage_Process Peptide_Resin Protected Peptide on Resin Cleavage_Step Cleavage & Deprotection (2-4 hours) Peptide_Resin->Cleavage_Step Cleavage_Cocktail TFA + Scavengers Cleavage_Cocktail->Cleavage_Step Filtration Filtration Cleavage_Step->Filtration Crude_Peptide Crude Peptide Pellet Filtration->Crude_Peptide Filtrate Resin_Waste Spent Resin Filtration->Resin_Waste Solid Precipitation Precipitation in Cold Ether Soluble_Byproducts Soluble Byproducts Precipitation->Soluble_Byproducts Crude_Peptide->Precipitation

Figure 2: Workflow for peptide cleavage and deprotection.

Purification and Analysis

The crude peptide obtained after cleavage is typically a mixture of the desired product and various impurities, such as deletion sequences or incompletely deprotected peptides. Therefore, purification is a critical final step.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for purifying synthetic peptides. The separation is based on the hydrophobicity of the peptides.

  • Column: A C18 column is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is used to elute the peptides from the column. The optimal gradient will depend on the specific peptide sequence.

  • Detection: UV absorbance is monitored at 214 nm and 280 nm (if the peptide contains Trp or Tyr).

The fractions corresponding to the major peak are collected, pooled, and lyophilized to obtain the purified peptide.

Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity and purity of the final peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques. The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance of the cyclobutyl amino acid.Use a more potent coupling reagent (e.g., HATU), perform a double coupling, increase reaction time, or use microwave-assisted SPPS.
Deletion Sequences Incomplete coupling or premature capping.Optimize coupling conditions as above. Ensure complete deprotection.
Side Reactions during Cleavage Inadequate scavenging of reactive cations.Use an appropriate cleavage cocktail with sufficient scavengers for the amino acids in your sequence.
Low Yield Can result from issues at any stage.Systematically review each step of the protocol, from resin loading to cleavage, to identify the source of the loss.

Conclusion

The incorporation of cis-3-Amino-1-methylcyclobutanecarboxylic acid into peptides is a valuable strategy for introducing conformational constraints and enhancing the therapeutic potential of peptide-based drug candidates. While the steric hindrance of this non-natural amino acid presents a synthetic challenge, the use of optimized coupling conditions, particularly with potent reagents like HATU, can lead to successful and efficient synthesis. The detailed protocol and troubleshooting guide provided in this application note serve as a robust starting point for researchers seeking to explore the unique properties of this and other sterically demanding building blocks in their peptide design endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Peptide Port.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs.
  • BenchChem. (2025). Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.

Application Notes and Protocols: Cis-3-Amino-1-methylcyclobutanecarboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Non-natural, conformationally constrained amino acids have emerged as powerful tools in this endeavor. The rigid cyclobutane ring, in particular, offers a unique three-dimensional structure that can impart favorable characteristics to drug candidates.[1][2] Its puckered conformation allows for precise spatial orientation of substituents, which can optimize interactions with biological targets, improve metabolic stability by shielding susceptible bonds from enzymatic degradation, and reduce off-target effects by limiting conformational flexibility.[1][2]

This guide focuses on a specific and increasingly important building block: cis-3-Amino-1-methylcyclobutanecarboxylic acid . We will explore its applications, particularly in the revolutionary field of Targeted Protein Degradation (TPD), and provide detailed protocols for its incorporation into advanced pharmaceutical constructs.

Part 1: Core Application - A Rigid Linker for Proteolysis Targeting Chimeras (PROTACs)

A primary and high-impact application of cis-3-Amino-1-methylcyclobutanecarboxylic acid and its derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs).[3][4]

The PROTAC Modality: A Paradigm Shift in Therapeutics

PROTACs are heterobifunctional molecules that represent a paradigm shift from traditional occupancy-driven pharmacology to event-driven pharmacology.[5][6] Instead of merely inhibiting a target protein, PROTACs eliminate it from the cell by hijacking the ubiquitin-proteasome system (UPS).[6][]

A PROTAC molecule consists of three key components[6][8]:

  • A ligand for the Protein of Interest (POI): This moiety binds to the disease-causing protein.

  • A ligand for an E3 Ubiquitin Ligase: This recruits the cellular machinery responsible for tagging proteins for degradation.

  • A Linker: This connects the POI ligand and the E3 ligase ligand.

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[8]

Cis-3-Amino-1-methylcyclobutanecarboxylic Acid as a Linker Component

The rigid cyclobutane core of cis-3-Amino-1-methylcyclobutanecarboxylic acid makes it an excellent candidate for incorporation into PROTAC linkers. The defined cis stereochemistry and the 1,3-disubstitution pattern provide a specific vector and spatial orientation, which can be crucial for optimizing the formation of the ternary complex. This constrained geometry reduces the entropic penalty of complex formation compared to more flexible alkyl or PEG linkers, potentially leading to more potent and efficient degraders.

The presence of both a carboxylic acid and an amino group allows for versatile and directional conjugation to the POI and E3 ligase ligands through standard amide bond formation. The methyl group at the 1-position can also provide a steric element that may influence binding or cellular permeability.

Part 2: Experimental Protocols and Methodologies

The following protocols are designed to provide a comprehensive workflow for the utilization of cis-3-Amino-1-methylcyclobutanecarboxylic acid in the synthesis of PROTACs and other peptide-based therapeutics.

Protection of Functional Groups

Prior to its use in synthesis, the amino and carboxyl groups of cis-3-Amino-1-methylcyclobutanecarboxylic acid must be appropriately protected to ensure selective reactions.

Table 1: Common Protection Strategies

Functional GroupProtecting GroupAbbreviationKey Features & Deprotection Conditions
Amino Grouptert-ButoxycarbonylBocStable to a wide range of conditions; Removed with strong acid (e.g., TFA in DCM).
Amino GroupFluorenylmethyloxycarbonylFmocBase-labile; Removed with piperidine in DMF. Ideal for solid-phase peptide synthesis.
Carboxylic AcidMethyl Ester-OMeStable to many reaction conditions; Hydrolyzed with base (e.g., LiOH, NaOH).
Carboxylic Acidtert-Butyl Ester-OtBuStable to base; Removed with strong acid (e.g., TFA in DCM).

Protocol 2.1.1: Boc Protection of the Amino Group

  • Dissolution: Dissolve cis-3-Amino-1-methylcyclobutanecarboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) to the solution and stir until dissolved.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-cis-3-amino-1-methylcyclobutanecarboxylic acid.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Amide Coupling Protocols: Incorporating the Building Block

Standard peptide coupling reagents are used to form amide bonds between the cyclobutane building block and other components (e.g., E3 ligase ligand, POI ligand, or another amino acid).

Protocol 2.2.1: Solution-Phase Amide Coupling (Example: Coupling to an E3 Ligase Ligand Amine)

  • Activation: In an inert atmosphere (N₂ or Ar), dissolve Boc-cis-3-amino-1-methylcyclobutanecarboxylic acid (1.0 equivalent), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents), and HOAt (1-Hydroxy-7-azabenzotriazole, 1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature.

  • Coupling: Add the E3 ligase ligand containing a free amine (e.g., a pomalidomide derivative, 1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2.2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol assumes the use of Fmoc-protected cis-3-amino-1-methylcyclobutanecarboxylic acid for chain elongation on a resin (e.g., Wang or 2-chlorotrityl chloride resin).[2][9]

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment to remove the Fmoc group from the preceding amino acid, exposing a free amine.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, pre-activate Fmoc-cis-3-amino-1-methylcyclobutanecarboxylic acid (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU/HOBt or HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring & Capping: Perform a Kaiser test to check for complete coupling (absence of free amines). If the reaction is incomplete, repeat the coupling step. If necessary, cap any unreacted amines with acetic anhydride.

  • Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next cycle of deprotection and coupling.

Final Deprotection and Purification

Once the synthesis is complete, the final PROTAC or peptide must be cleaved from the resin (if applicable) and all protecting groups removed.

Protocol 2.3.1: Cleavage from Resin and Global Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Boc-protected side chains is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude product by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash to remove scavengers. Dry the crude product under vacuum.

  • Purification: Purify the final compound using preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

Part 3: Visualization of Workflows and Concepts

Diagram 1: Role in PROTAC Assembly

PROTAC_Assembly POI_Ligand Protein of Interest (POI) Ligand Couple1 Amide Coupling 1 POI_Ligand->Couple1 E3_Ligand E3 Ligase Ligand Couple2 Amide Coupling 2 E3_Ligand->Couple2 Cyclo_AA cis-3-Amino-1-methyl- cyclobutanecarboxylic acid (Linker Component) Protect Protect Functional Groups Cyclo_AA->Protect Protect->Couple1 Couple1->Couple2 Deprotect Final Deprotection Couple2->Deprotect Final_PROTAC Functional PROTAC Molecule Deprotect->Final_PROTAC

Caption: Synthetic workflow for incorporating the cyclobutane amino acid into a PROTAC.

Diagram 2: PROTAC Mechanism of Action

PROTAC_MoA POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products (Peptides) Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

Cis-3-Amino-1-methylcyclobutanecarboxylic acid is a valuable and versatile building block for modern pharmaceutical development. Its conformationally restricted nature makes it an ideal component for PROTAC linkers, where precise spatial positioning is paramount for inducing efficient protein degradation. The protocols outlined in this guide provide a robust framework for the chemical manipulation and incorporation of this scaffold, enabling researchers and drug development professionals to harness its potential in creating next-generation therapeutics. As the field of targeted protein degradation continues to expand, the strategic use of such rigid building blocks will undoubtedly play a crucial role in the design of potent and selective medicines.

References

  • The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1 - Apollo. (n.d.). Apollo - University of Cambridge Repository. Retrieved January 7, 2026, from [Link]

  • Loading protocols - Peptideweb.com. (n.d.). Peptideweb. Retrieved January 7, 2026, from [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). SAGE Journals. Retrieved January 7, 2026, from [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • PROTACs– a game-changing technology - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • peptides | SeRMN – NMR Service at UAB. (n.d.). SeRMN - UAB. Retrieved January 7, 2026, from [Link]

  • Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids - PubMed. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • cis-1-Amino-1,3-cyclobutanedicarboxylicacid | C6H9NO4 | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved January 7, 2026, from [Link]

Sources

Application Note: Determination of the Solubility Profile of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical behavior and is a cornerstone of successful drug development.[1][2] For orally administered drugs, adequate solubility in physiological fluids is a prerequisite for absorption and achieving the desired therapeutic concentration in the systemic circulation.[1] Furthermore, understanding the solubility of an API in various organic solvents is paramount for designing robust processes for crystallization, purification, and formulation.[3] Poorly soluble compounds often present significant challenges, leading to high dose requirements and potential variability in bioavailability.[1]

This application note provides a detailed protocol for determining the solubility of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride, a novel building block with potential applications in medicinal chemistry.[4][5] Given the limited publicly available data on its solubility, this guide is intended to equip researchers, scientists, and drug development professionals with a reliable methodology to generate a comprehensive solubility profile of this compound and others like it. The protocol described herein is based on the widely accepted shake-flask method, a gold standard for equilibrium solubility measurements recommended by international regulatory bodies.[6][7]

Compound Profile: cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl

  • Molecular Formula: C₆H₁₂ClNO₂[4][5]

  • Molecular Weight: 165.62 g/mol [4][5]

  • CAS Number: 1630906-61-4[4][5]

  • General Description: A versatile small molecule scaffold, often used as a building block in the synthesis of more complex molecules for pharmaceutical research.[4] As a hydrochloride salt of an amino acid derivative, it is expected to exhibit some degree of polarity.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol details the steps for accurately measuring the equilibrium solubility of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl in a selection of common organic solvents. The underlying principle of the shake-flask method is to establish a saturated solution of the compound in a given solvent at a constant temperature and then to quantify the concentration of the dissolved solute.[7]

Materials and Equipment
  • Compound: cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl (purity ≥97%)[5]

  • Solvents: A range of analytical grade organic solvents should be selected to represent various polarity classes. A suggested list includes:

    • Protic Solvents: Methanol, Ethanol, Isopropanol

    • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

    • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

    • Orbital shaker with temperature control

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess API into vials prep2 Add selected organic solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place vials in temperature-controlled orbital shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Centrifuge to separate undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 sample4 Dilute sample for analysis sample3->sample4 sample5 Quantify concentration via HPLC sample4->sample5

Caption: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Samples:

    • Accurately weigh an excess amount of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl into a series of glass vials. An excess is crucial to ensure that a saturated solution is achieved. A starting point could be approximately 20-50 mg of the compound.

    • Carefully add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate.[8] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[7]

  • Sample Collection and Preparation for Analysis:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

    • To effectively separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-30 minutes.[8]

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the analytical method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of calibration standards of known concentrations.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the original solubility in the organic solvent by applying the dilution factor. The solubility is typically reported in mg/mL or mol/L.

Data Presentation

The obtained solubility data should be systematically recorded. The following table provides a template for organizing the results. All experiments should be performed in triplicate to ensure the reliability of the data.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL) - Replicate 1Solubility (mg/mL) - Replicate 2Solubility (mg/mL) - Replicate 3Mean Solubility (mg/mL)Standard Deviation
MethanolProtic25
EthanolProtic25
IsopropanolProtic25
AcetonitrileAprotic Polar25
DMFAprotic Polar25
DMSOAprotic Polar25
DichloromethaneAprotic Nonpolar25
THFAprotic Nonpolar25
Ethyl AcetateAprotic Nonpolar25

Interpretation and Causality

The solubility of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl in different organic solvents is governed by the principle of "like dissolves like." As a hydrochloride salt of an amino acid, the molecule possesses both polar (amino and carboxyl groups) and nonpolar (cyclobutane ring) moieties.

  • High Solubility in Polar Protic Solvents: It is anticipated that the compound will exhibit higher solubility in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with the amino and carboxyl groups of the molecule, and the chloride ion, facilitating dissolution.

  • Moderate to High Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are strong hydrogen bond acceptors and have high dielectric constants, which should also effectively solvate the polar functional groups of the compound.

  • Low Solubility in Nonpolar Solvents: In contrast, nonpolar solvents such as dichloromethane and ethyl acetate are unlikely to effectively solvate the charged and polar parts of the molecule, leading to lower solubility.

Understanding this solubility profile is crucial for selecting appropriate solvent systems for various stages of drug development, including reaction chemistry, purification, and the preparation of formulations for preclinical studies.[2][9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the determination of the solubility of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl in common organic solvents. By following this detailed methodology, researchers can generate reliable and reproducible data that is essential for informed decision-making in the drug development pipeline. The principles and techniques described are broadly applicable to the characterization of other novel chemical entities.

References

  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). National Institutes of Health. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. [Link]

Sources

Application Notes and Protocols for Amide Coupling of cis-3-Amino-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Constrained Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring, a motif once considered esoteric, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure offers a powerful tool for medicinal chemists to constrain the conformation of bioactive molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. cis-3-Amino-1-methylcyclobutanecarboxylic acid, in particular, represents a valuable building block, presenting a unique spatial arrangement of its functional groups. The successful coupling of this constrained amino acid with a diverse range of amines is a critical step in the synthesis of novel therapeutics, from enzyme inhibitors to protein-protein interaction modulators.

This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the efficient amide coupling of cis-3-Amino-1-methylcyclobutanecarboxylic acid. We will delve into the mechanistic rationale behind the selection of coupling reagents, solvents, and bases, with a special focus on overcoming the steric challenges inherent to this substituted cyclobutane system.

Understanding the Challenge: Steric Hindrance in Cyclobutane Amide Coupling

The primary obstacle in the amide coupling of cis-3-Amino-1-methylcyclobutanecarboxylic acid is steric hindrance. The cyclobutane ring puckering, combined with the methyl group at the C1 position, can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate. This necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions to achieve high yields and minimize side reactions. A study on multi-substituted cyclobutane synthesis highlighted the importance of reagent choice, comparing HBTU and EDC-HCl for coupling cyclobutane carboxylic acids.[1][2]

Key Parameters for Successful Coupling

The success of the amide bond formation hinges on the judicious selection of several key parameters:

  • Coupling Reagent: The choice of coupling reagent is paramount. Reagents that form highly reactive activated esters are generally preferred for sterically hindered substrates.

  • Solvent: The solvent must be inert, aprotic, and capable of dissolving all reactants.

  • Base: A non-nucleophilic organic base is required to facilitate the deprotonation of the carboxylic acid and neutralize any acidic byproducts.

  • Temperature and Reaction Time: These parameters are often interdependent and require empirical optimization.

Comparative Overview of Common Coupling Reagents

The selection of the appropriate coupling reagent is critical for overcoming the steric hindrance associated with the cyclobutane core. Below is a comparative table of commonly employed reagents, each with its own set of advantages and considerations.

Coupling ReagentActivating SpeciesAdvantagesDisadvantages
HATU OAt-active esterHigh reactivity, fast kinetics, low racemization, effective for hindered amino acids.[3]Higher cost, potential for side reactions if not used correctly.
HBTU OBt-active esterGood reactivity, widely used, less expensive than HATU.Can be less effective than HATU for extremely hindered couplings, potential for guanidinylation side products.
EDC/HOBt OBt-active esterCost-effective, water-soluble urea byproduct is easily removed during workup.Generally slower reaction rates compared to uronium/phosphonium reagents, may be less efficient for highly hindered substrates.
PyBOP OBt-active esterHigh coupling efficiency, particularly for solid-phase synthesis.Byproduct (HMPA from the related BOP reagent) is carcinogenic; PyBOP is a safer alternative but still requires careful handling.

Reaction Mechanism: The Role of HATU

To illustrate the coupling process, let's examine the mechanism of HATU, a highly effective reagent for sterically demanding couplings.

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH Carboxylic Acid (cis-3-Amino-1-methyl- cyclobutanecarboxylic acid) Isouronium O-acyl(tetramethyl)isouronium salt RCOOH->Isouronium + HATU, Base Base Base (e.g., DIPEA) HATU HATU Amine Amine (R'-NH2) ActiveEster OAt-Active Ester Amide Amide Product ActiveEster->Amide + Amine Byproduct2 HOAt ActiveEster->Byproduct2 releases HOAt Isouronium->ActiveEster Rapid rearrangement Byproduct1 Tetramethylurea Isouronium->Byproduct1 releases

Caption: HATU-mediated amide coupling mechanism.

The reaction proceeds in two main stages:

  • Activation: The carboxylic acid, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), reacts with HATU to form a highly reactive OAt-active ester. This step is rapid and efficient.

  • Coupling: The incoming amine nucleophile attacks the carbonyl carbon of the OAt-active ester, leading to the formation of the stable amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).

Experimental Protocols

The following protocols are provided as starting points for the optimization of the coupling of cis-3-Amino-1-methylcyclobutanecarboxylic acid with a primary or secondary amine. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reactive intermediates.

Protocol 1: HATU-Mediated Coupling

This is often the go-to method for challenging couplings due to the high reactivity of HATU.

Materials:

  • cis-3-Amino-1-methylcyclobutanecarboxylic acid (ensure the amino group is appropriately protected, e.g., with a Boc group)

  • Amine (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-5.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the protected cis-3-Amino-1-methylcyclobutanecarboxylic acid (1.0 eq) and HATU (1.0-1.5 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0-5.0 eq) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HATU_Workflow start Start step1 Dissolve protected amino acid and HATU in anhydrous DMF start->step1 step2 Add DIPEA and stir for 15-30 min (Pre-activation) step1->step2 step3 Add amine step2->step3 step4 Stir at RT for 1-18h (Monitor by TLC/LC-MS) step3->step4 step5 Work-up: - Dilute with EtOAc - Wash with aq. HCl, aq. NaHCO3, brine step4->step5 step6 Dry, filter, and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end_node End: Pure Amide step7->end_node

Caption: Workflow for HATU-mediated coupling.

Protocol 2: EDC/HOBt-Mediated Coupling

A more cost-effective alternative, though potentially requiring longer reaction times or elevated temperatures for hindered substrates.

Materials:

  • cis-3-Amino-1-methylcyclobutanecarboxylic acid (amino-protected)

  • Amine (1.0-1.2 equivalents)

  • EDC·HCl (1.2-1.5 equivalents)

  • HOBt (1.2-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the protected cis-3-Amino-1-methylcyclobutanecarboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2-1.5 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) to the solution in one portion.

  • Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in the HATU protocol.

  • The water-soluble urea byproduct from EDC is removed during the aqueous washes.

  • Dry, concentrate, and purify the product by column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the equivalents of the coupling reagent and the amine. Gentle heating (e.g., 40-50 °C) may also be beneficial, but monitor for potential side reactions or racemization.

  • Side Reactions: The formation of byproducts can sometimes be suppressed by altering the order of addition. For instance, pre-activating the carboxylic acid with the coupling reagent and base before adding the amine is a common strategy to minimize side reactions involving the amine.

  • Purification Challenges: The byproducts of some coupling reagents can complicate purification. For example, the tetramethylurea byproduct from HATU and HBTU can sometimes be difficult to remove. The use of EDC is advantageous in this regard, as its urea byproduct is water-soluble.

Conclusion

The successful amide coupling of cis-3-Amino-1-methylcyclobutanecarboxylic acid is a readily achievable transformation with the appropriate choice of modern coupling reagents and careful optimization of reaction conditions. While its sterically hindered nature presents a challenge, reagents such as HATU provide a robust and efficient solution. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable constrained amino acid into their synthetic targets, paving the way for the discovery of new and improved therapeutics.

References

  • BenchChem. Application Notes: Standard Protocol for HATU Coupling in Solution Phase.

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 2014.

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks, 2023.

Sources

Application Notes & Protocols: cis-3-Amino-1-methylcyclobutanecarboxylic Acid as a Novel Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent degradation by the proteasome.[4][5][6] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[7][8][][10] This guide introduces cis-3-Amino-1-methylcyclobutanecarboxylic acid as a novel, conformationally restricted building block for PROTAC linker design. Its rigid cyclobutane core offers a strategic advantage over traditional flexible linkers by pre-organizing the PROTAC into a bioactive conformation, potentially enhancing potency, selectivity, and pharmacokinetic properties.[7][8]

Introduction: The Case for Rigid Linkers and Novel Building Blocks

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are widely used in initial PROTAC design due to their synthetic accessibility, they can incur an entropic penalty upon binding and may lead to suboptimal physicochemical properties.[6][8] Rigid linkers, by contrast, restrict conformational freedom.[7][8] This can:

  • Pre-organize the Bioactive Conformation: A rigid scaffold can lock the PROTAC into an optimal orientation for ternary complex formation, reducing the entropic cost of binding and enhancing potency.[7][8]

  • Improve Selectivity: By presenting a more defined orientation of the warhead and E3 ligase ligand, rigid linkers can improve selectivity for the target protein and disfavor off-target complex formation.[8]

  • Enhance Pharmacokinetics (PK): The constrained nature of rigid linkers can lead to improved metabolic stability and other favorable PK properties.[6][7]

cis-3-Amino-1-methylcyclobutanecarboxylic acid is a non-proteinogenic, conformationally restricted amino acid.[11][12] Its unique stereochemistry and the presence of both a carboxylic acid and an amino group on a rigid cyclobutane scaffold make it an attractive and versatile building block for incorporation into PROTAC linkers. This guide provides the scientific rationale and detailed protocols for leveraging this novel component in a TPD research program.

Mechanism of Action: The Role of the Linker

A PROTAC's function is entirely dependent on its ability to induce proximity between the POI and an E3 ligase.[4][] The linker is not a passive spacer but an active contributor to this process, dictating the geometry and stability of the ternary complex.[7][8][]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary Binding Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC (with Cyclobutane Linker) E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation workflow.

The rigid cyclobutane core of the linker is hypothesized to stabilize the ternary complex, leading to more efficient ubiquitination and subsequent degradation of the target protein.

Experimental Design & Protocols

The successful development of a PROTAC requires a systematic workflow encompassing synthesis, biophysical characterization, and cellular evaluation.[14][15]

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation start Design PROTAC Library (Varying Linker Attachment Points) synthesis PART A: Synthesis Incorporate Cyclobutane Building Block start->synthesis purification Purification & QC (HPLC, LC-MS, NMR) synthesis->purification binary Binary Binding Assays (SPR, ITC, FP) Determine Kd for POI and E3 purification->binary ternary PART B: Ternary Complex Assays (TR-FRET, AlphaLISA, SPR) Measure Complex Formation & Cooperativity binary->ternary permeability Permeability & Target Engagement (NanoBRET, CETSA) ternary->permeability degradation PART C: Degradation Assays (Western Blot, In-Cell Western, HiBiT) Determine DC50 & Dmax permeability->degradation optimization Lead Optimization (Analyze SAR) degradation->optimization

Caption: Integrated workflow for PROTAC development.

PART A: Protocol for PROTAC Synthesis

This protocol outlines a standard procedure for incorporating cis-3-Amino-1-methylcyclobutanecarboxylic acid into a PROTAC construct using amide bond formation. This assumes the availability of a POI ligand with a free carboxylic acid and an E3 ligase ligand (e.g., a pomalidomide analog) with a free amine.

Objective: To synthesize a PROTAC by coupling a POI ligand, the cyclobutane linker, and an E3 ligase ligand.

Materials:

  • POI-ligand-COOH

  • cis-3-Amino-1-methylcyclobutanecarboxylic acid

  • E3-ligand-NH2 (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

  • Step 1: Boc Protection of the Amino Group

    • Dissolve cis-3-Amino-1-methylcyclobutanecarboxylic acid in a suitable solvent (e.g., 1,4-dioxane/water).

    • Add Di-tert-butyl dicarbonate (Boc)2O and a base (e.g., NaOH).

    • Stir at room temperature overnight.

    • Extract and purify the Boc-protected product (Boc-linker-COOH). Verify by LC-MS.

  • Step 2: Coupling to E3 Ligase Ligand

    • In an anhydrous DMF solution, combine Boc-linker-COOH (1.0 eq), E3-ligand-NH2 (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield Boc-linker-E3.

  • Step 3: Boc Deprotection

    • Dissolve the purified Boc-linker-E3 in DCM.

    • Add TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected intermediate, NH2-linker-E3.

  • Step 4: Final Coupling to POI Ligand

    • In an anhydrous DMF solution, combine POI-ligand-COOH (1.0 eq), the NH2-linker-E3 intermediate (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir at room temperature overnight, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.

    • Characterize the final product thoroughly by high-resolution mass spectrometry and NMR.

PART B: Protocol for Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust proximity-based assay to quantify the formation of the POI-PROTAC-E3 ternary complex.[16][17]

Objective: To measure the PROTAC-induced formation of a ternary complex between the POI and the E3 ligase in vitro.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN-DDB1)

  • Terbium-cryptate labeled anti-tag antibody (e.g., anti-His-Tb), Donor

  • d2-labeled anti-tag antibody (e.g., anti-GST-d2), Acceptor

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)

  • Low-volume 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of POI, E3 ligase, and antibodies in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the PROTAC dilution or vehicle control to each well.

    • Add 5 µL of the POI solution.

    • Add 5 µL of the E3 ligase solution.

    • Add 5 µL of the mixed antibody solution (anti-His-Tb and anti-GST-d2).

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation and the "hook effect" at high concentrations.[18]

    • The height of the curve indicates the relative stability or population of the ternary complex.[18]

PART C: Protocol for Cellular Protein Degradation Assay (Western Blot)

Western blotting is the gold-standard method for directly visualizing and quantifying the reduction of a target protein in cells following PROTAC treatment.[19][20]

Objective: To determine the dose-dependent degradation of the POI in a relevant cell line.

Materials:

  • Cell line expressing the POI

  • Cell culture medium and reagents

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, positive control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer system, and membranes

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a vehicle-only control (DMSO) and a control co-treated with a high concentration of PROTAC and MG132.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.[20] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis:

    • Perform densitometry analysis on the bands using imaging software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).[20][21]

Data Interpretation and Optimization

The data gathered from the biophysical and cellular assays will guide the optimization of the PROTAC.

Table 1: Hypothetical Data for PROTAC Optimization

PROTAC CandidateLinker AttachmentTernary Complex (TR-FRET Max Signal)DC₅₀ (nM)Dₘₐₓ (%)
CYB-001 Linker-Amide to POI15,0005085
CYB-002 Linker-Ester to POI8,00025060
CYB-003 Linker-Amide to POI (different vector)25,00015 >95
Control (Flexible) PEG4 Linker12,00012080

This data suggests that the amide linkage and the specific attachment vector are critical for optimal ternary complex formation and cellular degradation.

Optimization_Flowchart start Initial PROTAC Hit (e.g., CYB-001) q1 Is Dmax > 80%? start->q1 q2 Is DC50 < 100 nM? q1->q2 Yes action1 Optimize Linker Length/ Attachment Vector q1->action1 No q3 Is Ternary Complex Formation Strong? q2->q3 No success Proceed to PK/ In Vivo Studies q2->success Yes action2 Improve Cell Permeability (Modify Linker Polarity) q3->action2 Yes action3 Re-evaluate Warhead or E3 Ligase Ligand Affinity q3->action3 No action1->start Re-synthesize action2->start Re-synthesize action3->start Re-design

Caption: Decision tree for PROTAC lead optimization.

Conclusion

The rational design of PROTACs is a multiparameter optimization challenge where the linker plays a central, active role.[8][22] cis-3-Amino-1-methylcyclobutanecarboxylic acid represents a valuable new tool in the medicinal chemist's arsenal, providing a rigid and versatile scaffold to systematically probe the structural requirements for potent and selective protein degradation. By constraining the conformational landscape of the linker, researchers can unlock new potential in targeting previously "undruggable" proteins and develop the next generation of TPD therapeutics.

References

  • Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • BenchChem. (n.d.). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. BenchChem.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • LifeSensors. (n.d.).
  • MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences.
  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery, 26(1), 4-18.
  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Precise PEG.
  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(21), 15478-15498.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Petrov, G., et al. (2025). Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs.
  • Domainex. (n.d.).
  • BOC Sciences. (2023).
  • Creative Proteomics. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Frontiers in Chemistry, 9, 729722.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Philpott, J. (2023). Is Targeted Protein Degradation Revolutionizing Drug Development?. AZoLifeSciences.
  • Profacgen. (n.d.).
  • Lonkar, A. N., et al. (2025). REVIEW ON TARGETED PROTEIN DEGRADATION. EPRA International Journal of Research & Development (IJRD), 10(11).
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • Scinapse. (2025). Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024). Scinapse Blog.
  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
  • Bio-Techne. (n.d.).
  • BenchChem. (n.d.). An In-Depth Technical Guide to PROTAC Linkers and Their Components. BenchChem.
  • BenchChem. (n.d.).
  • MilliporeSigma. (n.d.).
  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology.
  • BenchChem. (n.d.).
  • BioSpace. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.
  • ResearchGate. (2025). Synthesis of Novel and Conformationally Constrained Bridged Amino Acids as Compact Modules for Drug Discovery.
  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • BMG LABTECH. (2024).
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • Aaghaz, S., & Jain, R. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 12(9), 1436-1469.
  • Blake, R. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190.
  • Scott, D. A., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 681, 23-41.
  • Blake, R. A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1182-1190.
  • Wang, Y., et al. (2025). Auto-RapTAC: A Versatile and Sustainable Platform for the Automated Rapid Synthesis and Evaluation of PROTAC. Journal of Medicinal Chemistry.
  • CymitQuimica. (n.d.). cis-3-amino-1-methylcyclobutanecarboxylic acid hcl. CymitQuimica.
  • ResearchGate. (2025). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids.
  • PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)
  • Guidechem. (n.d.). cis-3-Amino-1-methylcyclobutanecarboxylic acid 1389441-74-0 wiki. Guidechem.
  • Achmem. (n.d.). cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride. Achmem.
  • PubChem. (n.d.). 1-Amino-3-methylcyclobutane-1-carboxylic acid. PubChem.
  • AChemBlock. (n.d.). cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride. AChemBlock.

Sources

Experimental setup for the synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic Acid Derivatives

Abstract

Cyclobutane-containing amino acids are of significant interest in medicinal chemistry, serving as conformationally restricted scaffolds and bioisosteres for larger, more flexible structures.[1] This application note provides a detailed, field-proven protocol for the stereoselective synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid, a key building block for drug discovery. The described methodology emphasizes scalability, stereochemical control, and provides in-depth explanations for critical experimental parameters. The synthesis proceeds via a diastereoselective Grignard addition to a commercially available cyclobutanone precursor, followed by a stereoinvertive amination to establish the desired cis-1,3 substitution pattern. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible route to this valuable molecular scaffold.

Strategic Overview and Retrosynthesis

The primary challenge in synthesizing 1,3-disubstituted cyclobutanes is controlling the stereochemistry. While methods like [2+2] cycloadditions and pyrrolidine ring contractions are powerful for creating the cyclobutane core, they can present challenges for installing the specific substitution pattern required for our target molecule.[1][2][3] Our chosen strategy prioritizes a direct and controllable functionalization of a readily available starting material, 3-oxocyclobutanecarboxylic acid.

The retrosynthetic analysis reveals a three-stage approach:

  • Disconnection of the C-N bond: The target amino acid can be accessed from a precursor with an inverted stereocenter, such as a trans-3-hydroxy derivative. A stereoinvertive reaction like the Mitsunobu reaction is ideal for this transformation.

  • Disconnection of the C-C bond (Methyl Group): The tertiary alcohol and methyl group at the C1 position can be installed via a Grignard reaction with a methylmagnesium halide on the corresponding ketone.

  • Starting Material: This leads back to 3-oxocyclobutanecarboxylic acid, a commercially available and convenient starting point.

G Target cis-3-Amino-1-methyl- cyclobutanecarboxylic acid Intermediate2 trans-3-Hydroxy-1-methyl- cyclobutanecarboxylic acid Ester Target->Intermediate2 Deprotection & Staudinger Reduction Intermediate1 cis-3-Hydroxy-1-methyl- cyclobutanecarboxylic acid Intermediate2->Intermediate1 Mitsunobu Reaction (Stereoinversion) Start 3-Oxocyclobutane- carboxylic acid Intermediate1->Start Grignard Reaction (MeMgCl) G cluster_0 Part A: Grignard Reaction cluster_1 Part B: Amination cluster_2 Part C: Saponification Start 3-Oxocyclobutane- carboxylic acid Step1_reagents 1. MeMgCl, THF 2. -30 °C Start->Step1_reagents Intermediate1 cis-3-Hydroxy-1-methyl- cyclobutanecarboxylic acid Step1_reagents->Intermediate1 Step2_reagents 1. MeOH, H+ 2. PPh3, DIAD, DPPA 3. H₂O (Staudinger) Intermediate1->Step2_reagents Intermediate2 trans-3-Amino-1-methyl- cyclobutanecarboxylate Step2_reagents->Intermediate2 Step3_reagents 1. LiOH, THF/H₂O 2. HCl (neutralize) Intermediate2->Step3_reagents Target cis-3-Amino-1-methyl- cyclobutanecarboxylic acid Step3_reagents->Target

Sources

Application Notes & Protocols: A Modern Framework for Neurological Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Impasse in Neurological Drug Discovery

The development of effective therapeutics for neurological disorders is one of the most significant challenges in modern medicine. The intricate complexity of the central nervous system (CNS), the protective yet formidable blood-brain barrier (BBB), and the limitations of traditional research models have created a high-cost, high-attrition pipeline for new drugs.[1][2] For decades, researchers have relied on immortalized cell lines and animal models. While instrumental, these models often fail to recapitulate the complex, human-specific pathophysiology of diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), leading to promising preclinical candidates frequently failing in human clinical trials.[1][3]

Key challenges stifling therapeutic development include:

  • Poorly Understood Pathophysiology: The exact mechanisms driving many nervous system disorders remain elusive, making target identification difficult.[1][2]

  • Lack of Predictive Models: Animal models often do not fully replicate human CNS conditions, leading to discrepancies when transitioning to human trials.[1][3]

  • Patient Heterogeneity: Neurological diseases present with a wide spectrum of symptoms and progression rates, complicating clinical trial design and outcome measurement.[4]

  • Absence of Strong Biomarkers: The lack of validated biomarkers to diagnose and monitor disease progression hinders the ability to assess therapeutic efficacy accurately.[5]

To break this cycle, a paradigm shift is underway, moving towards human-based in vitro systems that offer greater biological relevance. This guide details an integrated, modern framework leveraging patient-derived induced pluripotent stem cells (iPSCs), 3D brain organoids, and CRISPR-Cas9 gene editing to create highly relevant disease models for robust, high-throughput drug screening.

Section 1: The Foundational Technology: Patient-Derived iPSCs

The discovery of iPSCs revolutionized disease modeling by providing a renewable source of patient-specific cells.[6] Somatic cells, such as skin fibroblasts or blood cells, can be reprogrammed into a pluripotent state, capable of differentiating into any cell type in the body, including disease-relevant neurons and glia.[6] This "disease in a dish" approach allows for the study of disease mechanisms and drug responses in the context of an individual's unique genetic background.[7][8]

The core advantage lies in capturing the genetic complexity of both familial and sporadic forms of neurological disease, providing an unparalleled platform for developing personalized medicine.[8]

Workflow: From Patient Somatic Cells to Neural Lineages

The logical path begins with obtaining patient somatic cells, reprogramming them to iPSCs, and then directing their differentiation towards neural fates. A critical, expandable intermediate is the Neural Progenitor Cell (NPC), which can be banked and later differentiated into various neuronal and glial subtypes.[9]

G cluster_0 Patient Sample Acquisition cluster_1 Reprogramming & Pluripotency cluster_2 Neural Induction & Expansion cluster_3 Terminal Differentiation Patient Patient Somatic Cells (e.g., Fibroblasts, PBMCs) Reprogram Reprogramming (e.g., Yamanaka Factors) Patient->Reprogram Transfection iPSC Induced Pluripotent Stem Cells (iPSCs) Reprogram->iPSC Selection & Expansion Induction Dual SMAD Inhibition iPSC->Induction Neuralization Protocol NPC Neural Progenitor Cells (NPCs) Induction->NPC Expansion & Cryopreservation Neurons Mature Neurons (e.g., Cortical, Motor) NPC->Neurons Specific Factors Glia Astrocytes, Oligodendrocytes NPC->Glia Specific Factors

Caption: General workflow for generating neural lineages from patient somatic cells.

Protocol 1: Generation of Neural Progenitor Cells (NPCs) from Human iPSCs

This protocol describes a robust method for generating expandable NPCs, suitable for downstream differentiation and high-throughput screening applications.[9] The causality behind this protocol rests on mimicking developmental cues; Dual SMAD inhibition effectively blocks non-neural differentiation pathways, efficiently directing iPSCs toward a neural fate.

Materials:

  • Human iPSC culture medium (e.g., mTeSR™1)

  • Neural Induction Medium (See Table 1)

  • NPC Expansion Medium (See Table 1)

  • Reagents: Accutase, ROCK inhibitor (Y-27632), Laminin, Poly-L-ornithine (PLO)

  • 6-well tissue culture plates

Table 1: Media Formulations

Medium TypeBase MediumKey Supplements
Neural Induction Medium DMEM/F12:Neurobasal (1:1)N2 supplement, B27 supplement, L-Glutamine, LDN-193189 (100 nM), SB431542 (10 µM)
NPC Expansion Medium DMEM/F12:Neurobasal (1:1)N2 supplement, B27 supplement, L-Glutamine, EGF (20 ng/mL), FGF2 (20 ng/mL)

Procedure:

  • Plate Coating: Coat 6-well plates with PLO/Laminin and allow to dry. This provides a suitable substrate for neural cell attachment and growth.

  • iPSC Seeding: Culture iPSCs to ~80% confluency. Dissociate colonies into a single-cell suspension using Accutase. Seed iPSCs onto the coated plate at a density of 2 x 10^5 cells/cm² in iPSC medium supplemented with ROCK inhibitor (to enhance cell survival post-dissociation).

  • Neural Induction (Day 0-11):

    • The day after seeding (Day 0), when cells are ~95% confluent, replace the medium with Neural Induction Medium.

    • Change the medium every other day for 11 days. During this time, cells will transition from epithelial-like iPSCs to neural rosettes, a key morphological hallmark of neural induction.

  • NPC Isolation and Expansion (Day 11+):

    • On Day 11, selectively dissociate the neural rosettes using Accutase. Avoid disrupting the surrounding flat cells.

    • Re-plate the dissociated neural cells onto a new PLO/Laminin coated plate in NPC Expansion Medium. The growth factors EGF and FGF2 are critical for promoting the proliferation of the progenitor state.[9]

    • Expand NPCs for 2-3 passages. They should exhibit high proliferative capacity.

  • Self-Validation & Quality Control:

    • Morphology: NPCs should appear as small, bipolar, phase-bright cells.

    • Immunocytochemistry: Perform staining to confirm high expression (>90%) of NPC markers such as Nestin and SOX2 and absence of pluripotency markers like OCT4.

    • Cryopreservation: Bank validated NPCs in a suitable cryopreservation medium for future use. This ensures reproducibility across experiments.

Section 2: Building Complexity: Advanced 2D and 3D Disease Models

While NPCs are a valuable resource, disease phenotypes often manifest only in mature, differentiated cell types. This section covers the generation of both 2D neuronal cultures and more complex 3D brain organoids.

2D iPSC-Derived Neuronal Cultures

Monolayers of iPSC-derived neurons are a workhorse for drug discovery, particularly for high-throughput applications.[7] They are highly scalable and amenable to automated imaging and analysis.[10] By withdrawing growth factors and adding neurotrophic factors like BDNF and GDNF, NPCs can be terminally differentiated into a mixed population of neurons, often containing both GABAergic and glutamatergic subtypes that form functional synaptic connections.[10]

These models are ideal for assessing fundamental neuronal health phenotypes, such as neurite outgrowth, cell viability, and synaptic function, in response to compound treatment.[7][10]

3D Brain Organoids: A Leap Towards In Vivo Architecture

Brain organoids are self-organizing 3D structures grown from iPSCs that recapitulate aspects of early human brain development, including regionalization and cellular diversity.[11][12] Their key advantage is providing a 3D microenvironment that allows for more complex cell-cell and cell-matrix interactions, which are absent in 2D cultures.[3][11]

Patient-derived organoids can model disease-specific pathological hallmarks. For instance, Alzheimer's patient iPSC-derived organoids have been shown to develop amyloid-beta aggregation and tau phosphorylation.[13] This makes them an invaluable tool for studying disease mechanisms and testing compounds in a more physiologically relevant context.[8][14]

G cluster_0 iPSC Aggregation cluster_1 Neural Induction & Maturation cluster_2 Outcome iPSC Single-cell iPSC Suspension EB Embryoid Body (EB) Formation iPSC->EB U-bottom 96-well plate + ROCK inhibitor Induction Neural Induction Medium EB->Induction Transfer to low-adhesion plate Maturation Maturation in Spinning Bioreactor Induction->Maturation Embed in Matrigel (Day ~11) Organoid Mature Brain Organoid (Contains Neurons, Progenitors, Glia) Maturation->Organoid Long-term culture (Weeks to Months) Analysis Histology, Imaging, Sequencing, Drug Screening Organoid->Analysis

Caption: Workflow for generating 3D brain organoids from iPSCs.

Protocol 2: Generation of Cerebral Organoids

This protocol is based on established methods to generate unguided, or "whole-brain," organoids that develop various brain regions.

Materials:

  • Validated human iPSCs

  • Organoid generation media (Neural Induction, Maturation, etc.)

  • Reagents: ROCK inhibitor, Matrigel

  • Ultra-low attachment 96-well U-bottom plates

  • Orbital shaker or spinning bioreactor

Procedure:

  • Embryoid Body (EB) Formation (Day 0-2):

    • Prepare a single-cell suspension of iPSCs.

    • Seed 9,000 cells per well into an ultra-low attachment 96-well plate in iPSC medium with ROCK inhibitor. The U-bottom shape forces the cells to aggregate into a single EB.

  • Neural Induction (Day 2-5):

    • Carefully replace the medium with Neural Induction Medium (see Table 1).

  • Expansion and Tissue Growth (Day 5-11):

    • Transfer the EBs to a low-attachment 24-well plate containing fresh Neural Induction Medium.

    • On Day 6, switch to a differentiation medium containing Neurobasal-A, B27, and neurotrophic factors.

  • Matrigel Embedding and Maturation (Day 11+):

    • Encapsulate each developing organoid in a droplet of Matrigel. This provides an extracellular matrix scaffold essential for complex 3D tissue development.

    • Transfer the embedded organoids to a spinning bioreactor or orbital shaker with maturation medium. The constant agitation improves nutrient and oxygen exchange, which is critical for the growth of larger tissues and preventing the formation of a necrotic core.

  • Long-Term Culture:

    • Culture for 30-100+ days, changing the medium every 3-4 days. The required culture time depends on the desired level of maturity and the specific disease phenotype being studied.[7][13]

  • Self-Validation & Quality Control:

    • Histology: At different time points, fix, section, and stain organoids for markers of different brain regions (e.g., FOXG1 for forebrain, TBR1 for deep cortical layers) and cell types (MAP2 for neurons, GFAP for astrocytes).

    • Reproducibility: Generate organoids from multiple iPSC lines and batches to assess variability. Note that organoid generation can have inherent variability.[11]

Section 3: Precision Modeling with CRISPR-Cas9 Gene Editing

A major benefit of iPSC technology is the ability to use cells with a patient's exact genetic profile.[7] However, this can also be a confounding factor, as genetic background can influence disease phenotypes. CRISPR-Cas9 gene editing provides a solution by enabling the creation of the perfect experimental control: an isogenic cell line.[15][16]

The CRISPR/Cas9 system uses a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break (DSB).[15] The cell's natural repair mechanisms can then be harnessed to knock out a gene or, if a DNA template is provided, knock in a specific sequence.[17]

Key Applications in Neurological Drug Development:

  • Isogenic Control Generation: Correcting a disease-causing mutation in a patient's iPSC line creates an ideal control. Any phenotypic differences observed between the original and corrected lines can be directly attributed to that specific mutation, removing the confounding influence of genetic background.[13]

  • De Novo Model Creation: Introducing a known pathogenic mutation into a healthy, well-characterized iPSC line allows for the study of that mutation's specific effect. This is invaluable for dissecting the function of genes identified in genetic studies.[18]

  • Reporter Line Generation: Inserting a fluorescent reporter (like GFP) into a specific gene locus (e.g., associated with α-synuclein) allows for live-cell tracking and quantification of protein expression in high-throughput screens.[15][19]

G cluster_0 Design & Delivery cluster_1 Editing & Selection cluster_2 Validation sgRNA Design sgRNA to target gene Delivery Deliver components to iPSCs (e.g., Electroporation) sgRNA->Delivery Cas9 Cas9 Nuclease Cas9->Delivery Template Optional: Donor DNA Template (for knock-in) Template->Delivery DSB Cas9 creates Double-Strand Break (DSB) Delivery->DSB NHEJ NHEJ Repair (Gene Knockout) DSB->NHEJ HDR HDR Repair (Gene Correction/Knock-in) DSB->HDR Selection Single-Cell Cloning & Expansion NHEJ->Selection HDR->Selection Validation Sequence Verification (Sanger/NGS) Selection->Validation QC Karyotyping & Off-Target Analysis Validation->QC Result Validated Isogenic iPSC Line QC->Result

Caption: Workflow for CRISPR-Cas9 mediated generation of isogenic iPSC lines.

Section 4: High-Throughput Screening (HTS) for Lead Discovery

With validated, patient-relevant cell models in hand, the next step is to screen large compound libraries to identify potential therapeutic "hits." HTS combines automation, robotics, and sensitive detection methods to test thousands of compounds in a cost- and time-efficient manner.[19][20] iPSC-derived models are increasingly being integrated into HTS platforms in 96-, 384-, or even 1536-well formats.[7][21]

Table 2: Common HTS Assays for Neurological Drug Discovery

Assay TypePrincipleTypical ReadoutApplication Example
Cell Viability Assays Measures metabolic activity or membrane integrity as a proxy for cell health.Luminescence (e.g., CellTiter-Glo), Fluorescence (e.g., Calcein AM/EthD-1)Screening for compounds that protect neurons from a toxic insult (e.g., glutamate excitotoxicity).[7]
High-Content Imaging (HCI) Automated microscopy and image analysis to quantify complex cellular phenotypes.Fluorescence ImagingMeasuring neurite outgrowth, synaptic puncta density, or protein aggregation.
Calcium Imaging Uses fluorescent dyes (e.g., Fluo-4) to measure intracellular calcium fluxes.Fluorescence IntensityIdentifying modulators of neuronal activity and synaptic transmission.[19]
Multi-Electrode Array (MEA) Records extracellular field potentials from neuronal networks non-invasively.Electrical Spikes & BurstsAssessing network-level activity and identifying compounds that restore normal firing patterns in disease models.[19]
Protocol 3: HTS for Neuroprotective Compounds using High-Content Imaging

This protocol provides a framework for screening a compound library to identify molecules that protect iPSC-derived neurons from a disease-relevant stressor. The causality is direct: a compound is considered a "hit" if it can mitigate the toxic phenotype (e.g., neurite degeneration) induced by the stressor.

Materials:

  • Mature iPSC-derived neurons (differentiated from NPCs) in 384-well imaging plates

  • Compound library (e.g., FDA-approved drugs, kinase inhibitors) dissolved in DMSO

  • Disease-relevant stressor (e.g., Amyloid-beta oligomers for AD, Rotenone for PD models)

  • Reagents for immunofluorescence: MAP2 or βIII-Tubulin antibody (neuronal marker), Hoechst (nuclear stain)

  • Automated liquid handler and high-content imaging system

Procedure:

  • Cell Plating: Plate iPSC-derived neurons at an optimized density in 384-well, black-walled, clear-bottom imaging plates. Culture for at least 14 days to allow for maturation and network formation.

  • Compound Treatment:

    • Using an automated liquid handler, add compounds from the library to the wells to achieve a final concentration (e.g., 10 µM).

    • Include appropriate controls:

      • Negative Control: Vehicle (DMSO) only, no stressor. Represents baseline neuronal health.

      • Positive Control: Vehicle (DMSO) + stressor. Represents the disease phenotype to be rescued.

  • Induction of Toxicity: After a 1-hour compound pre-incubation, add the disease-relevant stressor to all wells except the negative controls.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours) to allow the toxic phenotype to develop.

  • Fixing and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize and stain the cells with a primary antibody against a neuronal marker (e.g., βIII-Tubulin) and a fluorescently-conjugated secondary antibody.

    • Stain nuclei with Hoechst.

  • High-Content Imaging:

    • Acquire images from each well using an automated high-content imager. Capture both the Hoechst and the neuronal marker channels.

  • Data Analysis (Self-Validation):

    • Use an image analysis software pipeline to automatically identify cells (from the nuclear stain) and trace neurites (from the neuronal marker stain).

    • Primary Endpoint: Quantify the total neurite length per neuron.

    • Hit Identification: A "hit" is defined as a compound that significantly increases neurite length in the presence of the stressor, compared to the positive control wells. A Z-score is often calculated for each well to standardize results and identify statistically significant outliers.

    • Secondary Endpoint (Toxicity): Use the cell count (from the Hoechst stain) to flag compounds that are toxic on their own.

Conclusion

The integrated application of patient-derived iPSCs, advanced 3D organoid models, and precision CRISPR-Cas9 gene editing represents a powerful, modern approach to neurological drug discovery. This framework directly addresses the core challenges that have historically plagued the field by providing human-relevant, genetically defined, and scalable systems for dissecting disease mechanisms and screening for novel therapeutics.[3][7] By front-loading the discovery process with more predictive models, this strategy holds the promise of reducing late-stage clinical trial attrition and accelerating the delivery of effective treatments to patients with devastating neurological disorders.

References

  • Chen, X., Sun, G., & Tian, E. (2022). Brain organoids are new tool for drug screening of neurological diseases. Chinese Herbal Medicines, 14(3), 309-316. Available at: [Link]

  • Darbinyan, A., et al. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 18(11), 2439. Available at: [Link]

  • Siren, J., et al. (2018). Using stem cell-derived neurons in drug screening for neurological diseases. UCL Discovery. Available at: [Link]

  • Clene Nanomedicine. (2023). Challenges That Stifle Therapeutic Development for Neurological Conditions. Clene Nanomedicine Blog. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2020). Improving and Accelerating Therapeutic Development for Nervous System Disorders. In Drug Development Challenges. National Academies Press. Available at: [Link]

  • Li, Y., & Li, S. (2022). CRISPR/Cas9 system and its applications in nervous system diseases. Regenerative Medicine Research, 10(1), 12. Available at: [Link]

  • Molecular Devices. (n.d.). Development and Characterization of Human iPSC-derived Neurons for Drug Discovery Applications. Application Note. Available at: [Link]

  • Sartore, R., et al. (2024). Brain Organoids: A Game-Changer for Drug Testing. International Journal of Molecular Sciences, 25(6), 3491. Available at: [Link]

  • Aneuro. (2024). Unveiling Hidden Potential: Organoids for Disease Modeling in Neuroscience Research. Aneuro News. Available at: [Link]

  • Drug Target Review. (2022). Brain organoids may boost drug screening for neurological disorders. Drug Target Review News. Available at: [Link]

  • Leuchter, B. (2023). 2 Ways To Overcome The Challenge Of Developing Neurological Rare Diseases Drugs. Clinical Leader. Available at: [Link]

  • Scitech. (2023). What are the challenges of developing CNS-active drugs?. Scitech Website. Available at: [Link]

  • Yang, W., et al. (2016). CRISPR/Cas9: Implications for Modeling and Therapy of Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 9, 30. Available at: [Link]

  • Guha, L., Singh, N., & Kumar, H. (2023). Challenges in Drug Development for Neurological Disorders. In Drug Delivery Strategies in Neurological Disorders: Challenges and Opportunities (pp. 27-45). Springer Nature Singapore. Available at: [Link]

  • Aminabee, S., et al. (2023). Gene Editing in Neurological Disorders: Role of CRISPR-Cas9 in Targeted Therapies. Research Journal of Pharmacy and Technology, 16(10), 4935-4940. Available at: [Link]

  • Yang, W., Tu, Z., Sun, Q., & Li, X. J. (2016). CRISPR/Cas9: Implications for Modeling and Therapy of Neurodegenerative Diseases. Frontiers in Molecular Neuroscience, 9. Available at: [Link]

  • Kumar, A., et al. (2024). CRISPR in Neurodegenerative Diseases Treatment: An Alternative Approach to Current Therapies. International Journal of Molecular Sciences, 25(5), 2963. Available at: [Link]

  • Ramli, N. F. M., et al. (2023). Development of brain organoid technology derived from iPSC for the neurodegenerative disease modelling: a glance through. Frontiers in Neuroscience, 17. Available at: [Link]

  • Cecchetti, F., et al. (2022). Advancing Drug Discovery for Neurological Disorders Using iPSC-Derived Neural Organoids. Cells, 11(15), 2319. Available at: [Link]

  • Reid, S. J., et al. (2011). High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Combinatorial chemistry & high throughput screening, 14(7), 594-607. Available at: [Link]

  • Encyclopedia.pub. (2023). High-Throughput Screening for Neurodegenerative Diseases. Encyclopedia. Available at: [Link]

  • Misun, P. M., et al. (2023). A Microfluidic High-Capacity Screening Platform for Neurological Disorders. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 29(1), 22-34. Available at: [Link]

  • Prigione, A. (2021). Generation of Human iPSC-derived Neural Progenitor Cells (NPCs) as Drug Discovery Model for Neurological and Mitochondrial Disorders. Bio-protocol, 11(5), e3939. Available at: [Link]

  • Shi, Y., et al. (2017). Modeling neurological diseases using iPSC-derived neural cells. Journal of Neuroscience, 37(45), 10879-10887. Available at: [Link]

  • Creative Biolabs. (n.d.). High-Throughput Screening Platform. Creative Biolabs Website. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Bioactive Molecules with Cyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique three-dimensional and conformationally restricted nature offers significant advantages in the design of novel bioactive molecules. The incorporation of a cyclobutane ring can enhance metabolic stability, improve binding affinity, and provide access to unexplored chemical space.[1][2] This guide provides a comprehensive overview of key synthetic strategies for constructing cyclobutane-containing molecules, complete with detailed experimental protocols, mechanistic insights, and examples of their application in the synthesis of biologically active compounds.

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles is a central theme in drug discovery. While aromatic rings have traditionally dominated the landscape of medicinal chemistry, there is a growing emphasis on increasing the three-dimensionality of drug candidates to enhance their specificity and reduce off-target effects. The cyclobutane ring, with its puckered conformation, serves as an excellent non-planar bioisosteric replacement for planar aromatic systems and other functionalities.[3] Its rigid framework can pre-organize pharmacophoric groups in a favorable conformation for target binding, thereby increasing potency.[1] Furthermore, the saturated nature of the cyclobutane core often imparts greater resistance to oxidative metabolism compared to electron-rich aromatic rings, leading to improved pharmacokinetic properties.[3]

This document details three principal and powerful methodologies for the stereocontrolled synthesis of functionalized cyclobutanes:

  • Photochemical [2+2] Cycloaddition: A classic and versatile method for forming cyclobutane rings from two alkene components.

  • Transition-Metal-Catalyzed Cycloadditions: Modern methods that offer alternative pathways and selectivities for cyclobutane formation.

  • Ring Contraction and Expansion Reactions: Strategic approaches that utilize larger or smaller ring systems as precursors to the desired four-membered ring.

Each section will provide the causal logic behind the chosen synthetic route, a self-validating and detailed protocol, and illustrative examples of bioactive molecules synthesized using the described technique.

Photochemical [2+2] Cycloaddition: A Cornerstone of Cyclobutane Synthesis

The photochemical [2+2] cycloaddition is arguably the most direct and widely used method for constructing cyclobutane rings.[4] Governed by the Woodward-Hoffmann rules, this reaction is photochemically allowed and typically proceeds through a stepwise mechanism involving a 1,4-diradical intermediate when a triplet sensitizer is used.[4] This stepwise nature allows for the formation of thermodynamically stable products and can be controlled to achieve high levels of regio- and stereoselectivity.

Causality Behind Experimental Choices:

The choice of solvent, light source, and the potential use of a photosensitizer are critical for a successful [2+2] cycloaddition. Non-polar solvents are often preferred to minimize side reactions. The wavelength of the UV or visible light must be appropriate to excite the alkene or a sensitizer. A photosensitizer, such as thioxanthone, is employed when the alkene itself does not absorb light efficiently or to control the excited state (singlet vs. triplet) and thereby influence the stereochemical outcome.[4]

Application Example: Synthesis of Truxillic Acid Derivatives

The photodimerization of cinnamic acid derivatives to form truxillic and truxinic acids is a classic example of a [2+2] cycloaddition.[1] These cyclobutane structures are found in various natural products.[5]

Experimental Protocol: Photochemical [2+2] Cycloaddition of trans-Cinnamic Acid[1]

Materials:

  • trans-Cinnamic acid (1.5 g)

  • Tetrahydrofuran (THF) (approx. 2 mL)

  • Toluene (25 mL)

  • 100 mL Erlenmeyer flask

  • Water bath

  • Rotary evaporator

  • Sunlight or a suitable UV lamp

Procedure:

  • Weigh 1.5 g of trans-cinnamic acid and place it in a 100 mL Erlenmeyer flask.

  • Add approximately 2 mL of THF and gently heat the flask in a water bath with swirling until the cinnamic acid is completely dissolved.

  • Remove the flask from the heat and swirl it by hand to coat the inner wall with a thin, homogeneous film of the solution as the solvent evaporates.

  • Allow the flask to dry completely at room temperature for 30 minutes.

  • Seal the flask with a septum and place it on a windowsill with direct sunlight exposure for 15 days, rotating the flask every few days to ensure even irradiation.[1] Alternatively, a UV lamp can be used.

  • After the irradiation period, add 15 mL of toluene to the flask and gently warm it to 40 °C in a water bath to dissolve any unreacted cinnamic acid.

  • Separate the solid product (truxillic acid) by vacuum filtration and wash the solid with an additional 10 mL of toluene.

  • Combine the toluene filtrates, transfer to a tared round-bottom flask, and remove the solvent under reduced pressure using a rotary evaporator to recover the unreacted starting material.

  • Allow the solid product to air dry and determine its mass and melting point (literature m.p. for α-truxillic acid is 286 °C).[1]

Workflow for Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve Cinnamic Acid in THF prep2 Create Thin Film in Flask prep1->prep2 prep3 Dry Flask prep2->prep3 react1 Irradiate with Sunlight/UV Lamp (15 days) prep3->react1 workup1 Wash with Toluene to Remove Unreacted Starting Material react1->workup1 workup2 Vacuum Filtration workup1->workup2 workup3 Dry Solid Product workup2->workup3 analysis1 Determine Yield and Melting Point workup3->analysis1

Caption: Workflow for the synthesis of truxillic acid via photochemical [2+2] cycloaddition.

Transition-Metal-Catalyzed Cycloadditions

Transition-metal catalysis provides a powerful alternative to photochemical methods for [2+2] cycloadditions, often proceeding under milder thermal conditions and offering unique reactivity and selectivity.[4] Catalysts based on nickel, palladium, and other metals can mediate these reactions through pathways that are thermally forbidden for concerted reactions.

Causality Behind Experimental Choices:

The choice of metal catalyst and ligand is paramount in these reactions. The ligand can influence the coordination geometry, electronic properties, and steric environment of the metal center, thereby controlling the efficiency and selectivity of the cycloaddition. An inert atmosphere is crucial as many of the catalysts, particularly Ni(0) species, are sensitive to oxygen and moisture.

Application Example: Synthesis of Fused Bicyclic Systems

Nickel(0) catalysts are particularly effective in promoting the intramolecular [2+2] cycloaddition of 1,6-dienes to form bicyclo[4.2.0]octane derivatives. These structures are present in a variety of natural products.

Experimental Protocol: Ni(0)-Catalyzed Intramolecular [2+2] Cycloaddition of a 1,6-Diyne[6]

Materials:

  • (DME)NiBr₂ (dimethoxyethane nickel(II) bromide)

  • Zinc powder

  • 1,6-Diyne substrate (e.g., 4-(((tert-Butyldimethylsilyl)oxy)methyl)-N,N-di(prop-2-yn-1-yl)benzenesulfonamide)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

  • Schlenk flask and standard Schlenk line equipment

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.

  • To the flask, add zinc powder (3.3 mg, 0.05 mmol) and the 1,6-diyne substrate (1.0 mmol).

  • In a separate flask, prepare a solution of the nickel catalyst precursor, complex A (a specific Ni(0) complex, or generate Ni(0) in situ), (6.0 mg, 0.01 mmol) in anhydrous THF (6 mL).

  • Add the diyne/zinc mixture in THF (4 mL) to the reaction flask and heat to 60 °C.

  • Add the catalyst solution to the reaction mixture at 60 °C.

  • Stir the reaction mixture at 60 °C for 48 hours.

  • Cool the reaction to room temperature and add diethyl ether (4 mL).

  • Filter the mixture through a pad of Celite, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the cyclobutane-containing product.

Mechanism of Ni(0)-Catalyzed [2+2] Cycloaddition

G Ni0 Ni(0)L_n Intermediate1 Ni(0)-Diyne Complex Ni0->Intermediate1 Coordination Diyne 1,6-Diyne Diyne->Intermediate1 Intermediate2 Nickelacyclopentadiene Intermediate1->Intermediate2 Oxidative Cyclization Intermediate3 Nickelacycloheptatriene Intermediate2->Intermediate3 Insertion of second alkyne Product Cyclobutane Product Intermediate3->Product Reductive Elimination Product->Ni0 Catalyst Regeneration

Caption: Generalized mechanism for Ni(0)-catalyzed [2+2] cycloaddition of diynes.

Ring Contraction and Expansion Strategies

Ring contraction and expansion reactions are powerful, though less direct, methods for synthesizing substituted cyclobutanes. These transformations often proceed with a high degree of stereocontrol, making them valuable for the synthesis of complex, chiral molecules.

Ring Contraction: The Favorskii Rearrangement

The Favorskii rearrangement of α-haloketones is a classic method for ring contraction.[6] When applied to a cyclic α-haloketone, it results in a ring-contracted carboxylic acid or its derivative. The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile.[7]

The choice of base is critical in the Favorskii rearrangement. Using an alkoxide, such as sodium methoxide, will yield an ester, while a hydroxide base will produce a carboxylic acid. The solvent should be able to dissolve the reactants and not interfere with the reaction.

This reaction demonstrates the utility of the Favorskii rearrangement for contracting a six-membered ring to a five-membered ring, which can be conceptually applied to the synthesis of cyclobutane derivatives from cyclopentanones.

Materials:

  • α-Haloketone substrate (e.g., 2-chlorocyclohexanone) (197 mmol, 1.0 equiv)

  • Sodium metal (2.2 equiv)

  • Anhydrous Methanol (200 mL)

  • Anhydrous Diethyl Ether (150 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Magnesium Sulfate (MgSO₄)

  • Argon atmosphere

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a flame-dried Schlenk flask under argon, prepare a fresh solution of sodium methoxide by carefully adding sodium metal (2.2 equiv) to anhydrous methanol (200 mL) at 0 °C.

  • In a separate flask, dissolve the α-haloketone (1.0 equiv) in anhydrous diethyl ether (150 mL).

  • Transfer the ethereal solution of the substrate via cannula to the sodium methoxide solution at 0 °C.

  • Allow the resulting white slurry to warm to room temperature, then equip the flask with a reflux condenser and heat to 55 °C in a preheated oil bath.

  • Stir the reaction mixture at 55 °C for 4 hours.

  • Cool the reaction to room temperature, and then to 0 °C in an ice bath.

  • Quench the reaction by the careful addition of saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel flash chromatography.

Stereoselective Ring Contraction of Pyrrolidines

A more modern and highly stereoselective method for synthesizing cyclobutanes involves the ring contraction of readily available pyrrolidines. This reaction is mediated by iodonitrene chemistry and proceeds through a nitrogen extrusion process involving a 1,4-biradical intermediate.[8]

The use of hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate generates the reactive iodonitrene species in situ. The reaction temperature is elevated to facilitate the nitrogen extrusion and subsequent cyclization. The stereochemistry of the starting pyrrolidine is generally retained in the cyclobutane product.[8]

This method has been successfully applied to the formal synthesis of the cytotoxic natural product piperarborenine B, which features a complex, substituted cyclobutane core.[8]

Materials:

  • Substituted pyrrolidine (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv)

  • Ammonium carbamate (2.5 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Sealed tube

  • Argon atmosphere

Procedure:

  • To a sealed tube, add the substituted pyrrolidine (1.0 equiv), HTIB (2.5 equiv), and ammonium carbamate (2.5 equiv).

  • Evacuate and backfill the tube with argon.

  • Add 2,2,2-trifluoroethanol to the tube.

  • Seal the tube and heat the reaction mixture at 80 °C for the specified time (typically several hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.

Workflow for Pyrrolidine Ring Contraction

G cluster_setup Reaction Setup cluster_reaction Ring Contraction cluster_workup Work-up & Purification cluster_product Product setup1 Combine Pyrrolidine, HTIB, and Ammonium Carbamate in a Sealed Tube setup2 Evacuate and Backfill with Argon setup1->setup2 setup3 Add 2,2,2-Trifluoroethanol setup2->setup3 react1 Heat at 80 °C setup3->react1 workup1 Cool to Room Temperature react1->workup1 workup2 Concentrate under Reduced Pressure workup1->workup2 workup3 Purify by Flash Chromatography workup2->workup3 product1 Stereodefined Cyclobutane workup3->product1

Caption: General workflow for the stereoselective synthesis of cyclobutanes via pyrrolidine ring contraction.

Bioactive Molecules with Cyclobutane Scaffolds: A Comparative Overview

The following table summarizes key data for several bioactive molecules containing cyclobutane scaffolds, synthesized using the techniques described above.

Molecule/Derivative Synthetic Method Yield (%) Stereoselectivity Bioactivity (IC₅₀/EC₅₀) Target/Application Reference
α-Truxillic AcidPhotochemical [2+2] CycloadditionVariableHighNot directly bioactiveNatural product scaffold[1]
Piperarborenine B (formal synthesis)Pyrrolidine Ring Contraction30High (Stereospecific)IC₅₀ < 4 µg/mLCytotoxic agent[8][9]
Cyclobutyl Guanine Analogue (7)Multi-step synthesis-EnantioselectiveEC₅₀ = 0.1-1 µMAntiviral (Herpesviruses)[10]
Carboplatin Analogue (MD3)Multi-step synthesis--IC₅₀ ~0.1 µM (K562 cells)Anticancer agent[8]
G9a Inhibitor (Spirocyclic)Multi-step synthesis--IC₅₀ = 153 nMAnticancer (Histone Methyltransferase)[11]

Conclusion

The synthesis of novel bioactive molecules featuring cyclobutane scaffolds is a rapidly advancing field in medicinal chemistry. The methodologies outlined in this guide—photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and ring contraction/expansion strategies—provide a versatile toolkit for accessing a wide range of functionalized cyclobutanes with high stereocontrol. The successful application of these techniques in the synthesis of potent antiviral, anticancer, and other biologically active compounds underscores the significant potential of the cyclobutane scaffold in drug discovery. As our understanding of these synthetic methods deepens, we can expect to see an increasing number of innovative drug candidates incorporating this unique and valuable structural motif.

References

  • Photochemical [2+2] cycloaddition of cinnamic acid to obtain truxillic acid. (2023, January 29). Chemistry Online. [Link]

  • Borthwick, A. D., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 34(3), 907-914. [Link]

  • Wessjohann, L. A., et al. (2011). Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C–H Arylation. Journal of the American Chemical Society, 133(46), 18560-18563. [Link]

  • Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. [Link]

  • Hui, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18466-18472. [Link]

  • Nemati Kharat, A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470. [Link]

  • The Favorskii Rearrangement of Haloketones. (n.d.). Organic Reactions. [Link]

  • Metal‐catalyzed C1C2 bond formation for spiro[3.3]heptane synthesis. (n.d.). ResearchGate. [Link]

  • Favorskii Rearrangement. (n.d.). NROChemistry. [Link]

  • Favorskii rearrangement. (n.d.). In Wikipedia. [Link]

  • Brunner, H., et al. (2002). Carboplatin derivatives with superior antitumor activity compared to the parent compound. ResearchGate. [Link]

  • Miralles, R., et al. (2013). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. ddd-UAB. [Link]

  • Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing. [Link]

  • Fagnoni, M., et al. (2023). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Organic & Biomolecular Chemistry, 21(11), 2329-2333. [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry. [Link]

  • Reversible [2+2] cycloaddition of pyrenyl cinnamic acid 2 under... (n.d.). ResearchGate. [Link]

  • Kojić, V., et al. (2005). Synthesis and antiproliferative activity of new carboplatin analogues. JBUON, 10(3), 383-388. [Link]

  • Yagci, B. B., et al. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Thieme Connect. [Link]

  • Sutherland, M., et al. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. PubMed Central. [Link]

  • IC 50 values obtained for P3 natural product from the kinase inhibition assay. (n.d.). ResearchGate. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • de la Torre, M. C., et al. (2022). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry, 87(15), 10178-10187. [Link]

  • Synthesis of spiro[3.3]heptane carbene and its rearrangement. (n.d.). ResearchGate. [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2021). PubMed Central. [Link]

  • Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. (n.d.). ResearchGate. [Link]

  • Hui, C., et al. (2022). Ring contraction in synthesis of functionalized carbocycles. Chemical Society Reviews, 51(20), 8536-8553. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Nickel-Catalyzed Cycloadditions. (2001, January 31). Macmillan Group. [Link]

  • Mori, S., et al. (2013). Nickel-Catalysed Cycloaddition Oligomerization of 1,6-Diynes to Medium-Size Cyclic Polyenes. The Royal Society of Chemistry. [Link]

  • Lou, S., & Schaus, S. E. (2008). Palladium (II/IV) catalyzed cyclopropanation reactions: scope and mechanism. PubMed Central. [Link]

  • Nickel-catalysed cycloaddition oligomerisation of 1,6-diynes to medium-size cyclic polyenes. (2022, September 1). Polymer Chemistry. [Link]

  • Palladium(II) acetate. (n.d.). In Wikipedia. [Link]

  • Louie, J., & Gibby, J. E. (2002). Efficient nickel-catalyzed [2 + 2 + 2] cycloaddition of CO2 and diynes. Journal of the American Chemical Society, 124(45), 13322-13323. [Link]

  • Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]

  • Fructos, M. R., et al. (2014). Nickel-Catalyzed Intramolecular [3 + 2 + 2] Cycloadditions of Alkylidenecyclopropanes. A Straightforward Entry to Fused 6,7,5-Tricyclic Systems. Organic Letters, 16(19), 5208-5211. [Link]

  • Luo, H., et al. (2020). A Practical Method for the Synthesis of Donor‐Acceptor Cyclobutanes by Cu(OAc)2 or FeCl3 Catalyzed [2+2] Cycloaddition. ResearchGate. [Link]

  • Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PubMed Central. [Link]

  • Hui, C., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. ResearchGate. [Link]

  • 29 Cyclobutane Synthesis. (n.d.). Scribd. [Link]

  • Zhou, T.-P., et al. (2021). Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. Organic & Biomolecular Chemistry, 19(7), 1532-1540. [Link]

  • Wang, Y., et al. (2022). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PubMed Central. [Link]

  • Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells. (2024, December 13). National Institutes of Health. [Link]

Sources

The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, the precise control of stereochemistry is not merely an academic exercise but a fundamental imperative for function and safety.[1] Chiral auxiliaries represent a robust and venerable strategy for achieving this control, serving as transient stereochemical guides to orchestrate the formation of new chiral centers.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the principles and practical applications of key chiral auxiliaries. We will delve into the mechanistic underpinnings of stereocontrol, provide detailed, field-proven protocols for their use, and present comparative data to inform the rational selection of an auxiliary for a given synthetic challenge. The focus will be on some of the most influential and widely adopted auxiliaries: the Evans oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.

Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule, a critical task given that enantiomers can exhibit profoundly different biological activities.[1][2] A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate.[1][3] This covalent linkage transforms the achiral substrate into a chiral molecule, creating a diastereomeric intermediate. The inherent chirality of the auxiliary then directs a subsequent chemical reaction to occur with high diastereoselectivity, effectively controlling the formation of a new stereocenter on the original substrate portion of the molecule.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched product.[1][3]

The power of this approach lies in its reliability and the well-studied nature of many auxiliary systems, which often allows for predictable and high levels of stereocontrol.[1] Furthermore, the diastereomeric products formed can often be separated using standard techniques like column chromatography, enabling access to enantiomerically pure materials even if the diastereoselectivity is not perfect.[2]

Asymmetric_Synthesis_Workflow sub Achiral Substrate intermediate Chiral Intermediate (Diastereomers) sub->intermediate Attachment aux Chiral Auxiliary aux->intermediate reaction Diastereoselective Reaction intermediate->reaction Reagent product_aux Product-Auxiliary Adduct reaction->product_aux cleavage Cleavage product_aux->cleavage product Enantiomerically Enriched Product cleavage->product recycled_aux Recycled Auxiliary cleavage->recycled_aux

Figure 1: General workflow of asymmetric synthesis using a chiral auxiliary.

Evans Oxazolidinone Auxiliaries: The Gold Standard for Asymmetric Alkylation and Aldol Reactions

Developed by David A. Evans, chiral oxazolidinones are among the most powerful and versatile auxiliaries, particularly for the asymmetric alkylation of enolates and in aldol reactions.[1][4] These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino alcohols like (S)-valinol or (R)-phenylalaninol.[5]

Principle of Stereocontrol

The remarkable stereodirecting ability of Evans auxiliaries stems from the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base (e.g., LDA, NaHMDS). The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valinol or benzyl from phenylalaninol) effectively shields one face of the enolate.[1] Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a highly predictable stereochemical outcome.[2][6]

Evans_Alkylation_Mechanism cluster_0 Mechanism of Stereodirection Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate Chelated (Z)-Enolate Acyl_Oxazolidinone->Enolate Deprotonation (-78 °C) Base Base (e.g., NaHMDS) Alkylated_Product Alkylated Product (High d.r.) Enolate->Alkylated_Product Approach from less hindered face Electrophile Electrophile (R-X)

Figure 2: Stereocontrol in Evans auxiliary-mediated alkylation.

Performance in Asymmetric Alkylation

The diastereoselectivity of Evans auxiliary-mediated alkylations is consistently high for a range of primary alkyl halides.

EntryR Group (on acyl)Electrophile (R'-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1CH₃CH₂CH₂=CHCH₂INaHMDS98:2~70
2CH₃CH₂C₆H₅CH₂BrLDA>99:192
3(CH₃)₂CHCH₃ILDA>99:185
4C₆H₅CH₂CH₃CH₂ILDA98:290

Data compiled from representative literature procedures.[2][6][7]

Experimental Protocols

Protocol 2.3.1: Acylation of the Chiral Auxiliary

This protocol describes the attachment of a propionyl group to (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

  • Setup: To a flame-dried, argon-purged round-bottom flask, add the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 15 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Protocol 2.3.2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

  • Setup: To a flame-dried, argon-purged round-bottom flask, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the sodium enolate.[2][8]

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.[7]

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography to separate the diastereomers and isolate the major product.

Protocol 2.3.3: Cleavage of the Auxiliary

The choice of cleavage method determines the functionality of the final product.[9][10]

  • To Yield a Carboxylic Acid (Hydrolytic Cleavage):

    • Dissolve the alkylated product (1.0 equiv) in a 4:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 0.5 M).

    • Stir the mixture vigorously at 0 °C for 1-2 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution (1.5 M, 5.0 equiv) and stir for 20 minutes.

    • Concentrate the mixture to remove THF, then extract the aqueous layer with CH₂Cl₂ (3x) to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate (3x).[2][6]

  • To Yield a Primary Alcohol (Reductive Cleavage):

    • Dissolve the alkylated product (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to 0 °C.

    • Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise.[10]

    • Stir at 0 °C for 2-6 hours.

    • Carefully quench the reaction with saturated aqueous NH₄Cl or Rochelle's salt solution.

    • Extract with ethyl acetate, dry the combined organic layers, and purify by chromatography to separate the chiral alcohol from the recovered auxiliary.[8][10]

Myers' Pseudoephedrine Amides: A Practical Approach for Asymmetric Alkylation

Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a highly practical and efficient method for the asymmetric alkylation of carboxylic acid derivatives.[11][12] Both enantiomers of pseudoephedrine are inexpensive and readily available. The corresponding amides are easily prepared and undergo highly diastereoselective alkylation upon deprotonation.[1]

Principle of Stereocontrol

The stereochemical outcome is governed by the formation of a rigid (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[1][12] The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a conformationally locked intermediate.[11] The phenyl group of the auxiliary shields one face of the enolate, while the methyl group directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity.[1] The addition of lithium chloride is often crucial for achieving high yields and selectivities by breaking up LDA aggregates and preventing enolate aggregation.[13]

Performance with Diverse Electrophiles

The Myers method is effective for a wide range of primary and even some secondary alkyl halides, consistently providing high levels of diastereoselectivity.

EntryElectrophile (R-X)Product R GroupYield (%)Diastereomeric Excess (de, %)
1CH₃ICH₃92≥99
2CH₃CH₂ICH₃CH₂9598
3CH₃(CH₂)₂CH₂BrCH₃(CH₂)₂CH₂9997
4(CH₃)₂CHCH₂I(CH₃)₂CHCH₂9897
5C₆H₅CH₂BrC₆H₅CH₂9998
6CH₂=CHCH₂BrCH₂=CHCH₂9895

Data sourced from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[13][14]

Experimental Protocols

Protocol 3.3.1: Amide Formation

  • Setup: Dissolve (+)-pseudoephedrine (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) in a round-bottom flask under an argon atmosphere.

  • Acylation: Add the desired acyl chloride (1.1 equiv) dropwise at 0 °C. Then, add triethylamine (1.5 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Workup: Quench with water and extract with CH₂Cl₂. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The resulting amide is often a crystalline solid and can be purified by recrystallization.[15]

Protocol 3.3.2: Diastereoselective Alkylation

  • Setup: To a flame-dried, argon-purged flask, add anhydrous LiCl (6.0-7.0 equiv) and suspend it in anhydrous THF. Add diisopropylamine (2.25 equiv) and cool to -78 °C.

  • Base Preparation: Add n-butyllithium (2.1 equiv) dropwise. Warm the suspension to 0 °C for 5-10 minutes, then re-cool to -78 °C.

  • Enolization: Add a solution of the pseudoephedrine amide (1.0 equiv) in THF dropwise. Stir at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes.[11]

  • Alkylation: Cool the enolate suspension to 0 °C and add the alkyl halide (1.5-4.0 equiv). Stir at 0 °C or room temperature until completion.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash chromatography.

Protocol 3.3.3: Auxiliary Cleavage

  • To Yield a Chiral Alcohol (Reductive Cleavage):

    • Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to 0 °C.

    • Add lithium amidotrihydroborate (LAB) or lithium aluminum hydride (LiAlH₄) (3.0-5.0 equiv).

    • Stir the reaction at 0 °C or allow it to warm to room temperature.

    • Carefully quench with water, followed by 1 M NaOH or Rochelle's salt solution.

    • Filter the mixture through Celite®, washing with ethyl acetate. The filtrate contains the chiral alcohol and the recovered pseudoephedrine auxiliary, which can be separated by acid/base extraction or chromatography.[16]

Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Ketones and Aldehydes

The SAMP/RAMP hydrazone method, developed by E. J. Corey and Dieter Enders, is a premier strategy for the asymmetric α-alkylation of ketones and aldehydes.[17][18] The chiral auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (RAMP), are derived from proline.[19]

Principle of Stereocontrol

The methodology involves three key steps: formation of the chiral hydrazone, deprotonation to form a rigid azaenolate, and subsequent alkylation.[17] Upon treatment with LDA, the hydrazone forms a lithium azaenolate, which adopts a rigid conformation due to chelation between the lithium ion and the methoxy group of the auxiliary.[18][19] The bulky pyrrolidine ring of the auxiliary effectively blocks one face of the azaenolate, directing the electrophile to the opposite face with high stereoselectivity.[19]

SAMP_RAMP_Workflow Ketone Ketone/ Aldehyde Hydrazone Chiral Hydrazone Ketone->Hydrazone Condensation SAMP SAMP or RAMP SAMP->Hydrazone Azaenolate Lithium Azaenolate (Chelated) Hydrazone->Azaenolate LDA, -78°C Alkylated_Hydrazone Alkylated Hydrazone Azaenolate->Alkylated_Hydrazone R-X Cleavage Ozonolysis or Hydrolysis Alkylated_Hydrazone->Cleavage Chiral_Ketone α-Chiral Ketone/ Aldehyde Cleavage->Chiral_Ketone

Figure 3: Workflow for the Enders' SAMP/RAMP hydrazone alkylation method.

Performance in Asymmetric Alkylation

This method consistently delivers high enantiomeric excess for the α-alkylation of a variety of ketones.

KetoneElectrophileAuxiliaryDiastereomeric Excess (de, %)Enantiomeric Excess (ee, %) of Ketone
CyclohexanoneCH₃ISAMP≥98≥96
PropiophenoneCH₃CH₂IRAMP≥95≥95
3-PentanoneC₆H₅CH₂BrSAMP≥96≥96
AcetoneCH₃(CH₂)₅IRAMP9090

Data compiled from representative literature procedures.[20][21]

Experimental Protocols

Protocol 4.3.1: Hydrazone Formation

  • Setup: Combine the ketone or aldehyde (1.0 equiv) and SAMP or RAMP (1.2 equiv) in anhydrous diethyl ether or neat.

  • Reaction: Stir the mixture at room temperature under an argon atmosphere for 12-24 hours. The reaction can be monitored by the disappearance of the carbonyl starting material (TLC or GC).

  • Purification: Remove the solvent under reduced pressure. The crude hydrazone is often pure enough for the next step but can be further purified by distillation or chromatography if necessary.[17]

Protocol 4.3.2: Diastereoselective Alkylation

  • Setup: Prepare a solution of LDA in anhydrous THF as described in Protocol 3.3.2.

  • Deprotonation: Add a solution of the chiral hydrazone (1.0 equiv) in THF to the LDA solution at -78 °C. Stir for 2-4 hours at -78 °C to form the azaenolate.

  • Alkylation: Cool the solution to -100 °C (liquid N₂/ether bath) and add the alkyl halide (1.5 equiv) dropwise. Stir at -100 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.[22]

  • Workup: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the alkylated hydrazone by flash chromatography.

Protocol 4.3.3: Cleavage to the Chiral Ketone (Ozonolysis)

  • Setup: Dissolve the purified alkylated hydrazone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a Schlenk tube or a three-necked flask equipped with a gas inlet tube.

  • Ozonolysis: Cool the solution to -78 °C and bubble ozone through the solution until a persistent blue color is observed.[20]

  • Quench: Purge the solution with argon or nitrogen to remove excess ozone. Quench the reaction by adding dimethyl sulfide (DMS) or triphenylphosphine (TPP) and allow it to warm to room temperature.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting chiral ketone by flash chromatography.

Conclusion and Outlook

Chiral auxiliaries remain a cornerstone of asymmetric synthesis, providing reliable, predictable, and highly effective methods for the construction of stereochemically complex molecules. The Evans, Myers, and Enders methodologies, highlighted in this guide, represent powerful and versatile tools in the arsenal of the synthetic chemist. The choice of auxiliary is dictated by the specific transformation desired, with Evans oxazolidinones offering broad utility in aldol and alkylation reactions, Myers' pseudoephedrine providing a practical route to chiral carboxylic acid derivatives, and Enders' hydrazones enabling the asymmetric α-alkylation of carbonyl compounds.

While the field of asymmetric catalysis continues to evolve, offering more atom-economical solutions, auxiliary-based methods are often the go-to strategy in the early phases of drug development and in complex total synthesis due to their robustness and high fidelity.[1] A thorough understanding of the principles, mechanisms, and practical protocols associated with these classic auxiliaries is, therefore, indispensable for any researcher engaged in the art and science of chiral molecule construction.

References

  • Enders, D., Fey, P., & Kipphardt, H. (n.d.). ASYMMETRIC SYNTHESIS OF (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses. Available at: [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

  • Unknown Author. (n.d.). evans enolate alkylation-hydrolysisx. Available at: [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. Available at: [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Harvard University. Available at: [Link]

  • Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. Available at: [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (n.d.). ASYMMETRIC SYNTHESIS OF (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses. Available at: [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. Available at: [Link]

  • Smith, A. B., III, et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO₂ and H₂O₂ under Buffered (pH 7) Conditions. Tetrahedron Letters, 50(31), 4372-4374. Available at: [Link]

  • Lazny, R., & Nodzewska, A. (2010). N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews, 110(3), 1386-1434. Available at: [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Angewandte Chemie International Edition, 51(19), 4568-4571. Available at: [Link]

  • Sandy Kulkarni Chemistry Videos. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]

  • ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. Available at: [Link]

  • Unknown Author. (n.d.). MSciprac2. Available at: [Link]

  • Scribd. (n.d.). Asymmetric Solid-Phase Alkylation of Ketones Immobilized Via SAMP. Available at: [Link]

  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Available at: [Link]

  • Oreate AI Blog. (2025, December 16). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • YouTube. (2022, October 21). Stereochemistry: Substrate and Auxiliary Stereochemical Control. Available at: [Link]

  • Fiveable. (n.d.). Stereochemical Control Definition. Available at: [Link]

  • ResearchGate. (n.d.). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation. Available at: [Link]

  • Houk, K. N., & Beno, B. R. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society, 132(44), 15561–15571. Available at: [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. Available at: [Link]

  • Morressier. (2016, March 18). Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. Available at: [Link]

  • Tallmadge, V. H., & Collum, D. B. (2015). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 137(44), 14131–14141. Available at: [Link]

  • Scribd. (n.d.). Chem 115 Myers: Stereoselective, Directed Aldol Reaction. Available at: [Link]

  • ResearchGate. (2025, August 6). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Available at: [Link]

  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]

  • Wang, Y., et al. (2016). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. Angewandte Chemie International Edition, 55(25), 7232–7236. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide synthesizes established purification principles with practical, field-tested insights to help you navigate the common and complex challenges associated with purifying cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride. Our focus is on providing robust, reproducible methods and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My recrystallization attempt resulted in a low yield or no crystals at all. What went wrong?

Potential Causes & Recommended Solutions:

  • Incorrect Solvent System: The solubility of amino acid hydrochlorides can be challenging. The compound may be too soluble in your chosen solvent, even when cooled, or not soluble enough to allow for the removal of impurities upon recrystallization.

    • Solution: Systematically screen solvent/anti-solvent pairs. Amino acid hydrochlorides are typically soluble in polar protic solvents (water, methanol, ethanol) and insoluble in non-polar aprotic solvents (diethyl ether, hexanes, ethyl acetate). A common strategy is to dissolve the crude material in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (an anti-solvent like diethyl ether) until turbidity persists, then cool.[1][2]

  • Supersaturation Issues: The solution may be supersaturated, preventing nucleation.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal from a previous successful batch.

  • Cooling Rate: Cooling the solution too rapidly can cause the compound to "crash out" as an amorphous solid or oil, trapping impurities.

    • Solution: Allow the solution to cool slowly to room temperature first, and only then transfer it to an ice bath or refrigerator to maximize crystal formation and purity.

  • pH Drift: Amino acid hydrochlorides exist in equilibrium. If the pH of the solution shifts (e.g., due to basic impurities), the free amino acid might form, which has different solubility properties and can inhibit crystallization of the desired salt.[3]

    • Solution: Ensure the solvent is neutral or slightly acidic. For aqueous recrystallizations, using dilute HCl as the solvent can maintain the hydrochloride salt form.[3]

Q2: After recrystallization, my product has "oiled out" instead of forming crystals. How can I fix this?

Potential Causes & Recommended Solutions:

  • High Impurity Load: The presence of significant impurities can lower the melting point of the mixture, leading to the formation of a liquid (oil) phase instead of a solid crystalline lattice.

    • Solution: Before recrystallization, consider a pre-purification step. This could be a simple charcoal treatment to remove colored impurities or a solvent wash (trituration) where the crude solid is stirred with a solvent in which the desired product is insoluble, but the impurities are.

  • Solvent Choice: The chosen solvent may be too non-polar or the boiling point may be too high.

    • Solution: Add a small amount of a better, more polar co-solvent to the oil/solvent mixture and gently warm until a homogenous solution is formed. Then, attempt a slower cooling process. Alternatively, remove the solvent under reduced pressure and restart the recrystallization with a different solvent system.

  • Hygroscopic Nature: The product may be hygroscopic, and absorbed water can interfere with crystallization.[2]

    • Solution: Ensure all glassware is oven-dried and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible. Use anhydrous solvents.

Q3: My primary impurity is the trans-isomer. How can I effectively remove it?

Potential Causes & Recommended Solutions:

  • Similar Physicochemical Properties: Diastereomers like cis and trans isomers often have very similar solubility profiles, making separation by simple recrystallization inefficient. While sometimes possible through selective crystallization, it often requires extensive optimization.[4][5]

    • Solution 1: Preparative Chromatography: This is the most robust and reliable method for separating diastereomers. High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) is often successful. The slight difference in the spatial arrangement of the functional groups can lead to differential interaction with the stationary phase, allowing for separation.

    • Solution 2: Derivatization: In complex cases, the amino acid can be derivatized with a chiral or bulky protecting group. The resulting diastereomeric derivatives may have significantly different physical properties, making them easier to separate by chromatography or recrystallization. The protecting group is then removed in a subsequent step.

Experimental Protocol: Preparative HPLC for Cis/Trans Isomer Separation
  • Column Selection: Start with a standard C18 reversed-phase preparative column.

  • Mobile Phase Preparation: A typical mobile phase would be a gradient of water and acetonitrile (ACN) or methanol (MeOH), with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine and carboxylic acid groups are protonated.

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase solvent (e.g., 95% Water / 5% ACN / 0.1% TFA) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development (Analytical Scale): First, develop the separation method on an analytical HPLC system to optimize the gradient and confirm peak identity (ideally with reference standards for both isomers).

  • Scale-Up to Preparative HPLC: Once separation is achieved, scale the method to a preparative column. Inject the filtered sample and collect fractions corresponding to the cis-isomer peak.

  • Post-Purification Workup: Combine the pure fractions, remove the organic solvent (ACN or MeOH) under reduced pressure. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified product as a TFA or formate salt. To obtain the hydrochloride salt, an additional salt exchange step (e.g., using ion-exchange chromatography or by dissolving in HCl and re-isolating) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for this compound?

The two primary strategies are recrystallization and chromatography. The choice depends on the purity of the crude material and the nature of the impurities.

  • Flowchart for Purification Method Selection

    A decision workflow for selecting the appropriate purification strategy.
Q2: How do I select an optimal solvent system for recrystallization?

The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. A systematic approach is best.

Solvent ClassExample SolventsAnti-SolventsKey Considerations
Alcohols Methanol, Ethanol, IsopropanolDiethyl ether, Ethyl acetate, HexanesGood starting point. Dissolve crude material in a minimal amount of hot alcohol and add anti-solvent.
Water Deionized WaterAcetone, Isopropanol, EthanolHighly effective but can be slow to evaporate. Lyophilization is an option for final isolation.
Ketones AcetoneHexanes, Diethyl etherUse with caution, as acetone can potentially react with primary amines to form imines under certain conditions.
Ethers Tetrahydrofuran (THF)HexanesTHF can be a good solvent for some amino acid derivatives.

Screening Protocol:

  • Place ~10-20 mg of crude material into several small test tubes.

  • Add a few drops of a potential solvent to each tube at room temperature. If it dissolves, the solvent is unsuitable for single-solvent recrystallization.

  • If it doesn't dissolve, heat the tube. If it dissolves when hot, it's a good candidate. Let it cool to see if crystals form.

  • For solvent/anti-solvent pairs, dissolve the sample in a good solvent (e.g., ethanol) and slowly add the anti-solvent (e.g., ether) until the solution becomes cloudy.

Q3: What analytical methods are essential for assessing purity?

A combination of methods is required for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A reversed-phase method can quantify the purity and determine the cis/trans ratio.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and, most importantly, the cis-stereochemistry through analysis of coupling constants and nuclear Overhauser effects (NOE).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • Elemental Analysis (CHN): Provides the elemental composition (Carbon, Hydrogen, Nitrogen) and can be used to confirm the salt form and purity of the final product.

Q4: What are the key safety precautions for handling this compound and its purification solvents?
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle all organic solvents and the compound itself in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Acid Handling: Concentrated hydrochloric acid is corrosive. Handle with extreme care. When preparing solutions, always add acid to water, never the other way around.

  • Flammable Solvents: Many solvents used in purification (e.g., ethanol, diethyl ether, hexanes) are highly flammable. Keep them away from ignition sources.

References

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]

  • Method for producing amino acid ester hydrochloride.
  • (PDF) Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Method of purifying glutamic acid by transition recrystallization.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm (RSC Publishing). [Link]

  • Analytical Methods for Amino Acids. SHIMADZU CORPORATION. [Link]

  • Separation of cis/trans isomers. Chromatography Forum. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Amino Acid Purification. Column Chromatography. [Link]

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC - NIH. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Chromatographic determination of amino acids in foods. PubMed. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. NIH. [Link]

  • cis-3-Amino-1-methylcyclobutanecarboxylic acid. Next Peptide. [Link]

  • cis-3-Aminocyclohexanecarboxylic acid. PubChem. [Link]

  • Paper Chromatography of Amino Acids Lab Procedure. Chemistry LibreTexts. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

Technical Support Center: Synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid. This molecule is a valuable building block in pharmaceutical development, particularly for constructing novel therapeutic agents where the rigid cyclobutane scaffold provides precise conformational constraint. However, its synthesis presents notable challenges, including low overall yields and difficulty in controlling the cis stereochemistry.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and significantly improve your yields. We will focus on the most common and effective synthetic route, which proceeds through a key 3-oxocyclobutane intermediate.

Section 1: The Synthetic Pathway & Key Control Points

A robust and frequently utilized pathway to the target molecule begins with the synthesis of a key intermediate, Methyl 1-methyl-3-oxocyclobutane-1-carboxylate . This intermediate contains the complete carbon skeleton and sets the stage for the critical stereoselective reductive amination step.

The overall synthetic strategy involves three main stages:

  • Cyclobutane Ring Formation & Methylation: Constructing the core four-membered ring and installing the methyl group at the C1 position.

  • Stereoselective Reductive Amination: Converting the C3 ketone into an amine with the desired cis orientation relative to the C1 carboxylate. This is the most critical step for yield and purity.

  • Hydrolysis & Purification: Converting the methyl ester to the final carboxylic acid and isolating the zwitterionic product.

Below is a diagram illustrating this common synthetic pathway.

G cluster_0 Stage 1: Ring Formation & C1-Functionalization cluster_1 Stage 2: Stereoselective Reductive Amination cluster_2 Stage 3: Hydrolysis & Purification A Diethyl Malonate + 1,3-Dihalopropane B Diethyl Cyclobutane- 1,1-dicarboxylate A->B Malonic Ester Synthesis C 1-Methylcyclobutane- 1-carboxylic Acid B->C 1. Hydrolysis & Decarboxylation 2. α-Methylation D Methyl 1-methyl-3-oxo- cyclobutane-1-carboxylate (Key Intermediate) C->D Multi-step conversion (e.g., via acid chloride) E Imine / Enamine Intermediate D->E + NH4OAc or Benzylamine F Methyl cis-3-Amino-1-methyl- cyclobutane-1-carboxylate E->F Stereoselective Reduction (e.g., NaBH(OAc)3) G cis-3-Amino-1-methyl- cyclobutanecarboxylic Acid (Final Product) F->G 1. Ester Hydrolysis (e.g., LiOH) 2. Zwitterion Isolation G start Problem: Low Yield or Impure Product q1 Is the problem low stereoselectivity (cis/trans mixture)? start->q1 q2 Is the problem in the final purification/isolation step? start->q2 q3 Is an intermediate reaction step failing? start->q3 q1->q2 No sol1 Optimize Reductive Amination: 1. Switch to bulky reducing agent   (e.g., NaBH(OAc)3). 2. Lower reaction temperature. 3. Analyze effect of amine source. q1->sol1 Yes q2->q3 No sol2 Optimize Purification: 1. Use ion-exchange chromatography. 2. Attempt crystallization at pI. 3. Wash thoroughly to remove salts. q2->sol2 Yes sol3 Troubleshoot Step-by-Step: 1. Confirm purity of starting materials. 2. Monitor reaction by TLC/LC-MS. 3. Ensure anhydrous conditions   where necessary. q3->sol3 Yes

Identifying common impurities in cis-3-Amino-1-methylcyclobutanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable non-canonical amino acid. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Overview of the Synthetic Pathway

A common and efficient synthetic route to cis-3-Amino-1-methylcyclobutanecarboxylic acid begins with a suitable 1-methyl-3-oxocyclobutane-1-carboxylate ester. The synthesis hinges on a key stereoselective transformation: reductive amination. This process introduces the amine functionality and establishes the critical cis stereochemistry relative to the carboxylic acid group.

The general workflow is outlined below. Understanding this pathway is the first step in diagnosing potential impurities, as each step presents a unique set of challenges and potential side-reactions.

G cluster_0 Synthetic Workflow A Start: Ester of 1-Methyl-3-oxocyclobutane-1-carboxylic Acid B Step 1: Imine Formation (e.g., NH3 or NH4OAc) A->B Nitrogen Source C Step 2: Stereoselective Reduction (e.g., NaBH3CN, H2/Catalyst) B->C Reducing Agent D Intermediate: Protected cis/trans Amino Ester Mixture C->D E Step 3: Purification (e.g., Crystallization, Chromatography) D->E Separation of Diastereomers F Intermediate: Purified Protected cis-Amino Ester E->F G Step 4: Hydrolysis/Deprotection (Acid or Base) F->G Removal of Protecting Groups H Final Product: cis-3-Amino-1-methylcyclobutanecarboxylic acid G->H G cluster_1 Impurity Formation Pathway Start 1-Methyl-3-oxocyclobutane- 1-carboxylate Imine Imine Intermediate Start->Imine + NH3 (Desired Path) Impurity cis-Hydroxy Acid Impurity Start->Impurity Reduction (Side Reaction) Desired cis-Amino Acid Product Imine->Desired Reduction

Technical Support Center: cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage, stability, and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a unique, non-proteinogenic amino acid derivative. Its rigid cyclobutane scaffold makes it an attractive building block in medicinal chemistry for the synthesis of novel therapeutics. However, the inherent ring strain of the cyclobutane moiety and the presence of reactive functional groups (an amine and a carboxylic acid) necessitate careful handling and storage to maintain its chemical purity and stability. This guide will address common challenges and questions that may arise during its use.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at room temperature in a tightly sealed container.[1][2] To mitigate potential degradation from atmospheric moisture, it is highly recommended to store it in a desiccator or under an inert atmosphere such as argon or nitrogen.[3][4]

Q2: Is this compound hygroscopic?

Q3: How should I prepare stock solutions of this compound?

A3: Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C for short-term and long-term storage, respectively. The stability of the compound in solution is pH-dependent. Acidic conditions (e.g., pH 2-4) are generally preferred for the stability of amino acid hydrochloride solutions, as they suppress the reactivity of the free amine.[11][12] Avoid highly basic conditions, which can lead to deprotonation of the amine and potential side reactions.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is expected to be soluble in water and polar protic solvents like methanol and ethanol. The solubility will be influenced by the pH of the aqueous solution.

Stability and Degradation

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure and general knowledge of amino acid stability, the primary degradation pathways are likely to be:

  • Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, which can be promoted by heat.

  • Deamination: Loss of the amino group, which can also be thermally induced.[4]

  • Ring Opening: The strained cyclobutane ring can be susceptible to opening under harsh conditions, such as extreme pH or high temperatures.[7]

Q6: Is the compound sensitive to light?

A6: While specific photostability studies on this compound are not available, amino acids can be susceptible to photodegradation, particularly under UV irradiation.[1][3] It is good laboratory practice to store the solid and its solutions protected from light, for instance, by using amber vials or wrapping containers in aluminum foil.

Q7: How stable is this compound in solution at different pH values?

A7: The stability of amino acids in solution is often pH-dependent.[13] For amino acid hydrochlorides, maximum stability is typically observed in the acidic pH range.[11] In acidic solutions, the amino group is protonated, which can protect it from certain degradation reactions. As the pH increases towards neutral and alkaline conditions, the free amine is more susceptible to oxidation and other reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.Verify that the solid has been stored in a tightly sealed container in a dry environment. Consider purchasing a fresh batch if there are doubts about the material's integrity.
Instability of the compound in the prepared solution.Prepare fresh solutions for each experiment. If storing solutions, ensure they are at an appropriate pH (acidic) and stored at or below -20°C. Perform a stability study of your stock solution under your experimental conditions.
Difficulty in dissolving the solid Incorrect solvent or pH.Try dissolving the compound in an acidic aqueous buffer (e.g., pH 4). Gentle warming and sonication can also aid dissolution.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Onset of chemical degradation.Review the handling and storage procedures. Analyze the sample promptly after preparation. Consider potential incompatibilities with other reagents in your experimental setup.
Change in the physical appearance of the solid (e.g., clumping, discoloration) Moisture absorption (hygroscopicity) or degradation.Do not use the material if its physical appearance has changed. This indicates potential contamination or degradation. Always handle the solid in a low-humidity environment.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Environment: Perform all manipulations in a clean, dry environment.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the desired solvent (e.g., 0.1 N HCl or a pH 4 buffer) and sonicate or vortex until the solid is completely dissolved.

  • Final Volume: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Storage: If not for immediate use, aliquot the solution into amber vials and store at -20°C or -80°C.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid & solution) Thermal->HPLC Photo Photolytic Stress (ICH Q1B conditions) Photo->HPLC Evaluate Evaluate Peak Purity and Mass Balance HPLC->Evaluate Identify Identify Degradation Products Evaluate->Identify Stock Prepare Stock Solution of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Control Control Sample (Unstressed) Stock->Control Control->HPLC

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

The following diagram illustrates the plausible primary degradation pathways for this compound based on its chemical structure.

Degradation_Pathways Parent This compound Decarboxylation Decarboxylation Product (cis-3-Amino-1-methylcyclobutane) Parent->Decarboxylation Heat (Δ) -CO₂ Deamination Deamination Product (cis-3-Hydroxy-1-methylcyclobutanecarboxylic acid) Parent->Deamination Heat (Δ), H₂O -NH₃ RingOpening Ring-Opened Products Parent->RingOpening Harsh Conditions (e.g., extreme pH, high temp)

Caption: Potential degradation pathways.

References

  • Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research, 37(3), 45.
  • Lin, C. Y., et al. (2007). Photostability of amino acids: Internal conversion versus dissociation. The Journal of Chemical Physics, 126(24), 244310.
  • Crespo-Hernández, C. E. (2017).
  • Harris, K. D. M., et al. (2016). Understanding the Solid-State Hydration Behaviour of a Common Amino Acid. Cardiff University.
  • Kruse, M., & Kock, H. (2016). Hydrothermal Degradation of Amino Acids. ChemSusChem, 9(5), 494-506.
  • Mellon, E. F., & Hoover, S. R. (1951). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society, 73(8), 3879–3882.
  • Li, Y., et al. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. International Journal of Pharmaceutics, 569, 118596.
  • Chan, A. H., et al. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 39(6), 1555–1562.
  • Jain, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(5), 627-634.
  • Peng, C., et al. (2001). Hygroscopic properties of ammonium sulfate and related inorganic salts.
  • Akimoto, M., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245.
  • Nam, S. H., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
  • Zografi, G. (1988). States of water associated with solids. Drug Development and Industrial Pharmacy, 14(14), 1905-1926.
  • Lee, J. C., & Timasheff, S. N. (1981). The stabilization of proteins by sucrose. Journal of Biological Chemistry, 256(14), 7193-7201.
  • Biosynth. (n.d.). cis-3-amino-1-methylcyclobutanecarboxylic acid hcl. CymitQuimica.
  • Chemguide. (n.d.). The acid-base behaviour of amino acids.
  • StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: Humidity.
  • SSE Enterprise. (2023, October 17). The Crucial Role of Moisture Control in the Pharmaceutical Industry.
  • Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability.
  • American Pharmaceutical Review. (2024, February 27).
  • Achmem. (n.d.). This compound.
  • MedChemExpress. (n.d.).
  • Fisher Scientific. (n.d.). eMolecules​ cis-3-amino-1-methyl-cyclobutanecarboxylic acid;hydrochloride.
  • AChemBlock. (n.d.). cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride.
  • BenchChem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride.

Sources

Technical Support Center: Navigating the Labyrinth of Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting common side reactions in cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable four-membered ring. Cyclobutanes are key structural motifs in numerous natural products and pharmaceuticals, yet their construction is often plagued by competing reaction pathways.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to provide rapid access to solutions for common problems. Each answer delves into the underlying chemical principles to empower you with the knowledge to not only solve the immediate issue but also to proactively design more robust synthetic routes.

I. Issues of Yield and Purity

A1: The likely culprit is a competing polymerization pathway, a common side reaction in photochemical [2+2] cycloadditions, especially when using electron-rich alkenes.

The formation of polymers occurs when the excited state of one alkene molecule initiates a chain reaction with ground-state alkene molecules, rather than undergoing the desired cycloaddition. This can happen through a radical or an ionic mechanism, depending on the substrate and reaction conditions.

Causality and Troubleshooting Strategy:

  • Concentration: High concentrations of the alkene(s) favor intermolecular interactions, leading to polymerization. The primary troubleshooting step is to decrease the concentration of your reactants. By working at higher dilution, you increase the probability of the desired intramolecular or bimolecular cycloaddition over the multi-molecular polymerization process.

  • Reaction Temperature: While photochemical reactions are driven by light, thermal energy can still influence the rates of competing side reactions. Lowering the reaction temperature can sometimes suppress polymerization pathways, which may have a higher activation energy than the desired cycloaddition.

  • Solvent Choice: The solvent can play a crucial role in stabilizing or destabilizing reactive intermediates. For reactions proceeding through polar intermediates, a less polar solvent may disfavor the charge separation required for ionic polymerization.

  • Use of a Photosensitizer: For enone-alkene cycloadditions, a triplet sensitizer like acetone or benzophenone can be used.[2] The sensitizer absorbs the light and then transfers the energy to the enone, promoting it to the triplet state. This can sometimes lead to cleaner reactions and higher yields of the cycloadduct by providing an alternative, more efficient pathway to the reactive excited state.

Experimental Protocol: Optimizing a Photochemical [2+2] Cycloaddition to Minimize Polymerization

  • Reaction Setup: In a quartz reaction vessel, dissolve the enone (1.0 eq) and the alkene (1.2-2.0 eq) in a degassed solvent (e.g., acetone, acetonitrile, or cyclohexane) to achieve a concentration of 0.01-0.05 M.[4]

  • Degassing: Thoroughly degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to undesired side reactions.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).[5][6][7][8] Ensure the reaction is cooled using a cooling bath to maintain a constant, low temperature (e.g., 0-10 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting materials should be tracked.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The desired cyclobutane product can often be separated from oligomeric/polymeric byproducts by flash column chromatography. A less polar eluent system will typically leave the polymeric material at the baseline.

II. Issues of Selectivity

A2: The formation of regioisomers in thermal [2+2] cycloadditions is governed by the electronic and steric properties of the substituents on the alkenes. [9] For a successful and selective reaction, you need to accentuate the electronic differences between the two reacting partners.

Mechanistic Insight:

These reactions often proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. The regioselectivity is determined by the relative stability of these intermediates. For example, in the reaction of an electron-rich alkene with an electron-poor alkene, the most stable zwitterionic intermediate will have the positive charge on the carbon bearing the electron-donating group and the negative charge on the carbon with the electron-withdrawing group.

Troubleshooting Workflow for Regioselectivity:

Caption: Decision-making process for improving regioselectivity.

Practical Solutions:

  • Substrate Modification: If possible, modify your substrates to increase their electronic disparity. For instance, a methoxy group is a stronger electron-donating group than an alkyl group. Conversely, a nitro or cyano group is a powerful electron-withdrawing group.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the electrophilicity of the electron-poor alkene by coordinating to the electron-withdrawing group. This can lead to a more ordered transition state and improved regioselectivity.[10]

  • Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates. Experimenting with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile) can sometimes favor the formation of one regioisomer.

A3: Diastereoselectivity in photochemical [2+2] cycloadditions is a complex interplay of steric and electronic factors in the transition state, as well as the stability of the resulting product. The reaction often proceeds through a diradical intermediate, and the stereochemistry is determined during the second bond formation.

Key Controlling Factors and Solutions:

FactorInfluence on DiastereoselectivityTroubleshooting Action
Steric Hindrance The approach of the two alkenes will be directed to minimize steric repulsion between bulky substituents.- Utilize substrates with sterically demanding groups to favor the formation of the less hindered diastereomer.- Employ a chiral auxiliary on one of the reactants to control the facial selectivity.
Solvent Effects The solvent can influence the conformation of the diradical intermediate and the transition state leading to cyclization.- Screen a variety of solvents with different polarities and hydrogen-bonding capabilities.
Temperature Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.- Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate.
Use of a Chiral Catalyst A chiral Lewis acid or a chiral sensitizer can create a chiral environment around the reactants, leading to an enantioselective and often diastereoselective reaction.- Screen a variety of chiral catalysts and ligands.

Protocol for a Diastereoselective Intramolecular [2+2] Photocycloaddition:

This protocol is a general guideline for an intramolecular reaction, which often provides higher stereocontrol.

  • Substrate Synthesis: Synthesize the tethered diene substrate, ensuring the tether length is appropriate to favor the desired "straight" or "crossed" adduct.[11]

  • Reaction Setup: Dissolve the substrate in a suitable, degassed solvent (e.g., acetone or acetonitrile) at a low concentration (e.g., 0.01 M) in a quartz tube.

  • Irradiation: Irradiate the solution in a photochemical reactor with a medium-pressure mercury lamp while maintaining a low temperature (e.g., -78 °C to 0 °C) using a Dewar with a cooling bath.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, remove the solvent in vacuo.

  • Analysis: Purify the product by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy. The coupling constants between the cyclobutane protons can often provide information about their relative stereochemistry.[12][13][14][15][16]

III. Mechanistic Complications

A4: Skeletal rearrangements are a known side reaction in some transition-metal-catalyzed cycloadditions and often involve the formation of metallacyclic intermediates that can undergo alternative reaction pathways, such as β-hydride elimination or reductive elimination to form different products.

Illustrative Mechanism of a Potential Rearrangement:

RearrangementMechanism cluster_0 Desired [2+2] Pathway cluster_1 Rearrangement Side Reaction A [M] + 2 Alkenes B Metallacyclopentane Intermediate A->B Oxidative Coupling C Cyclobutane Product + [M] B->C Reductive Elimination D Metallacyclopentane Intermediate E β-Hydride Elimination D->E F Rearranged Acyclic Product E->F

Caption: Competing pathways from a metallacyclopentane intermediate.

Troubleshooting Strategies:

  • Ligand Modification: The electronic and steric properties of the ligands on the metal center can significantly influence the outcome of the reaction. Bulky ligands can disfavor β-hydride elimination and promote the desired reductive elimination to form the cyclobutane. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

  • Choice of Metal Catalyst: Different transition metals (e.g., Ni, Fe, Ru, Rh) have different propensities for undergoing various elementary steps. If one metal catalyst is leading to rearrangements, switching to a different metal may favor the desired cycloaddition.

  • Substrate Design: The presence of β-hydrogens on the alkene substrate makes β-hydride elimination a more likely process. If possible, using substrates that lack β-hydrogens can prevent this side reaction.

  • Temperature and Reaction Time: Carefully controlling the reaction temperature and time can also influence the product distribution. Lower temperatures may favor the desired kinetic product.

Analytical Characterization of Side Products

Accurate identification of side products is crucial for effective troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between regioisomers and stereoisomers. Key parameters to analyze include:

    • Chemical Shifts: The electronic environment of protons and carbons in the cyclobutane ring is highly sensitive to the nature and position of substituents.

    • Coupling Constants (J-values): The magnitude of the coupling constants between vicinal protons on the cyclobutane ring can provide information about their dihedral angle and thus their relative stereochemistry (cis vs. trans).

    • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can establish through-space proximity between protons, helping to elucidate the stereochemistry of complex cyclobutane products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of side products, helping to distinguish between isomers and products of rearrangement or fragmentation.

  • Chromatography (GC and HPLC): Gas chromatography and high-performance liquid chromatography are essential for separating complex mixtures of products and quantifying the ratios of different isomers. Chiral chromatography can be used to determine the enantiomeric excess of chiral cyclobutane products.

References

  • Crimmins, M. T. (2001). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 1-236.
  • Scribd. (n.d.). (2+2) Cycloaddition of Enones With Alkenes. Retrieved from [Link]

  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 107-128. [Link]

  • Bach, T., & Hehn, J. P. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(1), 5-59. [Link]

  • Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
  • Shilpa Enterprises. (n.d.). MANUAL FOR PHOTOCHEMICAL REACTOR SETUP.
  • Li, J., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of an unknown journal, volume(issue), pages.
  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis.
  • University of Wisconsin-Madison. (2022). 2022 08 Photochemistry Reactor Handout.
  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. [Link]

  • Shanghai 3S Technology. (2024).
  • Li, J., et al. (2020). A batch photoreactor for small-scale laboratory research - a technical note. Reaction Chemistry & Engineering, 5(10), 1968-1974.
  • Wikipedia. (n.d.). Enone–alkene cycloadditions.
  • Techinstro. (n.d.). How to use Photochemical Reactor?
  • University of Illinois Urbana-Champaign. (2001). [2+2] Photocycloaddition of Enones to Olefins.
  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(12), 5485-5496. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
  • Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293-299. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • ResearchGate. (n.d.). Enone Olefin [2 + 2] Photochemical Cycloadditions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in 2H-Oxete Cycloadditions.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • ResearchGate. (n.d.).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507. [Link]

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation....
  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060.
  • ResearchGate. (n.d.). Cyclobutane synthesis reported by Aggarwal.
  • Organic Chemistry Portal. (n.d.). Cyclobutene synthesis.
  • Song, S. J., et al. (2023). Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 947-987. [Link]

  • Organic Syntheses. (n.d.). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.
  • NPTEL-NOC IITM. (2018, September 5). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction [Video]. YouTube.
  • LibreTexts. (2023). 1.2: Cycloaddition Reactions.

Sources

Technical Support Center: Optimizing Reaction Parameters for N-Alkylation of Amino Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of amino cyclobutanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with modifying this valuable structural motif. The inherent steric hindrance and conformational rigidity of the cyclobutane ring often complicate standard N-alkylation protocols, leading to issues such as low yields, over-alkylation, and incomplete reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. We will explore the causality behind common experimental failures and provide field-proven strategies to optimize your reaction parameters, ensuring reliable and reproducible outcomes.

Troubleshooting & FAQs: Navigating Common Challenges

This section addresses the most frequent issues encountered during the N-alkylation of amino cyclobutanes. We will dissect the problem, explore the underlying chemical principles, and offer practical solutions.

Category 1: Low to No Product Formation

This is one of the most common hurdles, often stemming from the reduced nucleophilicity and steric bulk of the amino cyclobutane scaffold.

Q1: My direct N-alkylation reaction with an alkyl halide is extremely sluggish or fails completely. What are the primary factors to investigate?

A1: When an N-alkylation reaction fails, it's crucial to systematically evaluate the core reaction parameters. The cyclobutane moiety presents significant steric shielding around the nitrogen atom, which can dramatically slow down the desired SN2 reaction.[1][2]

Here is a troubleshooting workflow to diagnose the issue:

G start Low / No Yield reagents 1. Assess Reagent Quality & Stoichiometry start->reagents Start Here conditions 2. Optimize Reaction Conditions start->conditions If Reagents OK method 3. Re-evaluate Alkylation Method start->method If Conditions Fail reagent_purity Purity Check: - Amine - Alkylating Agent - Solvent (Anhydrous?) - Base reagents->reagent_purity reagent_reactivity Electrophile Reactivity: - Is R-Br failing? - Switch to R-I or R-OTf reagents->reagent_reactivity reagent_base Base Strength & Solubility: - Is K₂CO₃ insoluble? - Switch to Cs₂CO₃ or an organic base (DIPEA) reagents->reagent_base cond_temp Temperature: - Reaction sluggish at RT? - Increase temperature (40-80 °C) - Consider microwave irradiation conditions->cond_temp cond_solvent Solvent Choice: - Polar aprotic (DMF, DMSO, MeCN) is standard. - Ensure all components are soluble. conditions->cond_solvent method_reductive Switch to Reductive Amination: - Bypasses Sₙ2 steric issues. - Milder and more reliable for hindered amines. method->method_reductive method_other Consider Alternative Methods: - Buchwald-Hartwig Amination - 'Borrowing Hydrogen' Catalysis method->method_other

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Key Actionable Steps:

  • Increase Electrophilicity: If using an alkyl bromide, switching to an alkyl iodide or a triflate (R-OTf) can significantly accelerate the reaction due to the better leaving group ability.[3][4]

  • Optimize the Base: For direct alkylations, an inorganic base is required to neutralize the H-X byproduct. Potassium carbonate (K₂CO₃) is common but has poor solubility in many organic solvents.[5] Switching to cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, Hünig's base) can be highly effective.[4][6]

  • Solvent and Temperature: Polar aprotic solvents like DMF, DMSO, or acetonitrile are standard for promoting SN2 reactions.[3][7] Gentle heating (40-80 °C) is often necessary for hindered substrates. For particularly stubborn cases, microwave-assisted protocols can dramatically reduce reaction times by accessing higher temperatures and pressures safely.[8]

Q2: I've tried optimizing the direct alkylation conditions and still see poor conversion. Is there a fundamentally better approach for sterically hindered amines like amino cyclobutanes?

A2: Absolutely. When direct SN2 alkylation is disfavored due to sterics, reductive amination is the superior and most widely recommended strategy.[9][10][11] This method avoids the direct attack on an sp³-hybridized carbon and instead involves the formation and subsequent reduction of an imine or iminium ion intermediate.

The key advantages are:

  • Bypasses Steric Hindrance: The initial condensation of the amine with an aldehyde or ketone is often less sterically demanding than the corresponding SN2 reaction.

  • Prevents Over-alkylation: Unlike direct alkylation, the product of reductive amination is a secondary or tertiary amine that does not readily react further under the reaction conditions.[8][11]

  • Mild Conditions: The reaction can often be performed as a one-pot procedure under mild pH and temperature conditions.[12][13]

G cluster_direct Direct Alkylation (Sₙ2) cluster_reductive Reductive Amination a_start Primary Amine (R-NH₂) a_int Secondary Amine (R-NHR') a_start->a_int + R'-X a_over Tertiary Amine (R-NR'₂) a_int->a_over + R'-X (Often Faster!) a_quat Quaternary Salt (R-N⁺R'₃) a_over->a_quat + R'-X b_start Primary Amine (R-NH₂) b_imine Imine Intermediate b_start->b_imine b_carbonyl Aldehyde (R'-CHO) b_carbonyl->b_imine b_product Secondary Amine (R-NHCH₂R') b_imine->b_product + [H]

Caption: Comparison of direct alkylation vs. reductive amination pathways.
Category 2: Poor Selectivity and Over-Alkylation

A common frustration with direct alkylation is the formation of a product mixture that is difficult to separate.

Q3: My reaction produces a mixture of the desired mono-alkylated product, di-alkylated product, and unreacted starting material. How can I improve mono-selectivity?

A3: This is a classic challenge in amine alkylation. The root cause is that the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[9][11] This creates a "runaway train" effect where the product competes with the starting material for the alkylating agent, leading to di-alkylation and sometimes even the formation of a quaternary ammonium salt.[8][9]

Strategies to Promote Mono-alkylation:

  • Stoichiometry Control: Using a large excess of the amino cyclobutane (e.g., 5-10 equivalents) relative to the alkylating agent can statistically favor mono-alkylation. However, this is often impractical and atom-inefficient, especially if the amine is valuable.

  • Employ a Milder Base: Using a weaker base or a sterically hindered base like DIPEA can sometimes temper the reactivity and reduce over-alkylation compared to stronger bases.[6]

  • Switch to Reductive Amination: This remains the most robust solution. Since the imine/iminium reduction is the final step and the product amine does not participate in the initial condensation, over-alkylation is effectively prevented.[11][14]

  • Use of Protecting Groups: For complex syntheses, protecting the amino cyclobutane as a carbamate (e.g., Boc) or sulfonamide allows for a different set of N-alkylation chemistries (e.g., deprotonation followed by alkylation) that can be highly selective.[15][16] The protecting group is then removed in a subsequent step.

Category 3: Optimizing Reductive Amination

While reductive amination is a powerful tool, its success depends on the correct choice of reagents and conditions.

Q4: I am performing a reductive amination. Which reducing agent is best: Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), or Sodium Triacetoxyborohydride (NaBH(OAc)₃)?

A4: The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without reducing the starting aldehyde or ketone.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is generally the reagent of choice for modern reductive aminations.[8][12][17] It is mild, selective, and does not require strict pH control. Its steric bulk and attenuated reactivity make it highly selective for the protonated imine (iminium ion) over a neutral carbonyl.[8]

The following table provides a direct comparison:

ReagentProsConsTypical Solvents
NaBH(OAc)₃ (STAB) - Highly selective for imines/iminiums[12] - Mild; tolerates many functional groups - No need for pH control; can be added at the start- Moisture sensitive - More expensiveDCE, DCM, THF
NaBH₃CN - Selective at controlled pH (4-5)[13] - Stable in protic solvents- Highly toxic (releases HCN)[12] - Less reactive; may require longer times or acid catalystMeOH, EtOH[17]
NaBH₄ - Inexpensive and readily available- Can reduce the starting aldehyde/ketone [17] - Requires a two-step procedure (form imine first, then add NaBH₄)[14]MeOH, EtOH

Recommendation: For reliability, safety, and operational simplicity with amino cyclobutanes, begin with Sodium Triacetoxyborohydride (STAB) .

Q5: My reductive amination with a ketone is very slow. How can I accelerate it?

A5: Ketones are generally less electrophilic than aldehydes, and the resulting ketimine intermediate can be sterically hindered, making both its formation and reduction slower.

Tips for Ketone-Based Reductive Aminations:

  • Add an Acid Catalyst: Imine formation is the rate-limiting step and is catalyzed by mild acid.[10] Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate the initial condensation reaction.[18]

  • Pre-formation of the Imine: Mix the amino cyclobutane and the ketone in the solvent with a drying agent (like anhydrous MgSO₄ or molecular sieves) for several hours before adding the reducing agent. This drives the equilibrium towards the imine intermediate.

  • Increase Temperature: Gently heating the reaction to 40-50 °C can improve the rates of both imine formation and reduction.

  • Use a Lewis Acid: For particularly unreactive ketones, adding a Lewis acid like Ti(Oi-Pr)₄ can facilitate the initial condensation step.[17][18]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Reductive Amination using STAB

This protocol is a robust starting point for the mono-alkylation of a primary amino cyclobutane with an aldehyde.

Materials:

  • Amino cyclobutane (1.0 equiv)

  • Aldehyde (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to make a ~0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the amino cyclobutane (1.0 equiv) and the aldehyde (1.1 equiv).

  • Dissolve the starting materials in anhydrous DCE (or DCM). Stir the solution at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the solution in portions over 5 minutes. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated cyclobutane.

Protocol 2: Microwave-Assisted Direct Alkylation for Hindered Substrates

This protocol is an alternative for cases where reductive amination is not feasible and higher energy input is required. Use appropriate caution and a dedicated microwave reactor.

Materials:

  • Amino cyclobutane (1.0 equiv)

  • Alkyl iodide (1.0 - 1.2 equiv)

  • N,N-diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a microwave-safe reaction vessel, combine the amino cyclobutane (1.0 equiv), alkyl iodide (1.1 equiv), and DIPEA (2.0 equiv).

  • Add anhydrous acetonitrile to dissolve the reagents.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 15-60 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the reaction, allow the vessel to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or DCM and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Benchchem. (2025).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • The Journal of Organic Chemistry. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • The Journal of Organic Chemistry. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • YouTube. (2020). Alkylation of Amines, Part 5: Alternative Strategies. [Link]

  • ResearchGate. (n.d.). The n-alkylation reaction of compound 6 in different organic solvents and ionic liquids. [Link]

  • Journal of the American Chemical Society. (n.d.). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. [Link]

  • Benchchem. (2025).
  • Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2025). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of.... [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Digital Commons @ USF. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]

  • ResearchGate. (n.d.). Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Benchchem. (2025).
  • Journal of the American Chemical Society. (n.d.). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ResearchGate. (2025). Alkylation-Terminated Catellani Reactions by Cyclobutanol C–C Cleavage. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Nature. (n.d.). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. [Link]

  • Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[19][19]-rearrangement cascade. [Link]

  • PubMed Central. (n.d.). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. [Link]

  • RSC Publishing. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. [Link]

Sources

Technical Support Center: High-Purity Recrystallization of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl (MW: 165.62 g/mol , Formula: C₆H₁₂ClNO₂).[1][2][3] This document provides an in-depth, field-tested procedure for obtaining high-purity crystalline material, alongside a comprehensive troubleshooting guide designed for researchers, chemists, and drug development professionals. Our approach moves beyond a simple list of steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Part 1: Foundational Principles of Recrystallization for Amino Acid Salts

The successful recrystallization of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl hinges on understanding its nature as a polar, cyclic amino acid salt. The molecule's structure, featuring both a protonated amine (ammonium) and a carboxylic acid group, dictates its solubility profile.[4]

  • Solvent Selection Causality : The ideal solvent or solvent system must exhibit a strong temperature-dependent solubility gradient: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5][6] For this polar hydrochloride salt, highly polar solvents like water or short-chain alcohols are excellent candidates for initial dissolution. Conversely, less polar organic solvents will act as anti-solvents, inducing precipitation.

  • The Critical Role of pH : This compound is an amino acid hydrochloride. The stability of the salt form is paramount. If the pH of the solution increases, the ammonium group can be deprotonated, leading to the precipitation of the less soluble zwitterionic form of the amino acid.[7] This can occur if using plain water, which may not be sufficiently acidic. Therefore, maintaining a slightly acidic environment by using an acidified solvent is a key strategy to prevent the concomitant crystallization of the free amino acid form and ensure the desired hydrochloride salt is what crystallizes.[8]

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system for purifying crude cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl, which is often supplied with a purity of 95-97%.[1][3]

Step-by-Step Methodology
  • Solvent Preparation : Prepare a 9:1 (v/v) mixture of Isopropanol (IPA) and deionized water. This will serve as the primary recrystallization solvent system. Prepare a small quantity of this mixture to be chilled in an ice bath for later use as a rinsing solvent.

  • Dissolution :

    • In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl.

    • For every 1 gram of crude material, begin by adding 3-4 mL of the 9:1 IPA/water solvent mixture.

    • Gently heat the mixture on a hot plate with stirring. The target temperature should be near the boiling point of the solvent mixture (~80-85°C).

    • Continue to add the solvent mixture portion-wise (0.5 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent required to form a clear, saturated solution.[9]

  • Decolorization (Optional) : If the hot solution is colored, remove it from the heat source and add a very small amount (spatula tip) of activated charcoal. Re-heat and stir at boiling for 2-3 minutes to allow the charcoal to adsorb colored impurities.[5][10]

  • Hot Gravity Filtration :

    • If charcoal was used, or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove insoluble impurities that would otherwise be incorporated into the final crystals.[9]

  • Crystallization :

    • Cover the flask containing the clear, hot filtrate with a watch glass or loosely plugged stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[9]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.[9]

  • Isolation and Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a minimal amount of the ice-cold 9:1 IPA/water solvent to rinse away any residual soluble impurities from the mother liquor.

  • Drying :

    • Dry the crystals thoroughly under vacuum. For optimal results, use a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This removes residual IPA and water.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification Process cluster_iso Isolation & Drying A Weigh Crude Material C Dissolve in Minimum Hot Solvent (~85°C) A->C B Prepare 9:1 IPA/Water Solvent B->C D Optional: Add Charcoal for Color Removal C->D if colored E Hot Gravity Filtration C->E if no color D->E F Slow Cooling to Room Temp. E->F G Ice Bath Cooling (≥30 min) F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Under Vacuum I->J K High-Purity Crystals J->K

Caption: Workflow for the recrystallization of cis-3-Amino-1-methylcyclobutanecarboxylic acid HCl.

Part 3: Troubleshooting Guide (Q&A Format)

Q1: My compound "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" is a liquid-liquid phase separation that occurs when a compound's solubility is exceeded at a temperature above its melting point (or the melting point of an impure eutectic mixture). It is common in alcohol/water solvent systems.[11]

  • Causality : The high concentration of your compound in the hot solvent formed a saturated solution. As it cooled, instead of the molecules arranging into a crystal lattice, they aggregated into a disordered, super-saturated liquid phase. This is often exacerbated by cooling the solution too rapidly.

  • Solution :

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount more of the "good" solvent (in this case, the IPA/water mixture) to slightly decrease the saturation point.

    • Induce slow cooling. You can do this by placing the flask in a large beaker of hot water and allowing the entire assembly to cool slowly (a makeshift Dewar).

    • If it persists, try a different solvent system. A trial with ethanol/water might be effective.

Q2: No crystals have formed even after the solution has cooled completely. What should I do?

A: This indicates that you have a stable supersaturated solution. The energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.

  • Causality : The most common reason is using too much solvent during the dissolution step.[10] The solution is not sufficiently concentrated for crystals to form upon cooling.

  • Solution (in order of preference) :

    • Induce Nucleation : Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.

    • Seed Crystals : If you have a small amount of pure product, add a single tiny crystal to the solution to act as a template for crystallization.

    • Reduce Solvent Volume : Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Be careful not to evaporate too much. Then, repeat the slow cooling process.

    • Increase Anti-solvent : If using a mixed-solvent system, you can sometimes add a small amount of the anti-solvent (a solvent in which the compound is insoluble) to induce precipitation. This should be done carefully as it can cause the product to crash out as an amorphous solid.

Q3: My final yield is very low. What are the likely causes?

A: A low yield is a common issue in recrystallization and can stem from several procedural errors.

  • Causality & Solutions :

    • Excess Solvent : Using too much solvent is the most frequent cause. A significant portion of your product will remain dissolved in the mother liquor even after cooling. Fix: Use the absolute minimum amount of hot solvent for dissolution.

    • Premature Crystallization : Crystals may have formed during the hot filtration step if the apparatus was not sufficiently pre-heated, leading to product loss on the filter paper. Fix: Always use a pre-heated funnel and receiving flask.

    • Excessive Washing : Washing the collected crystals with too much cold solvent will dissolve some of your product. Fix: Use a minimal volume of ice-cold solvent for washing.

    • Incomplete Precipitation : Not allowing sufficient time for cooling in the ice bath can leave a substantial amount of product in the solution. Fix: Ensure at least 30-60 minutes of cooling in an ice bath.

Q4: The purified material is still impure, showing a broad melting point. What went wrong?

A: A broad melting point range is a classic indicator of impurity. This suggests that the recrystallization did not effectively separate the desired compound from contaminants.

  • Causality & Solutions :

    • Rapid Cooling : Cooling the solution too quickly can cause impurities to become trapped within the rapidly forming crystal lattice. Fix: Emphasize slow, undisturbed cooling to allow for selective crystallization.

    • Inappropriate Solvent : The chosen solvent system may not be optimal. If an impurity has similar solubility characteristics to your target compound in the chosen solvent, the recrystallization will be inefficient. Fix: Perform small-scale solubility tests to find a solvent system that maximizes the solubility difference between your compound and the suspected impurities.[5]

    • Incomplete Drying : Residual solvent can act as an impurity, depressing and broadening the melting point. Fix: Ensure the product is dried to a constant weight under vacuum.

Part 4: Frequently Asked Questions (FAQs)

Q: What is the ideal solvent ratio for a mixed solvent system?

A: The ideal ratio is determined empirically. The goal is to create a system where the compound is sparingly soluble at room temperature but highly soluble when hot. A good starting point is to dissolve the compound in a minimal amount of the "good" hot solvent (e.g., water), and then add the "poor" or "anti-solvent" (e.g., IPA) dropwise while hot until a faint cloudiness (turbidity) appears. Then, add a few more drops of the "good" solvent to redissolve the precipitate before allowing it to cool.[5]

Q: Why is it important to use an Erlenmeyer flask instead of a beaker?

A: An Erlenmeyer flask's narrow neck helps to reduce solvent evaporation during heating. It also prevents the entry of contaminants and can be easily swirled to agitate the contents. The sloped sides also help reduce product loss during the collection of crystals.

Q: How can I confirm the purity of my final product?

A: Several analytical techniques can be used:

  • Melting Point Analysis : A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C) : This can confirm the structure and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC) : An excellent method for quantifying purity by separating the main compound from any impurities.

Part 5: Data Summary & Key Parameters

ParameterRecommended Value / SolventRationale
Primary Solvent System Isopropanol (IPA) / WaterGood balance of polarity. Water acts as the "good" solvent for the HCl salt, while IPA acts as the miscible "anti-solvent" to control crystallization.[11]
Alternative Solvents Ethanol / Water, MethanolSimilar properties to IPA/Water, offering alternatives if oiling out is persistent. Methanol is highly polar and may require a different ratio.
Dissolution Temp. ~80-85 °CNear the boiling point of the solvent mixture to ensure maximum solubility and achieve a saturated solution.
Cooling Protocol Slow cooling to RT, then ≥30 min in ice bathSlow cooling promotes the growth of large, pure crystals. The ice bath maximizes the yield by minimizing the product's solubility.[9]
Purity Target >99%The goal of recrystallization is to significantly enhance purity from the typical 95-97% starting material.[1][3]

Part 6: Visualizing Solvent-Solute Interactions

The relationship between temperature, solvent polarity, and the state of the solute is fundamental to recrystallization.

Caption: Relationship between temperature, solvent choice, and the physical state of the solute.

References

  • Solubility of Things. 1-Aminocyclopentanecarboxylic acid. Available at: [Link]

  • PubMed. An effective organic solvent system for the dissolution of amino acids. Int J Pept Protein Res. 1996 Oct;48(4):374-6. Available at: [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it?. Available at: [Link]

  • PubChem. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Chem LibreTexts. A4: Recrystallization. Available at: [Link]

  • University of Toronto. Recrystallization - Single Solvent. Available at: [Link]

  • PubChem. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. Available at: [Link]

  • Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 2015,17, 1191-1197. Available at: [Link]

  • Reddit. Help! Recrystallization sources of error. Available at: [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

Sources

Navigating the Labyrinth: A Technical Support Center for the Scale-Up Synthesis of Substituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate world of synthesizing substituted cyclobutane carboxylic acids on a larger scale. This guide is designed for researchers, scientists, and drug development professionals who are transitioning these valuable motifs from bench-scale curiosities to process-ready intermediates. The unique strain and stereochemical complexity of the cyclobutane ring present a distinct set of challenges during scale-up. This document aims to provide practical, experience-driven insights and actionable troubleshooting strategies to navigate these hurdles effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of scaling up cyclobutane carboxylic acid syntheses.

Q1: What are the primary challenges I should anticipate when scaling up a [2+2] photocycloaddition to synthesize a cyclobutane core?

A1: Scaling photochemical [2+2] cycloadditions is a significant challenge primarily due to the "attenuation effect," where light penetration decreases as the reactor volume and concentration increase.[1] This can lead to incomplete reactions, the formation of byproducts, and longer reaction times. On a larger scale, you may also observe increased dimerization of the starting olefins and the formation of unwanted regio- and stereoisomers.[2] Furthermore, ensuring uniform irradiation and temperature control in a large batch reactor is difficult, which can impact product quality and reproducibility.[1] The use of continuous flow reactors can mitigate many of these issues by providing a shorter light path and better control over reaction parameters.[3][4]

Q2: My diastereoselectivity is excellent at the gram scale, but I'm seeing a significant drop upon moving to a pilot plant scale. What are the likely causes and how can I address this?

A2: A drop in diastereoselectivity upon scale-up is a common and frustrating issue. Several factors could be at play. Temperature gradients within a large reactor can influence the transition state energies, leading to the formation of undesired diastereomers.[5] Inadequate mixing can also create localized "hot spots" with different reaction kinetics. Solvent effects can be more pronounced at scale; a solvent that performs well in the lab may have different properties under process conditions.[5] To address this, consider re-optimizing the reaction temperature and implementing more efficient stirring. A solvent screen under the new process conditions may also be beneficial. The use of chiral auxiliaries can help enforce facial selectivity, making the reaction less sensitive to minor changes in reaction conditions.[5]

Q3: How can I control the regioselectivity (head-to-head vs. head-to-tail) in the [2+2] cycloaddition of unsymmetrical alkenes at scale?

A3: Controlling regioselectivity in [2+2] cycloadditions is primarily governed by the electronic and steric properties of the substituents on the alkenes.[5] Generally, the reaction between an electron-rich and an electron-poor alkene favors the head-to-tail adduct.[5] On a larger scale, careful control of reaction conditions is crucial. The choice of photosensitizer can influence the reaction pathway and, consequently, the regioselectivity. For less reactive substrates, employing a photosensitizer is often necessary.[5] Certain catalysts, such as Ru(bipy)3Cl2, can promote the efficient and selective heterodimerization of dissimilar acyclic enones, offering excellent regiocontrol.[6]

Q4: What are the most scalable and chromatography-free methods for purifying substituted cyclobutane carboxylic acids?

A4: Relying on column chromatography for purification at scale is often impractical and costly. For carboxylic acids, acid-base extraction is a powerful and scalable purification technique.[7][8] This involves dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The organic layer containing neutral and basic impurities is then discarded. The aqueous layer is then acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[7] Crystallization is another excellent method for purifying solid cyclobutane carboxylic acids.[9] Careful selection of the crystallization solvent is key to obtaining high purity and yield.

Q5: Are there viable alternatives to photochemical [2+2] cycloadditions for constructing the cyclobutane ring that are more amenable to scale-up?

A5: Yes, several alternative methods are gaining traction for their improved scalability and safety profiles. C-H functionalization strategies, for instance, allow for the direct modification of a pre-existing cyclobutane ring, bypassing the need for a cycloaddition.[10][11] This approach can offer excellent control over stereochemistry. Electrochemical synthesis in a continuous flow setup has also been successfully employed for the scalable synthesis of cyclobutanes, offering a safe and robust route.[12][13] Additionally, the use of highly strained molecules like bicyclo[1.1.0]butanes in ring-opening reactions is an emerging strategy for the diastereoselective synthesis of 1,3-difunctionalized cyclobutanes.[14]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues encountered during the scale-up synthesis of substituted cyclobutane carboxylic acids.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete reaction: Insufficient reaction time, low temperature, or poor light penetration in photochemical reactions. - Catalyst deactivation: Presence of impurities or incompatibility with reaction conditions. - Substrate instability: Decomposition of starting materials under the reaction conditions.- Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC, GC-MS, or HPLC. - Improve light source/reactor design: For photochemical reactions, consider using a more powerful lamp or switching to a continuous flow reactor for better light penetration.[4][15] - Purify starting materials: Ensure all reagents and solvents are of high purity and free from catalyst poisons. - Degas solvents: Remove dissolved oxygen, which can quench excited states in photochemical reactions.
Poor Diastereoselectivity - Suboptimal temperature: The reaction may be running at a temperature that does not favor the formation of the desired diastereomer. - Solvent effects: The polarity of the solvent can significantly influence the diastereoselectivity.[5] - Inadequate mixing: Poor mixing can lead to temperature and concentration gradients.- Temperature screening: Run the reaction at a range of temperatures to find the optimal conditions for diastereoselectivity. Lower temperatures often favor the thermodynamically more stable product.[5] - Solvent screening: Experiment with a variety of solvents with different polarities.[5] - Improve agitation: Use a more efficient stirring mechanism to ensure homogeneity.
Formation of Side Products (e.g., Dimers, Polymers) - High concentration: Increased concentration on scale-up can favor intermolecular side reactions. - Incorrect stoichiometry: An excess of one reactant can lead to self-reaction. - Inappropriate light wavelength/intensity: In photochemical reactions, high-energy light can lead to substrate decomposition or unwanted side reactions.- Adjust concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions. - Slow addition of reagents: Add one of the reactants slowly to maintain a low instantaneous concentration. - Optimize photochemical conditions: Use a light source with a more appropriate wavelength and intensity. Consider using a photosensitizer to enable the use of lower-energy light.
Difficulty in Product Isolation/Purification - Product is an oil: The carboxylic acid may not be a crystalline solid, making filtration difficult. - Emulsion formation during workup: The presence of surfactants or finely divided solids can lead to stable emulsions during acid-base extraction. - Co-precipitation of impurities: Impurities may crystallize along with the desired product.- Derivative formation: If the acid is an oil, consider converting it to a crystalline salt (e.g., with a chiral amine for resolution) or a solid ester for easier handling and purification. - Break emulsions: Add brine or a small amount of a different organic solvent to break emulsions. Filtration through a pad of celite can also be effective. - Recrystallization: If impurities co-precipitate, perform a recrystallization from a different solvent system to improve purity.
Safety Concerns on Scale-Up - Exothermic reaction: The reaction may generate a significant amount of heat, leading to a runaway reaction in a large vessel. - Use of hazardous reagents: Some reagents used in cyclobutane synthesis can be toxic, flammable, or explosive. - Photochemical hazards: High-intensity UV lamps can be a source of ignition and pose a risk of exposure.- Calorimetry studies: Perform reaction calorimetry to understand the thermal profile of the reaction and design appropriate cooling systems. - Process safety assessment: Conduct a thorough safety review of all reagents and reaction conditions. Consider using less hazardous alternatives where possible. - Use of flow chemistry: Continuous flow reactors offer better heat management and can minimize the volume of hazardous materials being reacted at any given time, significantly improving safety.[16]

Section 3: Experimental Protocols & Workflows

Protocol 1: Scalable [2+2] Photocycloaddition in a Continuous Flow Reactor

This protocol describes a general procedure for performing a [2+2] photocycloaddition on a multi-gram scale using a continuous flow setup, which offers significant advantages in terms of scalability and reproducibility over batch processes.[3][4]

Materials:

  • Alkene 1

  • Alkene 2 (or photosensitizer if an intramolecular reaction)

  • Degassed solvent (e.g., acetonitrile, acetone)

  • Continuous flow reactor system with a photochemical reactor module (e.g., equipped with a UV-A or visible light LED source)[15]

  • Syringe pumps

  • Back pressure regulator

Procedure:

  • Prepare a stock solution of Alkene 1 and Alkene 2 in the chosen degassed solvent at the desired concentration.

  • Set up the continuous flow system, ensuring all connections are secure.

  • Set the desired temperature for the photochemical reactor.

  • Set the desired flow rate on the syringe pumps to achieve the target residence time within the irradiated zone of the reactor.

  • Begin pumping the solvent through the system to equilibrate.

  • Switch to pumping the reaction mixture through the system.

  • Collect the product stream after the back pressure regulator.

  • Monitor the reaction conversion by periodically taking samples from the output and analyzing by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR).

  • Once the reaction has reached a steady state and the desired conversion is achieved, continue to collect the product.

  • Upon completion, flush the system with fresh solvent.

  • Concentrate the collected product solution under reduced pressure.

  • Purify the crude product using an appropriate method, such as acid-base extraction or crystallization.

Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Screen Reaction Temperature (e.g., -20°C, 0°C, RT, 40°C) start->temp solvent Screen Solvents of Varying Polarity (e.g., Hexane, Toluene, DCM, MeCN) start->solvent mixing Evaluate and Improve Agitation start->mixing check_purity Verify Purity of Starting Materials start->check_purity analysis Analyze Diastereomeric Ratio (NMR, HPLC) temp->analysis solvent->analysis auxiliary Consider Chiral Auxiliary auxiliary->analysis mixing->analysis check_purity->analysis analysis->auxiliary No Improvement optimized Optimized Conditions Found analysis->optimized Improved d.r. end Consult with Process Chemistry Team analysis->end Persistent Issue

Caption: A troubleshooting workflow for addressing low diastereoselectivity.

Section 4: Visualizing Key Concepts

The Challenge of Light Penetration in Batch vs. Flow Photochemistry

G cluster_0 Batch Reactor cluster_1 Flow Reactor b_light Light Source b_reactor Reaction Mixture b_text Poor light penetration in the center b_arrow1 b_arrow2 b_arrow3 f_light Light Source f_reactor Reaction Mixture f_text Uniform light penetration f_arrow1 f_arrow2 f_arrow3

Caption: Comparison of light penetration in batch vs. flow reactors.

References

  • Smyth, M., et al. (2022). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Organic Process Research & Development.
  • Chen, L., et al. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development. [Link]

  • G. B. Heisig and F. H. Stodola. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kohyama, A., et al. (2025). Continuous flow synthesis of cyclobutenes via lithium ynolates. Green Chemistry. [Link]

  • Smyth, M., et al. (2022). Continuous Flow Synthesis of Cyclobutenes Using LED Technology. ResearchGate. [Link]

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions. Journal of the American Chemical Society. [Link]

  • Mainetti, E., et al. (2005). Co-Crystals and Salts Obtained from Dinitrogen Bases and 1,2,3,4-Cyclobutane Tetracarboxylic Acid and the Use of the Latter As a Template for Solid-State Photocyclization Reactions. Crystal Growth & Design. [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]

  • Gemoets, H. P. L., et al. (2023). Scale-Up of Photochemical Reactions. UvA-DARE (Digital Academic Repository). [Link]

  • Vapourtec. (2024). Flow photochemistry: a reliable method for scale-up and precise control of reaction conditions. Vapourtec. [Link]

  • Gieldon, A., & Kloskowski, A. (2021). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. PMC. [Link]

  • Chen, L., et al. (2020). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. ResearchGate. [Link]

  • van der Wal, H. R., & Kroon, J. (1973). The crystal structure of cis-1,2-cyclobutanedicarboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]

  • Brown, M. K. (2018). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC. [Link]

  • Yu, J.-Q. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. [Link]

  • Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Betz, R., & Klüfers, P. (2007). 1-Hydroxycyclobutane-1-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Aggarwal, V. K. (2021). Scale-up synthesis and synthetic transformations. ResearchGate. [Link]

  • Brown, M. K. (2024). Recent Advances in The Application of (2 2) Cycloaddition in The Chemical Synthesis of Cyclobutane-Containing Natural Products. Scribd. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Zhang, J., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. [Link]

  • Miller, A. L., et al. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Energy & Fuels. [Link]

  • Jack, S. (2013). How can I purify carboxylic acid? ResearchGate. [Link]

  • De Kimpe, N., et al. (1998). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Chemistry and industry. [Link]

  • Daugulis, O. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Wu, J. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Anslyn, E. V., et al. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. [Link]

  • Scribd. (n.d.). Cyclobutane and Cyclopropane Reactions. Scribd. [Link]

Sources

Preventing racemization during coupling reactions with chiral amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Racemization During Coupling Reactions

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of maintaining stereochemical purity during the synthesis of peptides and proteins. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your own syntheses effectively.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding racemization in peptide coupling.

Q1: What is racemization in the context of peptide synthesis, and why is it a major concern?

A1: Racemization is the process that leads to the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-amino acid into a mixture of both. In peptide synthesis, this results in the formation of diastereomeric peptides, which can have drastically different biological activities, binding affinities, and safety profiles.[1] Since the function of a peptide is intrinsically linked to its three-dimensional structure, maintaining chiral purity is paramount for therapeutic and research applications.[2]

Q2: What is the primary chemical mechanism responsible for racemization during a coupling reaction?

A2: The most prevalent mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4] When the carboxyl group of an N-protected amino acid is activated by a coupling reagent, it can undergo an intramolecular cyclization. The α-proton of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting planar intermediate can then be re-protonated from either face, leading to a loss of the original stereochemistry before the amine component attacks to form the peptide bond.[4][5] A secondary mechanism is the direct abstraction of the α-proton from the activated amino acid by a base, forming an enolate.[1][3]

Q3: Are all amino acids equally susceptible to racemization?

A3: No. Cysteine and Histidine are known to be particularly prone to racemization.[6][7] Phenylalanine and other amino acids with electron-withdrawing side chains can also be more susceptible as they stabilize the formation of the enolate intermediate.[1] Conversely, Glycine is achiral and cannot racemize, while Proline, being a secondary amine, is highly resistant to racemization via the oxazolone pathway because its structure inhibits the formation of this intermediate.[5]

Q4: How does the choice of Nα-protecting group affect racemization?

A4: Urethane-based protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl), are crucial for minimizing racemization.[5] The electron-donating nature of the urethane oxygen atom disfavors the formation of the electron-deficient oxazolone intermediate, thereby preserving the stereochemical integrity of the activated amino acid.[8]

Q5: Can racemization occur during steps other than coupling?

A5: While the activation/coupling step is the primary point where racemization occurs, some level of epimerization can also happen during deprotection or cleavage under harsh basic or acidic conditions, although this is generally less significant.[9]

Understanding the Racemization Mechanism

To effectively prevent racemization, it is crucial to understand the key chemical pathway that leads to its occurrence. The diagram below illustrates the widely accepted oxazolone mechanism.

racemization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization Pathway cluster_coupling Nucleophilic Attack Activated_AA Activated N-Protected Amino Acid (L-form) Oxazolone_L Oxazolone Intermediate (L-form) Activated_AA->Oxazolone_L Intramolecular Cyclization Planar_Intermediate Planar, Achiral Intermediate Oxazolone_L->Planar_Intermediate Base (-H⁺) Peptide_L Desired L-Peptide Oxazolone_L->Peptide_L + H₂N-R' Oxazolone_D Oxazolone Intermediate (D-form) Planar_Intermediate->Oxazolone_D (+H⁺) Peptide_D Diastereomeric D-Peptide Oxazolone_D->Peptide_D + H₂N-R'

Caption: The oxazolone mechanism, the primary route for racemization during peptide coupling.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

Problem: High levels of diastereomeric impurity detected by HPLC or LC-MS post-synthesis.

This is the most common manifestation of a racemization problem. The following troubleshooting workflow will help you pinpoint and resolve the source.

Step 1: Scrutinize Your Coupling Reagent and Additives

  • Causality: The coupling reagent's primary role is to activate the carboxylic acid, but this activation makes the α-proton more acidic and susceptible to abstraction.[3] Carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), when used alone, generate a highly reactive O-acylisourea intermediate that readily forms the oxazolone, leading to significant racemization.[10][11]

  • Solution: ALWAYS use a racemization-suppressing additive with carbodiimides.[5][12] Additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) intercept the O-acylisourea to form an active ester intermediate.[11][13] This HOBt or Oxyma-ester is more stable and less prone to cyclizing into the problematic oxazolone, thus preserving stereochemistry.[11]

  • Advanced Optimization: For particularly difficult couplings or with racemization-prone amino acids (Cys, His), consider using 1-hydroxy-7-azabenzotriazole (HOAt). Its nitrogen atom in the pyridine ring can further stabilize the active ester and accelerate the coupling reaction, giving the oxazolone less time to form.[12][14] Alternatively, phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents are generally very efficient and lead to low levels of racemization, especially when used with an appropriate base.[5][15]

Step 2: Evaluate Your Choice and Stoichiometry of Base

  • Causality: The base is required to deprotonate the incoming amine's ammonium salt and to neutralize acids formed during the reaction. However, an excessively strong or sterically unhindered base can aggressively abstract the α-proton from the activated amino acid, promoting both direct enolization and the oxazolone pathway.[3][14]

  • Solution: The choice of base is a critical parameter. The basicity and steric hindrance of organic bases greatly influence the extent of racemization.[14]

    • Avoid: Triethylamine (TEA) is generally not recommended due to its high basicity and small size.

    • Use with Caution: N,N-diisopropylethylamine (DIPEA, Hünig's base) is very common but can still contribute to racemization.[5][14]

    • Recommended: Weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) is a good first choice.[14] For highly sensitive couplings, the sterically hindered base 2,4,6-collidine is an excellent option for minimizing racemization.[5][7]

  • Advanced Optimization: Use the minimum amount of base necessary for the reaction to proceed. Typically, for onium salt couplings, 2 equivalents of base are used, but this can sometimes be optimized downwards.

Step 3: Control Your Reaction Conditions: Temperature and Time

  • Causality: Higher reaction temperatures increase the rate of all chemical reactions, including the undesirable racemization pathways.[16] Similarly, allowing the activated amino acid to exist for a prolonged period before it is consumed by the amine provides a greater opportunity for racemization to occur.[1]

  • Solution:

    • Temperature Control: Perform coupling reactions at a controlled low temperature, such as 0 °C, especially for sensitive amino acids.[16][17] While microwave-assisted synthesis can be very effective at accelerating couplings, the temperature must be carefully controlled. For Cys and His, it is recommended to lower the microwave coupling temperature (e.g., to 50°C) or perform their couplings at room temperature.[7]

    • Minimize Activation Time: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid, amine component, and additive. This ensures the activated species is consumed as it is formed. Avoid lengthy pre-activation steps.[1]

Step 4: Assess Your Solvent Choice

  • Causality: The polarity of the solvent can influence the stability of the charged intermediates involved in racemization. More polar solvents can better stabilize these intermediates, potentially favoring the racemization pathway.[3][18]

  • Solution: While solvent choice in solid-phase peptide synthesis (SPPS) is often constrained by resin swelling properties, it's a key variable in solution-phase synthesis.[3][19] If possible, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which have been shown to suppress racemization compared to highly polar solvents like N,N-dimethylformamide (DMF).[1][18][19]

Data Summary: Coupling Reagents and Conditions

The following table provides a comparative overview of common coupling strategies and their relative risk of inducing racemization.

Coupling StrategyAdditiveRecommended BaseRelative Racemization RiskKey Considerations
DIC / DCC None-Very High Not recommended for chiral amino acids without an additive.[10][20]
DIC / DCC HOBt or OxymaNMMLow A classic, cost-effective, and reliable method. HOBt is a highly effective suppressor.[5][10][13]
DIC / DCC HOAtNMMVery Low HOAt is more effective than HOBt at suppressing racemization and accelerating coupling.[1][14]
HBTU / TBTU None (contains HOBt moiety)DIPEA / NMMLow Very efficient and fast. Use of a weaker base like NMM can further reduce risk.[10][15]
HATU None (contains HOAt moiety)DIPEA / NMMVery Low Highly reactive and excellent for sterically hindered couplings. Considered one of the best reagents for minimizing racemization.[1][15]
PyBOP NoneDIPEA / NMMLow A phosphonium salt-based reagent, known for high efficiency and low racemization.[5][15]

Recommended Experimental Protocol: Low-Racemization Coupling in SPPS

This protocol outlines a standard Fmoc-based solid-phase peptide synthesis coupling step optimized to preserve chiral integrity.

Objective: To couple an Fmoc-protected amino acid to a resin-bound peptide with minimal racemization.

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-protected amino acid (4 equivalents)

  • Coupling Reagent: HATU (3.9 equivalents)

  • Base: N-methylmorpholine (NMM) or 2,4,6-collidine (8 equivalents)

  • Solvent: High-purity, anhydrous N,N-dimethylformamide (DMF)

  • Reaction vessel with inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

sp_protocol start Start: Peptide-Resin (Free Amine) prep_aa Prepare Coupling Solution: 1. Dissolve Fmoc-AA in DMF. 2. Add HATU. 3. Add Base (NMM/Collidine). start->prep_aa add_solution Add Coupling Solution to Swollen Resin prep_aa->add_solution reaction React for 1-2 hours at Room Temperature (or 0°C for sensitive AAs) add_solution->reaction wash Wash Resin Thoroughly: - DMF (3x) - DCM (3x) - DMF (3x) reaction->wash end End: Coupled Peptide-Resin wash->end

Caption: A standard workflow for a low-racemization coupling step in SPPS.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin is well-swollen in DMF and the previous Fmoc group has been completely removed (confirmed by a negative Kaiser test or equivalent).

  • Prepare Coupling Solution (In Situ Activation):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF.

    • Add the base (NMM or collidine, 8 eq.) to this mixture.

    • Briefly vortex the solution. A color change may be observed as the active ester forms.

  • Initiate Coupling: Immediately add the freshly prepared coupling solution to the reaction vessel containing the peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly sensitive amino acids like Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH, perform the reaction at 0°C for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete.

  • Washing: Once the reaction is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times), DCM (3 times), and finally DMF (3 times) to remove all excess reagents and byproducts.

  • Proceed: The resin is now ready for the next Fmoc-deprotection step in the synthesis cycle.

By implementing these scientifically grounded strategies and protocols, you can significantly enhance the chiral purity of your synthetic peptides, leading to more reliable and reproducible results in your research and development endeavors.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Brückner, H., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. [Link]

  • Echner, H., & Voelter, W. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. [Link]

  • Li, W., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Ismayanti, F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. [Link]

  • Omizzur. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock, High purity and reliable quality. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications. [Link]

  • Miyazawa, T., et al. (1995). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pirkle, W. H., & Lyou, Y. (1999). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Peptide Science. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]

  • Goodman, M., et al. (1997). Racemization in peptide synthesis. European Journal of Organic Chemistry. [Link]

  • Ammar, M., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]

  • Bacsa, B., et al. (2011). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • Coomber, C. L., et al. (2017). The greening of peptide synthesis. Green Chemistry. [Link]

  • Lawrenson, S. B., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]

  • O'Connor, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Link]

Sources

Technical Support Center: Monitoring Reaction Progress of cis-3-Amino-1-methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of cis-3-Amino-1-methylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the synthesis of this unique cyclobutane-containing amino acid. The inherent challenges of this small, polar, and zwitterionic molecule necessitate robust analytical strategies. This resource aims to equip you with the expertise to navigate these complexities effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the analysis of cis-3-Amino-1-methylcyclobutanecarboxylic acid and its reaction intermediates. Each problem is presented with potential causes and actionable solutions.

High-Performance Liquid Chromatography (HPLC) Issues

HPLC is a cornerstone technique for monitoring the reaction progress. However, the unique properties of the target molecule can lead to several analytical hurdles.

Problem: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Potential Causes:

  • Secondary Interactions: The primary amine and carboxylic acid moieties can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

  • Inappropriate pH of the Mobile Phase: The ionization state of the analyte is critical for good chromatography. If the mobile phase pH is not optimized, it can result in poor peak shape.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

  • Contaminated Guard Column or Column Frit: Particulates from the sample or mobile phase can accumulate, affecting the flow path and peak shape.[1]

Solutions:

  • Mobile Phase Modification:

    • pH Adjustment: Maintain the mobile phase pH at least 2 units below the pKa of the carboxylic acid (to ensure it's protonated) or 2 units above the pKa of the amine (to ensure it's deprotonated). For zwitterionic compounds, operating at a low pH (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) is often effective. TFA can also act as an ion-pairing agent, improving peak shape.[2]

    • Ionic Strength: Ensure the buffer concentration is adequate, typically between 10-50 mM.[1] Low buffer strength can lead to inconsistent retention times and poor peak shape.

  • Column Choice:

    • Consider using a column with end-capping to minimize silanol interactions.

    • For highly polar compounds, a hydrophilic interaction liquid chromatography (HILIC) column might be a better alternative to reversed-phase.

  • Sample Dilution: Dilute the sample to an appropriate concentration to avoid overloading the column.

  • System Maintenance: Regularly replace the guard column and in-line filters. If the column is suspected to be the issue, a proper washing procedure or replacement may be necessary.

Problem: No or Low UV Detection Signal

Potential Cause:

  • cis-3-Amino-1-methylcyclobutanecarboxylic acid lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors at typical wavelengths (e.g., 254 nm).[3]

Solutions:

  • Derivatization: This is the most common and effective solution.[3][4][5]

    • Pre-column Derivatization: React the amino acid with a labeling agent that introduces a fluorescent or UV-active tag before injection. Common derivatizing agents for amino acids include:

      • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent isoindoles.[5][6]

      • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines.[7][8]

      • AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): A versatile reagent for derivatizing amino acids.

    • Post-column Derivatization: The derivatizing agent is added to the column effluent before it reaches the detector. This method avoids potential issues with multiple derivatized products but requires a more complex HPLC setup.[4]

  • Alternative Detectors:

    • Evaporative Light Scattering Detector (ELSD): Suitable for non-volatile analytes that lack a chromophore.

    • Charged Aerosol Detector (CAD): Offers near-universal detection for non-volatile and semi-volatile compounds.

    • Mass Spectrometry (MS): Provides high sensitivity and selectivity, and is an excellent choice for this analyte.

Gas Chromatography (GC) Issues

GC analysis of cis-3-Amino-1-methylcyclobutanecarboxylic acid is challenging due to its low volatility and thermal lability.

Problem: No Elution or Severe Peak Tailing

Potential Causes:

  • Non-volatility: The zwitterionic nature of the amino acid makes it non-volatile.[9]

  • Thermal Decomposition: The compound may decompose in the high-temperature environment of the GC inlet and column.[9]

  • Adsorption: The polar functional groups can strongly interact with active sites in the GC system.

Solutions:

  • Derivatization: This is mandatory for GC analysis of amino acids.[9] The goal is to convert the polar amine and carboxylic acid groups into less polar, more volatile, and thermally stable functional groups. A two-step derivatization is common:

    • Esterification: The carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) using an acidic alcohol solution.

    • Acylation: The amine group is acylated using reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).

  • Column Selection: Use a column specifically designed for amino acid analysis, often a mid-polarity phase. A wax-type polyethylene glycol stationary phase can be effective for small polar molecules.[10]

  • Inlet and Liner Maintenance: Use a deactivated liner and ensure it is clean to minimize active sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy Issues

NMR is a powerful tool for structural elucidation and quantitative analysis without the need for derivatization.

Problem: Difficulty in Assigning Cyclobutane Ring Protons

Potential Cause:

  • The puckered nature of the cyclobutane ring can lead to complex splitting patterns and overlapping signals for the ring protons. The chemical shifts of cyclobutane protons are also known to be peculiar.[11]

Solutions:

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): To identify coupled protons within the cyclobutane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings, which can help in assigning quaternary carbons and protons further away.

  • Reference Spectra: Compare the obtained spectra with literature data for similar cyclobutane-containing compounds.[12][13]

  • Computational Chemistry: Theoretical prediction of NMR chemical shifts can aid in the assignment of complex spectra.[11][14]

Problem: Inaccurate Quantification in Reaction Monitoring

Potential Causes:

  • Peak Overlap: Signals of the starting material, intermediates, and product may overlap, making accurate integration difficult.

  • Incorrect Relaxation Delay (d1): If the relaxation delay is too short, signals from different nuclei may not fully relax, leading to inaccurate integrals.

  • Baseline Distortion: A non-flat baseline will lead to integration errors.

Solutions:

  • Optimize Acquisition Parameters:

    • Select Non-Overlapping Peaks: Choose well-resolved signals for each component for integration. The methyl signal is often a good candidate.

    • Ensure Full Relaxation: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the nuclei being quantified.

  • Use an Internal Standard: Add a known amount of an inert compound with a simple spectrum that does not overlap with the analyte signals. This allows for accurate concentration determination.

  • Proper Data Processing: Apply appropriate baseline correction and phasing to the spectra before integration.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for routine monitoring of my reaction?

For routine, high-throughput monitoring, HPLC with UV detection after pre-column derivatization is often the most practical and cost-effective method.[5] It offers good sensitivity and reproducibility. If available, online HPLC can provide near real-time data.[15] For more detailed mechanistic studies or when derivatization is problematic, in-situ NMR is an excellent, albeit more resource-intensive, option.[16][17]

Q2: How can I separate the cis and trans isomers of 3-Amino-1-methylcyclobutanecarboxylic acid?

The separation of stereoisomers can be challenging.

  • Chiral HPLC: This is the most direct method. You can use a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs are commonly used for amino acid derivatives.[18]

  • Derivatization with a Chiral Reagent: React the racemic mixture with a single enantiomer of a chiral derivatizing agent to form diastereomers.[19] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[20]

  • GC with a Chiral Column: After derivatization to make the isomers volatile, a chiral GC column can be used for separation.

Q3: My reaction mixture is complex. How can I confidently identify the peak corresponding to my product?

  • Mass Spectrometry (MS): Coupling your HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is the most definitive way to identify your product. The mass-to-charge ratio (m/z) of the molecular ion will confirm the identity of the compound in the peak.

  • Spiking: Inject a pure, authenticated standard of your product into the HPLC. If the retention time of the standard matches one of the peaks in your reaction mixture, it provides strong evidence for its identity.

  • High-Resolution NMR: For a complex mixture, 2D NMR techniques (as mentioned in the troubleshooting section) can help to piece together the structure of the components.

Q4: Can I use Thin Layer Chromatography (TLC) for quick reaction monitoring?

Yes, TLC can be a very useful and rapid tool for qualitative reaction monitoring. However, due to the high polarity of the amino acid, you may encounter the following:

  • Streaking: This can be caused by sample overloading or strong interactions with the stationary phase.[21] Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes improve the spot shape.[21]

  • Sticking to the Baseline: If the compound is too polar for the mobile phase, it will not move from the origin.[22] You may need to use a more polar solvent system or consider using reversed-phase TLC plates.[22]

  • Visualization: Since the compound is not UV-active, you will need to use a stain for visualization, such as ninhydrin, which reacts with the amine group to produce a colored spot.

Section 3: Experimental Protocols & Workflows

Protocol 1: HPLC Analysis with Pre-column OPA Derivatization

This protocol provides a general method for the quantification of cis-3-Amino-1-methylcyclobutanecarboxylic acid.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH with a concentrated sodium hydroxide solution.
  • OPA Reagent: Dissolve o-phthalaldehyde in borate buffer, then add 3-mercaptopropionic acid (MPA). This solution should be freshly prepared.
  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v).

2. Derivatization Procedure (Automated or Manual):

  • In a vial, mix 10 µL of the sample (or standard) with 70 µL of borate buffer.
  • Add 20 µL of the OPA reagent.
  • Mix and allow the reaction to proceed for 1-2 minutes at room temperature.
  • Inject a suitable volume (e.g., 5-20 µL) onto the HPLC system.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the derivatized amino acid, followed by a re-equilibration step.
Workflow Diagrams
HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Poor HPLC Result peak_shape Poor Peak Shape? start->peak_shape no_signal No/Low Signal? peak_shape->no_signal No adjust_ph Adjust Mobile Phase pH & Ionic Strength peak_shape->adjust_ph Yes derivatize Implement Derivatization (OPA, FMOC, etc.) no_signal->derivatize Yes check_column Check Column Health (End-capping, HILIC) adjust_ph->check_column dilute_sample Dilute Sample check_column->dilute_sample end_node Improved Analysis dilute_sample->end_node alt_detector Use Alternative Detector (ELSD, CAD, MS) derivatize->alt_detector alt_detector->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

General Analytical Strategy

Analytical_Strategy cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_derivatization Derivatization Required cluster_no_derivatization No Derivatization tlc TLC with Staining (Ninhydrin) nmr_struct NMR for Structure (1D & 2D) hplc HPLC hplc_uv HPLC-UV/Fluorescence hplc->hplc_uv hplc_ms HPLC-MS/ELSD/CAD hplc->hplc_ms gc GC gc_ms GC-MS gc->gc_ms nmr_quant Quantitative NMR nmr_quant_direct Direct qNMR nmr_quant->nmr_quant_direct start Reaction Sample start->tlc start->nmr_struct start->hplc start->gc start->nmr_quant

Caption: Overview of analytical strategies for reaction monitoring.

Section 4: Data Summary

The following table summarizes the applicability of common analytical techniques for monitoring cis-3-Amino-1-methylcyclobutanecarboxylic acid.

TechniqueDerivatization Required?Primary UseCommon Issues
HPLC-UV/Fluorescence YesQuantitativePoor peak shape, low sensitivity without derivatization
LC-MS No (but can improve)Quantitative & ConfirmatoryIon suppression, mobile phase compatibility
GC-MS YesQuantitativeThermal degradation, non-volatility
NMR NoQuantitative & StructuralLow sensitivity, peak overlap, complex spectra
TLC No (stain for viz.)QualitativeStreaking, low Rf value

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 26(15), 4487. Retrieved from [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-10. Retrieved from [Link]

  • Chromatography Today. (2015, July 21). What Is Reaction Monitoring?. Retrieved from [Link]

  • Valero, G., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(11), 14766-14778. Retrieved from [Link]

  • Skov, K., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8638-8643. Retrieved from [Link]

  • Spectroscopy Online. (2018, November 7). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Chromatography Forum. (2011, May 18). GC/MS analysis of small polar volatile molecules. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2009). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Retrieved from [Link]

  • Pharmaceutical Technology. (2011, July 1). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • ResearchGate. (2011). Stereoselectivity of Proline/Cyclobutane Amino Acid-Containing Peptide Organocatalysts for Asymmetric Aldol Additions: A Rationale. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Reverter, D., et al. (2018). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 23(11), 2933. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-194. Retrieved from [Link]

  • Jaeger, C., et al. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(6), 245. Retrieved from [Link]

  • PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

  • AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2001). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 TIC GC/MS chromatogram of the chiral amino acid analysis.... Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Chiral Separation of Aminocyclobutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

In modern medicinal chemistry, the pursuit of novel chemical space with favorable drug-like properties is relentless. The cyclobutane moiety, once underrepresented, is now recognized as a valuable scaffold.[1][2] Its rigid, three-dimensional structure provides conformational constraint, a desirable trait for locking a bioactive molecule into its optimal binding conformation.[2][3] Aminocyclobutane derivatives, in particular, are increasingly incorporated into bioactive peptides and small molecules to enhance potency and metabolic stability.[4][5]

However, the introduction of this chiral scaffold presents a significant analytical challenge: the effective separation and quantification of its stereoisomers. As regulatory bodies worldwide now mandate that only the active enantiomer of a chiral drug should be marketed, the development of rapid, sensitive, and reliable enantioselective analytical methods is not just a scientific necessity but a critical step in the drug development pipeline.[6] This guide provides a comparative analysis of the primary chromatographic techniques for this purpose—HPLC, SFC, and GC—grounded in mechanistic principles and supported by actionable experimental protocols.

The Analytical Triad: Choosing the Right Technique

The selection of an analytical technique for chiral separation is a decision driven by the physicochemical properties of the analyte, desired throughput, and available instrumentation. For aminocyclobutane isomers, the choice primarily lies between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).

G cluster_input Analyte Properties cluster_decision Primary Decision Points cluster_output Recommended Technique Analyte Aminocyclobutane Isomer Sample D1 Volatile & Thermally Stable? Analyte->D1 D2 High Throughput or 'Green' Method Needed? D1->D2 No GC Gas Chromatography (GC) (Often requires derivatization) D1->GC  Yes SFC Supercritical Fluid Chromatography (SFC) D2->SFC  Yes HPLC High-Performance Liquid Chromatography (HPLC) D2->HPLC No (Standard Approach)

Caption: Decision workflow for selecting a chiral separation technique.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most established and versatile tool for chiral separations.[7] With a vast library of commercially available Chiral Stationary Phases (CSPs), it is the default starting point for most non-volatile small molecules.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, particularly for preparative separations.[8] Using supercritical CO₂ as the primary mobile phase, SFC offers faster analysis times, reduced solvent consumption, and lower backpressures, making it a "greener" and more efficient technique.[8]

  • Gas Chromatography (GC): For aminocyclobutane isomers that are volatile or can be made volatile through derivatization, chiral GC offers exceptionally high resolution.[9] It is a highly sensitive technique, though its application is limited by the thermal stability of the analyte.[10]

The Core of a Chiral Method: Understanding the Stationary Phase

Enantiomers possess identical physical properties and can only be distinguished in a chiral environment.[11] In chromatography, this environment is created by the Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor for achieving separation.[12] For aminocyclobutane isomers, the most successful CSPs fall into two main categories: polysaccharide-based and cyclodextrin-based.

Polysaccharide-Based CSPs: The Workhorse of Chiral HPLC and SFC

Derivatives of cellulose and amylose, particularly their phenylcarbamate esters, are the most successful and broadly applicable CSPs, capable of resolving nearly 90% of all chiral compounds.[13][14]

  • Mechanism of Recognition: The chiral recognition mechanism is complex but relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[15] The polysaccharide polymer forms a helical structure, creating chiral grooves or cavities.[15][16] Separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and dipole-dipole interactions, governed by the "three-point interaction model".[16][17] For an aminocyclobutane, the amine group (protonated) and any aromatic moieties are key interaction points.

G Mechanism: Polysaccharide CSP Interaction cluster_CSP Chiral Groove in Polysaccharide CSP cluster_Enantiomers Enantiomers cluster_R Enantiomer R (Strong Fit) cluster_S Enantiomer S (Weak Fit) p1 p2 p3 p4 p5 p6 R_amine NH3+ R_amine->p1 H-Bond R_ring Ring R_ring->p2 π-π R_sub Sub R_sub->p3 Steric Fit S_amine NH3+ S_amine->p4 H-Bond S_sub Sub S_ring Ring S_ring->p6 π-π S_sub->p5 Steric Hindrance

Caption: Enantiomer interaction with a polysaccharide CSP.

  • Practical Considerations:

    • Coated vs. Immobilized: Coated phases can offer slightly better efficiency, but immobilized phases are far more robust, allowing for a wider range of solvents ("non-standard" solvents like dichloromethane or THF) that would otherwise destroy a coated phase.[15][18] For method development, immobilized phases provide maximum flexibility.

    • Screening: A universal method does not exist. The most effective approach is to screen a set of 3-4 polysaccharide columns with different selectors (e.g., tris(3,5-dimethylphenylcarbamate), tris(5-chloro-2-methylphenyl carbamate)) under both normal phase and reversed-phase conditions.[19]

Cyclodextrin-Based CSPs: Masters of Inclusion

Cyclodextrins are cyclic oligosaccharides that form a tapered cone or "toroid" structure.[10] Derivatized cyclodextrins are widely used in both HPLC and GC.[20][21]

  • Mechanism of Recognition: The primary mechanism is host-guest inclusion complexation.[20] The interior of the cyclodextrin cavity is relatively hydrophobic, while the exterior rim is hydrophilic. A portion of the analyte (like the cyclobutane ring) must fit into the cavity.[19] Chiral discrimination then occurs via interactions (primarily hydrogen bonding) between the analyte's functional groups (e.g., the amino group) and the derivatized hydroxyl groups on the rim of the cyclodextrin.[10][22]

  • Practical Considerations:

    • GC: Derivatized cyclodextrin phases are the gold standard for chiral GC capillary columns.[21] The choice of derivative (e.g., permethylated, acetylated) significantly alters selectivity.[10]

    • HPLC: Cyclodextrin-based CSPs are most effective in reversed-phase mode, where the hydrophobic interaction driving inclusion into the cavity is strongest.[20][22]

Comparative Performance and Method Development

The following table summarizes typical starting conditions and expected performance for the chiral separation of aminocyclobutane isomers.

ParameterHPLCSFCGC
Typical CSP Immobilized Polysaccharide (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))Immobilized Polysaccharide (Same as HPLC)Derivatized β-Cyclodextrin
Mobile Phase Normal Phase: Hexane/Ethanol (+ additive) Reversed Phase: Acetonitrile/Water (+ buffer)CO₂ / Co-solvent (MeOH, EtOH) (+ additive)High purity He or H₂
Key Additive Basic Analytes: Diethylamine (DEA), Ethanolamine (EA) Acidic Analytes: Trifluoroacetic Acid (TFA)Basic Analytes: Isopropylamine (IPA), Ammonia[23] Acidic Analytes: TFAN/A (Derivatization is key)
Analysis Time 5 - 20 min2 - 10 min10 - 30 min
Resolution (Rs) Good to Excellent (Rs > 1.5 achievable)Excellent (Often higher efficiency than HPLC)Very High (High theoretical plates)[9]
"Green" Factor Low (High organic solvent use)High (Uses recycled CO₂)[8]High (Low solvent/gas consumption)
Best For... Universal applicability, established methods.High throughput screening, preparative scale.[24]Volatile, thermally stable analytes.

Experimental Protocols

Protocol 1: HPLC/SFC Chiral Screening

This protocol describes a systematic screening approach to quickly identify a suitable chiral method. The use of an automated column and solvent switching system is highly recommended.

  • Column Selection: Select a set of 3-4 immobilized polysaccharide CSPs with complementary selectivities. A typical starting set includes:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dichlorophenylcarbamate)

    • Amylose tris(5-chloro-2-methylphenylcarbamate)

  • Sample Preparation: Dissolve the aminocyclobutane racemate in the initial mobile phase or a compatible solvent to a concentration of ~0.5-1.0 mg/mL.

  • Initial Screening Conditions:

    • SFC:

      • Mobile Phase: Gradient of 2-40% Methanol (with 0.2% Isopropylamine) in CO₂ over 5-7 minutes.

      • Flow Rate: 3 mL/min.

      • Back Pressure: 150 bar.

      • Temperature: 40 °C.

    • HPLC (Normal Phase):

      • Mobile Phase: Isocratic, 90:10 Hexane:Ethanol (with 0.1% Diethylamine).

      • Flow Rate: 1 mL/min.

      • Temperature: 25 °C.

  • Execution: Inject the sample onto each column under the initial screening conditions. Monitor the chromatogram for any sign of peak splitting or separation.

  • Optimization: If partial or full separation is observed, optimize the method by:

    • Solvent Tuning (SFC/NP-HPLC): Change the alcohol modifier (e.g., from Methanol to Ethanol or Isopropanol). This is one of the most powerful tools for altering selectivity.

    • Gradient/Isocratic Adjustment: For promising hits, switch to isocratic elution to maximize resolution or adjust the gradient slope for faster analysis.

    • Additive Tuning: Vary the concentration or type of amine additive (e.g., from 0.1% to 0.3% DEA) to improve peak shape and sometimes selectivity.

    • Temperature: Varying the column temperature (e.g., from 25 °C to 40 °C) can impact selectivity and efficiency.

  • Validation: Once optimal conditions are found, perform a preliminary validation including specificity, linearity, and precision to ensure the method is robust.

Protocol 2: GC Chiral Analysis via Derivatization

This protocol is for volatile or semi-volatile aminocyclobutanes.

  • Derivatization (Required for Primary/Secondary Amines): The goal is to cap the polar amine group to improve volatility and chromatographic performance.

    • In a vial, dissolve ~1 mg of the aminocyclobutane sample in 200 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection. The resulting derivative is now suitable for GC analysis.

  • Column Selection: A derivatized β-cyclodextrin column is a common starting point. Example: Hydroxypropyl- or Diacetyl-tert-butylsilyl-β-cyclodextrin.

  • GC Conditions:

    • Injector: Split/Splitless, 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp at 5 °C/min to 220 °C. Hold for 5 min. (This program must be optimized based on the analyte's volatility).

    • Detector: Flame Ionization Detector (FID), 280 °C.

  • Analysis and Optimization:

    • Inject 1 µL of the derivatized sample.

    • If co-elution occurs, optimize the temperature ramp. A slower ramp rate generally improves resolution.

    • If no separation is achieved, consider a different cyclodextrin derivative CSP, as selectivity can be highly specific.[9]

Conclusion and Future Outlook

The successful chiral separation of aminocyclobutane isomers is an achievable but non-trivial task that underpins modern drug discovery and development. While HPLC remains a robust and universal platform, Supercritical Fluid Chromatography offers compelling advantages in speed and sustainability, making it the technique of choice for high-throughput environments. Gas Chromatography, though more niche, provides unparalleled resolving power for analytes amenable to its requirements.

The key to success lies not in a single "magic bullet" column or condition, but in a systematic screening approach that leverages a well-chosen, diverse set of modern Chiral Stationary Phases. By understanding the fundamental mechanisms of chiral recognition on polysaccharide and cyclodextrin-based phases, researchers can make informed decisions during method development, moving from a racemic mixture to a validated, enantiopure analytical method with confidence and efficiency.

References

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (n.d.). MDPI.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PMC - PubMed Central.
  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. (2025). ResearchGate.
  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2025). Preprints.org.
  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (n.d.). ResearchGate.
  • Polysaccharide-based CSPs. (n.d.). Chiralpedia.
  • Cyclodextrin Chiral Stationary Phases For Liquid Chromatographic Separations Of Drug Stereoisomers. (1990). Scholars' Mine.
  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (n.d.).
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (n.d.). PMC.
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (n.d.). PubMed.
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1996). Journal of Medicinal Chemistry (ACS Publications).
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). Chemical Reviews - ACS Publications.
  • A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. (n.d.). Benchchem.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed Central.
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. (n.d.). ACS Figshare.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.).
  • Explore Our Novel Cyclobutane Derivatives. (2020). Life Chemicals.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (n.d.). PMC - NIH.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Journal of Chromatography A. (n.d.). AFMPS.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2025). ResearchGate.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
  • Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. (n.d.). PubMed.
  • Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. (n.d.). PubMed.
  • Chiral Drug Separation. (n.d.).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (n.d.). NIH.
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU.
  • Chiral Separations Methods and Protocols. (n.d.).
  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. (2025). ResearchGate.

Sources

A Comparative Analysis of the Biological Efficacy of Cis- and Trans-3-Amino-1-methylcyclobutanecarboxylic Acid Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacokinetic profiles is paramount. Cyclobutane rings, once underutilized, are now emerging as valuable components in drug design, providing a rigid core to orient functional groups for optimal target interaction.[1][2] This guide provides a comprehensive comparative analysis of the biological efficacy of the cis and trans isomers of 3-Amino-1-methylcyclobutanecarboxylic acid, a promising scaffold for therapeutic development. While direct comparative studies on this specific molecule are nascent, this document synthesizes existing knowledge on related cyclobutane and cyclopentane derivatives to present a predictive framework for their biological activities, supported by detailed, actionable experimental protocols.

Introduction: The Significance of Stereochemistry in Drug Action

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For cyclic compounds like 3-Amino-1-methylcyclobutanecarboxylic acid, the cis and trans configurations dictate the orientation of the amino and carboxylic acid functional groups. This, in turn, profoundly influences how these isomers interact with their biological targets, such as enzymes and receptors. The rigid nature of the cyclobutane ring locks these functional groups into distinct spatial positions, leading to potentially significant differences in their pharmacological profiles.[3]

For instance, studies on the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) have demonstrated that the trans isomer is a potent agonist for metabotropic glutamate receptors, while the cis isomer exhibits greater activity at ionotropic NMDA receptors.[4] This highlights the principle that stereoisomers can possess not only different potencies but also distinct pharmacological activities.

Predicted Biological Target: Glycine Transporters (GlyT)

Based on the structural similarity of 3-Amino-1-methylcyclobutanecarboxylic acid to glycine and other known glycine transporter (GlyT) inhibitors, it is hypothesized that these isomers will interact with GlyT1 and/or GlyT2.[5][6] Glycine transporters are crucial for regulating glycine levels in the central nervous system (CNS), where glycine acts as both an inhibitory neurotransmitter and a co-agonist at NMDA receptors.[7] Inhibition of GlyT1, in particular, is a promising therapeutic strategy for CNS disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[8][9]

The following sections will outline a hypothetical comparative study to elucidate the differential efficacy of the cis and trans isomers of 3-Amino-1-methylcyclobutanecarboxylic acid as GlyT inhibitors.

Experimental Design: A Head-to-Head Comparison

To rigorously assess the biological efficacy of the cis and trans isomers, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to cellular assays.

In Vitro Receptor Binding Affinity

Objective: To determine the binding affinity of the cis and trans isomers for human GlyT1 and GlyT2.

Methodology: A competitive radioligand binding assay will be employed.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either human GlyT1 or GlyT2.

  • Radioligand: Utilize a high-affinity radioligand, such as [³H]-Sarcosine for GlyT1 and [³H]-Glycine for GlyT2.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds (cis and trans isomers).

  • Incubation: Incubate at room temperature for a specified period to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (concentration of the test compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Predicted Outcome & Rationale: Based on studies of similar cyclic amino acids, it is predicted that the trans isomer will exhibit a higher binding affinity (lower Ki) for GlyT1. The rationale for this prediction lies in the spatial orientation of the functional groups. The trans configuration may allow for a more favorable interaction with the binding pocket of the transporter, mimicking the extended conformation of the endogenous ligand, glycine. The more compact structure of the cis isomer might result in steric hindrance, leading to lower affinity.[3]

Cellular Glycine Uptake Inhibition

Objective: To assess the functional inhibitory activity of the cis and trans isomers on glycine transport in a cellular context.

Methodology: A [³H]-glycine uptake assay in cells expressing the target transporters.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing either human GlyT1 or GlyT2 in a 24-well plate.

  • Pre-incubation: Wash the cells with a sodium-containing buffer and pre-incubate with increasing concentrations of the cis and trans isomers.

  • Uptake Initiation: Add [³H]-glycine to each well to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake.

  • Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values for the inhibition of glycine uptake.

Predicted Outcome & Rationale: The results of the glycine uptake assay are expected to correlate with the binding affinity data. The isomer with the higher binding affinity is predicted to be the more potent inhibitor of glycine uptake. Therefore, the trans isomer is anticipated to have a lower IC₅₀ value for GlyT1 inhibition.

Data Presentation

The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.

Compound GlyT1 Binding Affinity (Ki, nM) GlyT1 Uptake Inhibition (IC₅₀, nM) GlyT2 Binding Affinity (Ki, nM) GlyT2 Uptake Inhibition (IC₅₀, nM)
cis-isomerPredicted Higher ValuePredicted Higher ValueTo be determinedTo be determined
trans-isomerPredicted Lower ValuePredicted Lower ValueTo be determinedTo be determined

Visualizing the Structure-Activity Relationship

To better understand the relationship between the isomeric structures and their predicted biological activity, a conceptual diagram is presented below.

G cluster_target Biological Target cluster_activity Predicted Biological Efficacy cis_isomer cis-Isomer (Functional groups on the same face) glyt1 Glycine Transporter 1 (GlyT1) cis_isomer->glyt1 Predicted weaker interaction due to potential steric hindrance low_efficacy Lower Binding Affinity & Weaker Inhibition trans_isomer trans-Isomer (Functional groups on opposite faces) trans_isomer->glyt1 Predicted stronger interaction due to optimal spatial orientation high_efficacy Higher Binding Affinity & Potent Inhibition glyt1->high_efficacy Leads to glyt1->low_efficacy Leads to

Caption: Predicted structure-activity relationship of cis and trans isomers.

Synthesis of Isomers

The synthesis of the cis and trans isomers of 3-Amino-1-methylcyclobutanecarboxylic acid can be achieved through established synthetic routes for cyclobutane amino acids.[10][11][12] A general synthetic workflow is outlined below.

G start Commercially Available Starting Material cycloaddition [2+2] Cycloaddition start->cycloaddition functional_group Functional Group Interconversion cycloaddition->functional_group separation Isomer Separation (Chromatography) functional_group->separation cis cis-Isomer separation->cis trans trans-Isomer separation->trans

Caption: General synthetic workflow for isomer preparation.

Conclusion and Future Directions

This guide provides a predictive comparison of the biological efficacy of the cis and trans isomers of 3-Amino-1-methylcyclobutanecarboxylic acid, with a focus on their potential as GlyT1 inhibitors. The proposed experimental framework offers a clear path to validate these predictions and elucidate the structure-activity relationship. Based on precedents set by similar cyclic amino acids, the trans isomer is hypothesized to be the more potent and selective ligand for GlyT1.

Future research should focus on executing these comparative studies, followed by in vivo experiments to assess the pharmacokinetic properties and therapeutic potential of the more active isomer in animal models of CNS disorders. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting the glycine transport system.

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC. (n.d.). PubMed Central. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2012). MDPI. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (2012). PubMed Central. [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2013). ACS Publications. [Link]

  • In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. (1991). PubMed. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (2021). PubMed Central. [Link]

  • Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF. (2018). ResearchGate. [Link]

  • Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. (2001). PubMed. [Link]

  • Novel Glycine Transporter type-2 Reuptake Inhibitors. Part 1: Alpha-Amino Acid Derivatives. (2003). PubMed. [Link]

  • Glycine transporter type-1 and its inhibitors. (2006). PubMed. [Link]

  • Inhibitors of GlyT1 affect glycine transport via discrete binding sites. (2008). PubMed. [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. (2016). PubMed. [Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. (2011). PubMed. [Link]

  • Phase IIa Clinical Trial of Trans-1-Amino-3-(18)F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. (2016). PubMed. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2024). MDPI. [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2024). MDPI. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2021). MDPI. [Link]

  • Synthesis of Amino Acids. (2023). Chemistry LibreTexts. [Link]

Sources

Comparative Analysis of Cyclobutane vs. Cyclohexane Amino Acid Analogues in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide to Harnessing Conformational Constraints for Enhanced Therapeutic Properties

In the landscape of peptide-based drug discovery, the quest for analogues with superior stability, permeability, and target affinity is paramount. The incorporation of non-canonical amino acids, particularly those with cyclic side chains, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of peptides.[1][2] This guide provides a comparative analysis of two prominent classes of such analogues: cyclobutane and cyclohexane amino acid derivatives. By examining their distinct effects on peptide conformation, metabolic stability, and cell permeability, we aim to equip researchers with the knowledge to rationally design next-generation peptide therapeutics.

The Foundation: Conformational Rigidity and Its Implications

The introduction of cyclic moieties into an amino acid's structure inherently restricts its conformational freedom. This rigidity, when incorporated into a peptide backbone, can have profound effects on the overall three-dimensional structure.[3][4]

  • Cyclobutane Amino Acids: The four-membered ring of cyclobutane is significantly strained and adopts a "puckered" or "folded" conformation to alleviate some of this strain.[5][6][7] This puckering is not static, and the ring can flip between different puckered states. When incorporated into a peptide, this constrained yet somewhat flexible nature of the cyclobutane ring can induce specific local turns or kinks in the peptide backbone.[8] This can be strategically employed to stabilize desired secondary structures, such as β-turns or helices, which are often crucial for receptor binding.[9][10]

  • Cyclohexane Amino Acids: The six-membered cyclohexane ring is significantly more flexible than cyclobutane and predominantly exists in a strain-free "chair" conformation.[5] It can also adopt "boat" and "twist-boat" conformations, though these are generally higher in energy. The larger and more conformationally adaptable cyclohexane ring can impose broader, more sweeping conformational constraints on a peptide. This can be advantageous for creating more defined and stable secondary structures, such as helices, in longer peptide sequences.[11][12]

Key Causality: The difference in ring size and inherent strain between cyclobutane and cyclohexane directly dictates the nature and extent of the conformational constraints they impose on a peptide. The smaller, more strained cyclobutane ring tends to induce tighter, localized turns, while the larger, more flexible cyclohexane ring can influence the overall global fold of the peptide.

Impact on Peptide Secondary Structure and Target Affinity

The ability to pre-organize a peptide into a bioactive conformation is a cornerstone of rational drug design. Both cyclobutane and cyclohexane amino acid analogues have been shown to be effective in this regard, albeit through different mechanisms.

  • Stabilizing Helical Structures: Research has demonstrated that incorporating cyclobutane-based conformationally constrained amino acids can lead to stapled peptides with higher α-helicity compared to their linear counterparts.[9] This enhanced helicity can translate to stronger binding affinity for the target protein.[9] Similarly, cyclohexane-containing β-amino acids have been shown to induce stable helical secondary structures in peptides.[12]

  • Inducing Turns for Receptor Binding: The ability of cyclobutane analogues to promote turn-like structures can be particularly beneficial for mimicking the binding motifs of natural ligands. By locking a peptide into a specific turn conformation, it is possible to enhance its selectivity and affinity for a particular receptor subtype.

Experimental Evidence: Circular Dichroism (CD) spectroscopy is a key technique for assessing the secondary structure of peptides in solution. An increase in the mean residue ellipticity at specific wavelengths (e.g., 222 nm) is indicative of increased α-helical content.[9]

Enhancing Metabolic Stability: Resisting Proteolytic Degradation

A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body.[1][13] The introduction of bulky, non-natural amino acids like cyclobutane and cyclohexane analogues can significantly improve metabolic stability.[1][3][14]

  • Steric Hindrance: The cyclic side chains of these analogues can sterically hinder the approach of proteases to the scissile peptide bonds, thereby slowing down the rate of degradation. The larger cyclohexane ring may offer a greater degree of steric protection compared to the cyclobutane ring.

  • Conformational Shielding: By inducing and stabilizing specific secondary structures, these cyclic analogues can "hide" cleavage sites within the folded conformation of the peptide, making them inaccessible to proteases.[4]

Key Insight: The improved metabolic stability is a direct consequence of the structural modifications introduced by the cyclic amino acids. This enhanced stability leads to a longer in vivo half-life, a critical parameter for therapeutic efficacy.[1]

Navigating the Cell Membrane: Improving Permeability

For targeting intracellular proteins, the ability of a peptide to cross the cell membrane is crucial.[15] While peptides are generally membrane-impermeable due to their size and polarity, the incorporation of cyclic amino acid analogues can enhance their permeability.[14][16]

  • Reduced Polarity and Increased Lipophilicity: The hydrocarbon nature of the cyclobutane and cyclohexane rings increases the overall lipophilicity of the peptide, which can facilitate its partitioning into the lipid bilayer of the cell membrane.[16]

  • Intramolecular Hydrogen Bonding: The conformational constraints imposed by these cyclic analogues can promote the formation of intramolecular hydrogen bonds.[15] This "chameleonic" behavior allows the peptide to mask its polar amide groups, presenting a more hydrophobic face to the membrane and lowering the energy barrier for permeation.[15]

Experimental Data Summary:

PropertyCyclobutane AnaloguesCyclohexane AnaloguesRationale
Conformational Constraint High, localized (puckered ring)Moderate to High, broader (chair conformation)Ring size and inherent strain dictate the nature of the constraint.
Effect on Secondary Structure Can induce tight turns and stabilize helices.[9]Can stabilize broader helical and turn structures.[12][17]The geometry of the cyclic ring influences the peptide backbone torsion angles.
Metabolic Stability Increased due to steric hindrance and conformational shielding.[9]Generally increased, potentially greater steric hindrance than cyclobutane.The bulky cyclic side chains block protease access to cleavage sites.[4]
Cell Permeability Can be improved by increasing lipophilicity and promoting intramolecular hydrogen bonding.[18]Can be improved through similar mechanisms as cyclobutane analogues.[11]Masking of polar groups and increased lipophilicity facilitate membrane transit.[15]

Experimental Protocols

Assessing Peptide Conformational Stability

Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Dissolve the synthesized peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Analyze the spectra for characteristic signals of α-helices (negative bands at ~208 and 222 nm) and β-sheets (negative band at ~218 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY) on a high-field NMR spectrometer.

  • Data Analysis: Assign the proton resonances. Analyze the Nuclear Overhauser Effect (NOE) cross-peaks in the NOESY spectrum to determine inter-proton distances, which provide information about the peptide's three-dimensional structure.

Determining Metabolic Stability

In Vitro Plasma Stability Assay [19][20]

  • Incubation: Incubate the test peptide (e.g., at 10 µM) in fresh human plasma at 37°C.[19]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the incubation mixture.

  • Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to precipitate plasma proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and fit the data to a first-order decay model to calculate the half-life (t₁/₂).[19][20]

Measuring Cell Permeability

Parallel Artificial Membrane Permeability Assay (PAMPA) [21][22]

  • Membrane Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., a lipid mixture in dodecane).

  • Assay Setup: Add the test peptide solution to the donor wells and buffer to the acceptor wells.

  • Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or a fluorogenic reaction).[21]

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the measured concentrations and assay parameters.

Caco-2 Cell Monolayer Assay [23]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which differentiates to mimic the intestinal epithelium.

  • Assay: Apply the test peptide to the apical (A) side and measure its appearance on the basolateral (B) side over time (A-to-B permeability). To assess active efflux, apply the peptide to the basolateral side and measure its appearance on the apical side (B-to-A permeability).

  • Analysis: Quantify the peptide concentration in the receiver compartment at different time points using LC-MS/MS.

  • Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 1 suggests the involvement of active efflux transporters.

Visualizing the Concepts

Conformational_Effects cluster_Cyclobutane Cyclobutane Amino Acid cluster_Cyclohexane Cyclohexane Amino Acid CB_Puckered Puckered Conformation CB_Constraint Localized Constraint CB_Puckered->CB_Constraint CB_Turn Induces Tight Turns CB_Constraint->CB_Turn Degradation Proteolytic Degradation CB_Constraint->Degradation Inhibits Permeation Cell Membrane Permeation CB_Constraint->Permeation Promotes Target Target Protein CB_Turn->Target Enhanced Binding CH_Chair Chair Conformation CH_Constraint Broader Constraint CH_Chair->CH_Constraint CH_Helix Stabilizes Helices CH_Constraint->CH_Helix CH_Constraint->Degradation Inhibits CH_Constraint->Permeation Promotes CH_Helix->Target Enhanced Binding Peptide Linear Peptide Peptide->CB_Puckered Incorporation Peptide->CH_Chair Incorporation

Caption: Comparative influence of cyclobutane and cyclohexane amino acids on peptide properties.

Experimental_Workflow cluster_Synthesis Peptide Synthesis cluster_Analysis Biophysical & Biological Evaluation SPPS Solid-Phase Peptide Synthesis CD_NMR Conformational Analysis (CD, NMR) SPPS->CD_NMR Plasma_Stability Metabolic Stability (Plasma Assay) SPPS->Plasma_Stability PAMPA_Caco2 Cell Permeability (PAMPA, Caco-2) SPPS->PAMPA_Caco2 Data_Interpretation Data Interpretation & SAR CD_NMR->Data_Interpretation Structural Insights Plasma_Stability->Data_Interpretation Half-life Data PAMPA_Caco2->Data_Interpretation Permeability Coefficients Optimized_Peptide Optimized Peptide Analogue Data_Interpretation->Optimized_Peptide

Caption: Workflow for the evaluation of cyclic amino acid-containing peptides.

Conclusion

The choice between cyclobutane and cyclohexane amino acid analogues is not one of inherent superiority, but rather of strategic design based on the desired therapeutic profile. Cyclobutane analogues, with their ability to induce tight, localized conformational constraints, are excellent tools for mimicking β-turns and engineering specific receptor interactions. Cyclohexane analogues, offering a more substantial yet flexible constraint, are well-suited for stabilizing larger secondary structures like helices and providing significant steric shielding.

By understanding the fundamental differences in their conformational properties and leveraging the experimental protocols outlined in this guide, researchers can make informed decisions to rationally design peptide analogues with enhanced stability, improved cell permeability, and ultimately, greater therapeutic potential.

References

  • Di, L. (2015). The impact of metabolic stability on oral bioavailability and CNS penetration. Drug Metabolism and Pharmacokinetics, 30(1), 1-10.
  • Jo, H., et al. (2020). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 11(30), 7911-7918. [Link]

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition in English, 21(7), 512-523.
  • Qvit, N., et al. (2017). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Journal of Medicinal Chemistry, 60(1), 358-367.
  • Huber, J. D., et al. (2005). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Pharmaceutical Research, 22(9), 1497-1505.
  • Qian, Z., et al. (2017). Understanding Cell Penetration of Cyclic Peptides. Chemical Science, 8(7), 4797-4809. [Link]

  • White, T. R., et al. (2011). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. MedChemComm, 2(10), 963-969.
  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of Medicinal Chemistry, 54(7), 1961-2004.
  • Albericio, F., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(18), 4235. [Link]

  • Lee, Y., & Gellman, S. H. (2009). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 109(1), 149-183.
  • Ortuño, R. M., et al. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]

  • Vinogradov, A. A., et al. (2023). De novo development of small cyclic peptides that are orally bioavailable.
  • Ishida, H., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction.
  • Böttger, R., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1365-1375. [Link]

  • Roxin, Å., & Zheng, G. (2012). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. MedChemComm, 3(12), 1469-1476.
  • Arakawa, S., et al. (2021). Quantitation of Cell Membrane Permeability of Cyclic Peptides by Single-Cell Cytoplasm Mass Spectrometry. Analytical Chemistry, 93(7), 3543-3549. [Link]

  • Zorzi, A., et al. (2017). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology, 2(5), 1237-1256.
  • Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids.
  • Rosse, G. (2022). Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. ACS Medicinal Chemistry Letters, 13(10), 1550-1551. [Link]

  • Rosse, G. (2022). Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. ACS Medicinal Chemistry Letters, 13(10), 1550-1551. [Link]

  • Profacgen. (n.d.). Metabolic Stability Analysis of Peptide Drug. [Link]

  • Sugita, M., et al. (2023). Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor. Journal of Medicinal Chemistry, 66(16), 11247-11257.
  • Dahlgren, B., et al. (2015). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 58(5), 2378-2387.
  • Avenoza, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • Hewitt, W. M., et al. (2015). A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Journal of the American Chemical Society, 137(44), 14102-14105.
  • Kwon, Y. U., & Kodadek, T. (2007). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Chemical Biology, 2(5), 311-319.
  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Avenoza, A., et al. (2005). Synthesis of cyclobutane serine analogues. The Journal of Organic Chemistry, 70(1), 330-333. [Link]

  • Michael, J. P. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 13(7), 1460-1493.
  • Gapsys, V., & de Groot, B. L. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. International Journal of Molecular Sciences, 24(5), 4949.
  • Wikipedia. (2023). Cell-penetrating peptide. [Link]

  • Böttger, R., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1365-1375. [Link]

  • Vázquez, S., et al. (2021). Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides.
  • CD Biosynsis. (n.d.). Alicyclic Amino Acids. [Link]

  • Rzepa, H. S. (2013). Cycloalkanes. Imperial College London. [Link]

  • Rekdal, O., & Svendsen, J. S. (2002). Serum Stability of Peptides.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • Jo, H., et al. (2020). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 11(30), 7911-7918.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Soderberg, T. (n.d.). Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press.
  • LibreTexts Chemistry. (2024). Conformations of Cycloalkanes. [Link]

  • Vázquez, S., et al. (2021).

Sources

A Comparative Guide to HPLC Purity Validation of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is a non-proteinogenic cyclic amino acid, a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The precise three-dimensional structure of such scaffolds is often paramount to their biological activity and safety profile. Consequently, rigorous validation of its chemical and stereoisomeric purity is not merely a quality control checkpoint but a foundational requirement for its application in drug development. Impurities, including synthetic precursors, the corresponding trans-diastereomer, and the unwanted enantiomer, can introduce significant variability and potentially confounding results in downstream applications.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity validation of this compound. We will delve into the causality behind methodological choices, present detailed, self-validating experimental protocols, and frame the entire process within the authoritative context of international regulatory guidelines.

Part 1: The Analytical Challenge: Polarity, Chirality, and Chromophores

Validating the purity of this compound presents a trifecta of common analytical hurdles in HPLC:

  • High Polarity: As a small amino acid, the molecule is highly polar and exists as a zwitterion over a wide pH range. This characteristic leads to minimal or no retention on conventional Reversed-Phase (RP-HPLC) columns like C18, where retention is driven by hydrophobic interactions.[1]

  • Lack of a Strong UV Chromophore: The molecule is aliphatic and lacks conjugated double bonds or aromatic rings, meaning it does not absorb light strongly in the typical UV range (230-280 nm).[2] This renders standard UV-Vis detection insensitive and non-selective, necessitating alternative detection strategies.

  • Stereoisomerism: The structure contains two stereocenters, giving rise to both diastereomers (cis/trans) and enantiomers. A complete purity assessment must be able to separate and quantify both the trans-isomer and the undesired enantiomer. A standard achiral separation will not resolve enantiomers.[3]

Part 2: A Comparative Analysis of Methodologies

An effective purity validation strategy requires a logical selection of both the chromatographic mode and the detection method. The choices are not arbitrary; they are dictated by the physicochemical properties of the analyte.

Chromatographic Mode Comparison

The primary goal is to achieve adequate retention and selectivity to separate the main compound from its key impurities.

Chromatographic ModeMechanism of SeparationAdvantages for This AnalyteDisadvantages & Causality
Reversed-Phase (RP-HPLC) with Ion-Pairing An ion-pairing reagent (e.g., TFA, HFBA) is added to the mobile phase to form a neutral, hydrophobic complex with the analyte, enabling retention on a C18 column.Utilizes ubiquitous and robust C18 columns.Method development can be complex; ion-pairing reagents can contaminate the HPLC system, suppress MS signals, and lead to long column equilibration times.
Hydrophilic Interaction Liquid Chromatography (HILIC) Analyte partitions between a highly organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., amide, silica).[4]Highly Recommended. Excellent retention for polar and hydrophilic compounds without ion-pairing.[5][6] Uses high-organic, volatile mobile phases ideal for MS and ELSD.Requires careful control of mobile phase water content; sample diluent must match mobile phase to avoid peak distortion.
Chiral HPLC Enantiomers form transient, diastereomeric complexes with a chiral stationary phase (CSP), leading to different retention times.[7]Essential for Enantiomeric Purity. The only direct method to separate and quantify enantiomers.[8]CSPs are typically more expensive and may have more restrictive operating conditions (pH, solvents). A separate achiral method is still needed for diastereomer analysis.
Detection Strategy Comparison

The choice of detector is critical given the compound's lack of a UV chromophore.

Detection StrategyPrincipleAdvantagesDisadvantages & Causality
Low Wavelength UV (200-215 nm) Detects the absorbance of the carboxyl group's n→π* transition.[9]Simple, widely available detector.Low sensitivity and poor selectivity. Many common solvents and buffers (e.g., TFA, acetate) absorb in this region, causing high baseline noise and gradient incompatibility.
Pre- or Post-Column Derivatization A chemical reagent (e.g., OPA, PITC) is reacted with the primary amine to attach a strongly UV-active or fluorescent tag.[2][10]Can provide excellent sensitivity and selectivity.Adds significant complexity, time, and potential for variability to the workflow. The derivatizing agent can create side products, complicating the chromatogram.
Evaporative Light Scattering Detector (ELSD) The column eluent is nebulized, the mobile phase is evaporated, and the resulting non-volatile analyte particles scatter a light beam. The scattered light is proportional to the mass of the analyte.[11][12]Highly Recommended. A universal detector for any non-volatile analyte.[12] Unaffected by gradient changes and compatible with a wide range of volatile mobile phases.[11]Response is not linear and often requires logarithmic transformation for quantification. Requires fully volatile mobile phases (e.g., ammonium formate/acetate buffers).
Mass Spectrometry (MS) Detects ions based on their mass-to-charge ratio.Unmatched sensitivity and selectivity. Provides mass information, which is invaluable for identifying unknown impurities.Higher cost and complexity of instrumentation. Signal can be suppressed by non-volatile buffers.
  • For Diastereomeric and Chemical Purity: HILIC coupled with ELSD is the optimal choice. It directly addresses the polarity challenge and bypasses the need for a chromophore without the added complexity of derivatization.

  • For Enantiomeric Purity: Chiral HPLC is mandatory. Detection can be achieved with ELSD or UV (if sufficient concentration allows).

Part 3: Recommended Protocols & Validation Strategy

The following protocols represent self-validating systems. Each begins with a System Suitability Test (SST) to ensure the chromatographic system is performing correctly before any samples are analyzed. This is a cornerstone of trustworthy data generation.

Workflow for Complete Purity Validation

cluster_prep Sample Preparation cluster_hilic Method A: Diastereomeric Purity cluster_chiral Method B: Enantiomeric Purity cluster_report Final Reporting prep Weigh & Dissolve Sample in Mobile Phase A hilic_sst Perform HILIC-ELSD System Suitability Test prep->hilic_sst chiral_sst Perform Chiral HPLC System Suitability Test prep->chiral_sst hilic_run Inject Sample & Standards hilic_sst->hilic_run Pass? hilic_data Quantify cis/trans Isomers & Known Impurities hilic_run->hilic_data report Combine Data to Generate Certificate of Analysis (Overall Purity) hilic_data->report chiral_run Inject Sample & Racemic Standard chiral_sst->chiral_run Pass? chiral_data Quantify Enantiomeric Excess (%ee) chiral_run->chiral_data chiral_data->report

Caption: Overall workflow for complete purity validation.

Protocol A: Diastereomeric Purity by HILIC-ELSD

Objective: To separate and quantify cis-3-Amino-1-methylcyclobutanecarboxylic acid from its trans-diastereomer and other potential chemical impurities.

Methodology:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and ELSD.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.

  • Gradient Program:

    • 0-1 min: 1% B

    • 1-10 min: Linear gradient from 1% to 20% B

    • 10-12 min: Hold at 20% B

    • 12.1-15 min: Return to 1% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile Phase A.

  • ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 50°C, Gas (Nitrogen) Flow: 1.5 SLM.

System Suitability Test (SST):

  • SST Solution: A solution containing both the cis (analyte) and trans (impurity) isomers at a relevant concentration.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the cis and trans peaks must be ≥ 2.0.

    • Tailing Factor (Tf): The tailing factor for the cis peak must be between 0.8 and 1.5.

    • Precision: Inject the SST solution six times. The relative standard deviation (%RSD) of the cis peak area must be ≤ 2.0%.

Protocol B: Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the enantiomers of cis-3-Amino-1-methylcyclobutanecarboxylic acid.

Methodology:

  • HPLC System: As described in Protocol A.

  • Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: 80:20:0.1 (v/v/v) Methanol:Acetonitrile:Acetic Acid.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

  • Detection: ELSD (settings as above) or UV at 210 nm if concentration is sufficient.

System Suitability Test (SST):

  • SST Solution: A solution of the racemic (1:1 mixture of enantiomers) compound.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

    • Precision: Inject the SST solution six times. The %RSD of the peak areas for each enantiomer must be ≤ 2.0%.

Part 4: Method Validation According to ICH Q2(R1)

Every analytical method intended for quality control must be formally validated to prove it is fit for purpose.[13] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the authoritative framework for this process.[14][15]

center Validated Method (Fit for Purpose) specificity Specificity (Discrimination) center->specificity linearity Linearity (Proportionality) center->linearity accuracy Accuracy (Trueness) center->accuracy precision Precision (Agreement) center->precision range Range (Interval) center->range loq LOQ (Sensitivity) center->loq robustness Robustness (Reliability) center->robustness specificity->loq proves at linearity->range defines accuracy->range precision->range

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

The following table outlines the validation parameters and their practical application for the HILIC-ELSD purity method.

Validation ParameterCausality & PurposeExperimental ApproachAcceptance Criteria
Specificity To prove the method can unequivocally assess the analyte in the presence of expected impurities (trans-isomer, precursors) and degradants. This is the most critical validation parameter for a purity-indicating method.Spike the analyte sample with known levels of the trans-isomer and other potential impurities. Analyze a placebo (matrix without analyte). Perform forced degradation studies (acid, base, peroxide, heat, light).The analyte peak should be free from interference. Resolution (Rs) between the analyte and all adjacent peaks should be > 2.0. Peak purity analysis (if using a DAD) should pass.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over the intended range.Analyze a series of at least five standard solutions covering the expected concentration range (e.g., LOQ to 120% of the working concentration).The correlation coefficient (R²) of the regression line (log-log plot for ELSD) should be ≥ 0.99.
Range To define the concentration interval where the method is linear, accurate, and precise.[16]Confirmed by the successful linearity, accuracy, and precision experiments.For impurities: From the Limit of Quantitation (LOQ) to 120% of the specification limit. For assay: 80% to 120% of the test concentration.
Accuracy (as Recovery) To measure the closeness of the experimental value to the true value. This is often assessed by spiking a placebo or sample with known amounts of the analyte.Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0% at each level.
Precision (Repeatability & Intermediate) To demonstrate the method's consistency. Repeatability (intra-assay) shows precision over a short time. Intermediate Precision shows variation between different days, analysts, or equipment.Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate: Repeat the analysis on a different day with a different analyst.%RSD should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
Limit of Quantitation (LOQ) To determine the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.Typically determined by analyzing a series of dilute solutions and finding the concentration where the signal-to-noise ratio is approximately 10:1. This concentration is then verified by analyzing replicates and checking for acceptable precision (%RSD ≤ 10%).S/N ≥ 10. Precision and accuracy at the LOQ concentration must meet pre-defined criteria.
Robustness To assess the method's reliability during normal use by deliberately introducing small variations in method parameters.Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and organic solvent composition (±2%).The system suitability criteria (e.g., resolution, tailing factor) must still be met, and the results should not be significantly impacted by the changes.

Conclusion

Validating the purity of this compound is a multi-faceted task that cannot be accomplished with a single, standard HPLC method. A scientifically sound approach, grounded in the principles of analytical chemistry and regulatory expectations, requires a dual-method strategy. By combining Hydrophilic Interaction Liquid Chromatography (HILIC) with a universal detector like ELSD for diastereomeric and chemical purity, and a dedicated Chiral HPLC method for enantiomeric separation, researchers can build a comprehensive and reliable purity profile. Each method must be rigorously validated according to ICH Q2(R1) guidelines to ensure the data is trustworthy, reproducible, and fit for the demanding requirements of pharmaceutical development.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [URL: https://www.chromatographyonline.
  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [URL: https://www.biocompare.com/Lab-Equipment/1928-Hydrophilic-Interaction-HILIC-Columns/]
  • Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • HILIC Overview. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/industrial/chromatography/liquid-chromatography-lc/hplc-columns/hilic-columns/hilic-overview.html]
  • HILIC – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10826070701544533]
  • The principles of ELSD. Peak Scientific. [URL: https://www.peakscientific.com/discover/news/the-principles-of-elsd/]
  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-hplc-methods-for-purity-assessment-of-fmoc-amino-acids/]
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9312019/]
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA Technical Reports Server. [URL: https://ntrs.nasa.
  • Analysis of Amino Acids in Soy Flour Using the Chromaster HPLC System with Evaporative Light Scattering Detection. Hitachi High-Tech. [URL: https://www.hitachi-hightech.com/global/products/science/tech/ana/lc/lc_app/ana_lca_061.html]
  • Agilent 1290 Infinity Evaporative Light-Scattering Detector (ELSD). Agilent. [URL: https://www.agilent.
  • Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17141774/]
  • Analytical Methods for Amino Acids. Shimadzu Corporation. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/hplc/amino.html]
  • cis-3-amino-1-methylcyclobutanecarboxylic acid hcl. CymitQuimica. [URL: https://www.cymitquimica.com/cis-3-amino-1-methylcyclobutanecarboxylic-acid-hcl]
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [URL: https://www.scribd.com/document/323321139/Validation-of-Analytical-Methods-in-Accordance-With-ICH-Guidelines-Q2]
  • Amino Acid Analysis Using HPLC. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.com/blog/amino-acid-analysis-using-hplc/]
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Simultaneous determination of 20 amino acids by core-shell ODS column HPLC with evaporative light-scattering detection. China/Asia On Demand (CAOD). [URL: https://caod.oriprobe.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [URL: https://www.chromatographytoday.
  • Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. [URL: https://www.tandfonline.com/doi/abs/10.1081/JLC-100101789]
  • This compound, min 97%, 100 mg. CP Lab Safety. [URL: https://www.cplabsafety.com/cis-3-amino-1-methylcyclobutanecarboxylic-acid-hydrochloride-min-97-100-mg.html]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.eca-gmp.com/guidance/gmp-guideline/ich-q2-r1-validation-analytical-procedures-text-methodology]
  • Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [URL: https://www.researchgate.
  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [URL: https://abrahamentertainment.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of cis-3-Amino-1-methylcyclobutanecarboxylic Acid Derivatives as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is primarily regulated by a family of sodium- and chloride-dependent GABA transporters (GATs), which reuptake GABA into presynaptic neurons and surrounding glial cells. To date, four GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT-1).[1] Inhibition of these transporters can prolong the synaptic lifetime of GABA, thereby enhancing inhibitory neurotransmission, which represents a promising therapeutic strategy.

While GABA itself has therapeutic limitations due to its poor blood-brain barrier permeability and rapid metabolism, conformationally restricted analogues have been developed to overcome these challenges. By incorporating the GABA pharmacophore into a cyclic scaffold, such as the cyclobutane ring, it is possible to reduce the molecule's flexibility. This conformational constraint can lead to increased potency and selectivity for specific GAT subtypes. The cis-3-Amino-1-methylcyclobutanecarboxylic acid scaffold is a promising, yet underexplored, platform for the design of novel GAT inhibitors. The cis stereochemistry and the C1-methyl group are expected to impose specific conformational preferences that can be exploited to achieve desired pharmacological profiles.

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of cis-3-Amino-1-methylcyclobutanecarboxylic acid derivatives, drawing insights from closely related cyclic GABA analogues to infer the effects of structural modifications on their activity as GABA uptake inhibitors.

Core Pharmacophore and Key Structural Modifications

The fundamental pharmacophore of a GAT inhibitor based on the cis-3-Amino-1-methylcyclobutanecarboxylic acid scaffold consists of the amino group and the carboxylic acid group, which mimic the GABA neurotransmitter. The cyclobutane ring serves as a rigid scaffold to orient these functional groups in a specific spatial arrangement. The key areas for structural modification to explore the SAR are:

  • N-Substitution: Modifications of the primary amino group.

  • Cyclobutane Ring Substitution: Introduction of substituents on the cyclobutane ring.

  • Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid group with other acidic moieties.

  • The Role of the C1-Methyl Group: Investigating the impact of this substitution.

The following sections will delve into the expected SAR for each of these modifications, supported by experimental data from analogous series of compounds.

Structure-Activity Relationship Analysis

N-Substitution: The Key to Potency and Selectivity

The amino group of the GABA pharmacophore is a critical site for modification, particularly for achieving high potency and selectivity for GAT1. In many series of cyclic GABA analogues, such as those based on nipecotic acid and guvacine, the parent compounds are relatively weak inhibitors. However, the introduction of a lipophilic substituent on the nitrogen atom dramatically enhances their inhibitory activity.[2]

This principle is best exemplified by the development of potent GAT1 inhibitors like Tiagabine and SKF 89976. These molecules feature a lipophilic side chain attached to the nitrogen of a nipecotic acid core. This lipophilic moiety is thought to interact with a hydrophobic pocket within the transporter protein, leading to a significant increase in binding affinity.

For cis-3-Amino-1-methylcyclobutanecarboxylic acid derivatives, we can infer a similar trend. N-alkylation with large, hydrophobic groups is expected to increase potency, particularly at GAT1.

Compound Scaffold N-Substituent GAT1 IC50 (µM) GAT2 IC50 (µM) GAT3 IC50 (µM) BGT-1 IC50 (µM) Reference
Nipecotic AcidPiperidine-H~10>100>100>100[3]
GuvacineTetrahydropyridine-H~20>100>100>100[3]
TiagabineNipecotic Acid-(CH₂)₃-CH(Thienyl)₂0.07>100>100~10[4]
SKF 89976ANipecotic Acid-(CH₂)₃-N(Ph)₂0.4>100>100>100[2]
(S)-SNAP-5114Nipecotic Acid-(CH₂)₂-O-C(p-MeOPh)₃>200215140[5]

Table 1: Comparison of N-substituted cyclic GABA analogues. Data is compiled from various sources and testing conditions may vary.

Based on this data, it is hypothesized that N-alkylation of cis-3-Amino-1-methylcyclobutanecarboxylic acid with bulky, lipophilic groups will lead to potent GAT1 inhibitors. Conversely, more polar or smaller N-substituents may result in weaker activity or a shift in selectivity towards other GAT subtypes, such as GAT3 or BGT-1, as seen with (S)-SNAP-5114.

Stereochemistry and Ring Substitution: Fine-Tuning the Conformation

The stereochemistry of the amino and carboxylic acid groups on the cyclic scaffold is a critical determinant of biological activity. For aminocyclohexanecarboxylic acids, the cis isomer is a selective inhibitor of neuronal GABA uptake, whereas the trans isomer is less active.[6] This highlights the importance of the spatial relationship between the key pharmacophoric elements for optimal interaction with the transporter. For the target scaffold, the cis configuration is presumed to be the more active conformation.

Substitutions on the cyclobutane ring itself can further modulate activity by influencing the overall conformation and introducing new interactions with the transporter. For instance, the introduction of a methyl group can have varied effects depending on its position and stereochemistry. In a series of neurosteroid analogues, a 6β-methyl group enhanced GABAergic activity, while a 6α-methyl group reduced potency.[7] This suggests that even small alkyl groups can have profound, position-dependent effects on activity.

The C1-methyl group in the target scaffold is a unique feature. Its presence may serve to lock the cyclobutane ring in a particular conformation that is favorable for binding. It may also provide additional hydrophobic interactions within the binding site. A direct comparison with a non-methylated analogue would be necessary to definitively determine its role, but it is plausible that it contributes positively to the overall activity profile.

The Carboxylic Acid Moiety: Essential for Binding

The carboxylic acid group is another cornerstone of the GABA pharmacophore, engaging in a crucial ionic interaction with the transporter. Its replacement with bioisosteres such as phosphonic or sulphonic acids has generally led to a loss of activity at GAT1.[7] This suggests that the carboxylate is the optimal functional group for this interaction. Therefore, modifications to the carboxylic acid of cis-3-Amino-1-methylcyclobutanecarboxylic acid are likely to be detrimental to its activity as a GAT inhibitor.

Experimental Protocols

Synthesis of a Representative Derivative: N-(4,4-Diphenylbut-3-en-1-yl)-cis-3-amino-1-methylcyclobutanecarboxylic acid

This protocol outlines a potential synthetic route to a novel derivative, drawing from established methods for the synthesis of aminocyclobutane carboxylic acids and N-alkylation of GABA analogues.[2][8]

Step 1: Synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

The synthesis of the core scaffold can be achieved through a multi-step process starting from commercially available materials. A plausible route involves the formation of a cyclobutanone intermediate, followed by a Strecker or Bucherer-Bergs reaction to introduce the amino and carboxylic acid functionalities, with subsequent separation of diastereomers.

Step 2: N-Alkylation

  • To a solution of cis-3-Amino-1-methylcyclobutanecarboxylic acid (1 mmol) in a suitable solvent such as dimethylformamide (DMF) is added a base, for example, potassium carbonate (2.5 mmol).

  • 4-Bromo-1,1-diphenyl-1-butene (1.1 mmol) is added to the mixture.

  • The reaction is stirred at an elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-substituted derivative.

Rationale: This N-alkylation strategy is a standard method for modifying the amino group of amino acids. The choice of the 4,4-diphenylbutenyl moiety is based on its presence in potent GAT1 inhibitors, suggesting it is a favorable lipophilic group.

[³H]GABA Uptake Inhibition Assay

This protocol describes a common method to evaluate the inhibitory potency of compounds on GABA transporters expressed in a cellular system.

Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.

  • Cells are transiently or stably transfected with plasmids encoding the desired human GAT subtype (e.g., hGAT1).

Uptake Assay:

  • Transfected cells are seeded into 96-well plates and allowed to adhere.

  • On the day of the assay, the growth medium is removed, and the cells are washed with an uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Cells are pre-incubated with varying concentrations of the test compound (e.g., from 1 nM to 100 µM) for a short period (e.g., 10-20 minutes) at room temperature.

  • The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 50 nM) and unlabeled GABA.

  • The incubation is allowed to proceed for a defined time (e.g., 10-30 minutes), which should be within the linear range of GABA uptake.

  • The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [³H]GABA.

  • The cells are then lysed with a scintillation cocktail or a suitable lysis buffer.

  • The radioactivity in the cell lysates is quantified using a scintillation counter.

Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., tiagabine for GAT1).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition for each concentration of the test compound is calculated.

  • The IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Visualizations

Caption: Inferred SAR of cis-3-Amino-1-methylcyclobutanecarboxylic acid derivatives.

Assay_Workflow start Seed GAT-expressing HEK293 cells wash1 Wash cells with Uptake Buffer start->wash1 preincubate Pre-incubate with Test Compound wash1->preincubate initiate Initiate uptake with [³H]GABA preincubate->initiate incubate Incubate for defined time initiate->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse Lyse cells terminate->lyse count Scintillation Counting lyse->count analyze Calculate IC50 count->analyze

Sources

Spectroscopic comparison of cis-3-Amino-1-methylcyclobutanecarboxylic acid and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

This guide provides a detailed spectroscopic comparison of the pharmaceutically relevant molecule, cis-3-Amino-1-methylcyclobutanecarboxylic acid, and its immediate precursor, 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Designed for researchers and professionals in drug development, this document elucidates the critical transformations observed through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a clear roadmap for reaction monitoring and structural verification.

Introduction: The Significance of Constrained Amino Acids

cis-3-Amino-1-methylcyclobutanecarboxylic acid is a non-proteinogenic, conformationally restricted amino acid. Its rigid cyclobutane scaffold makes it a valuable building block in medicinal chemistry for designing peptides and small molecule drugs with enhanced potency, selectivity, and metabolic stability. The precise control of stereochemistry—specifically the cis relationship between the amino and carboxylic acid groups—is paramount for its biological activity.

Verifying the successful synthesis and correct stereochemistry of such molecules requires a multi-faceted analytical approach. This guide demonstrates how a synergistic use of NMR, FT-IR, and MS provides unambiguous evidence for the conversion of the ketone precursor to the final amino acid product.

Synthetic Pathway: From Ketone to Amino Acid

The conversion of 1-Methyl-3-oxocyclobutane-1-carboxylic acid to the target compound is typically achieved via stereoselective reductive amination. This process involves the formation of an intermediate imine or enamine, followed by reduction, which establishes the crucial cis stereochemistry. The overall transformation is a foundational step that introduces the key amine functionality.

G P1 1-Methyl-3-oxocyclobutane- 1-carboxylic acid (Precursor) FP cis-3-Amino-1-methylcyclobutane- 1-carboxylic acid (Final Product) P1->FP Reductive Amination (e.g., NH3, H2, Pd/C)

Caption: Synthetic conversion from the ketone precursor to the final amino acid product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. Both ¹H and ¹³C NMR provide a fingerprint of the molecule, and the changes observed between the precursor and the product are definitive proof of the chemical transformation.

Causality Behind Experimental Choices: We use Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent for both samples. Its high polarity effectively dissolves the zwitterionic amino acid product, and its residual proton and carbon signals do not overlap with key analyte signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for accurate chemical shift referencing, a critical practice for ensuring data comparability.[1]

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the local electronic environment of every proton. The transition from the ketone precursor to the amino acid product results in several key changes: the disappearance of signals associated with the methylene groups adjacent to the ketone and the appearance of a new methine proton signal for the carbon bearing the amino group.

CompoundCyclobutane Protons (δ, ppm)Methyl Protons (δ, ppm)Other Signals (δ, ppm)
Precursor (1-Methyl-3-oxocyclobutane-1-carboxylic acid)~2.8 - 3.5 (m, 4H)~1.4 (s, 3H)~12.5 (br s, 1H, -COOH)
Final Product (cis-3-Amino-1-methylcyclobutane-...)~2.2 - 2.8 (m, 4H), ~3.5 (m, 1H, CH-NH₂)~1.3 (s, 3H)~3.0-8.0 (very broad, -NH₃⁺ and -COOH, concentration dependent)

Interpretation:

  • Disappearance of Ketone Alpha-Protons: In the precursor, the four protons on the carbons adjacent to the ketone (C2 and C4) appear as a complex multiplet between 2.8 and 3.5 ppm.

  • Appearance of the C3-Proton: Upon reduction of the ketone and addition of the amino group, a new methine proton (CH-NH₂) appears on C3. In the cis isomer, this proton signal is typically found around 3.5 ppm.

  • Zwitterion Signals: The final amino acid exists as a zwitterion in neutral solution. The protons of the ammonium (-NH₃⁺) and carboxyl (-COOH) groups are exchangeable and appear as a very broad signal over a wide range, which is highly dependent on solvent and concentration.[2]

  • Symmetry and Splitting: The symmetry of the cyclobutane ring changes significantly. The precursor has a plane of symmetry through the C1-C3 axis, leading to a simpler spectrum for the ring protons. The final product retains this symmetry, but the coupling patterns of the ring protons are altered by the new substituent at C3.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct evidence of changes to the carbon backbone, particularly the conversion of the ketone functional group. Due to the low natural abundance of ¹³C, quantitative analysis requires careful consideration of relaxation times and the Nuclear Overhauser Effect (NOE).[3] However, for structural confirmation, the chemical shifts are highly diagnostic.[4]

CompoundQuaternary C1 (δ, ppm)Carbonyl C3 (δ, ppm)Cyclobutane CH₂ (δ, ppm)Methyl C (δ, ppm)Carboxyl C (δ, ppm)
Precursor (1-Methyl-3-oxocyclobutane-1-carboxylic acid)~45~210 (Ketone C=O)~50~25~178
Final Product (cis-3-Amino-1-methylcyclobutane-...)~42~48 (CH-NH₂)~35~26~177

Interpretation:

  • The Ketone Signal: The most dramatic and conclusive change is the disappearance of the ketone carbonyl signal from ~210 ppm in the precursor. This downfield shift is characteristic of a strained, cyclic ketone.

  • Appearance of the C3-Carbon Signal: In its place, a new signal appears significantly upfield around 48 ppm, corresponding to the C3 carbon now bonded to the amino group. This large upfield shift confirms the reduction of the carbonyl.

  • Carbonyl and Quaternary Carbons: The chemical shifts of the carboxylic acid carbon (~177-178 ppm) and the quaternary C1 carbon (~42-45 ppm) remain relatively consistent, as they are not directly altered by the reaction at C3.

Caption: Key ¹³C NMR chemical shift changes during the synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an invaluable technique for monitoring the transformation of functional groups. By comparing the spectra of the precursor and the product, we can quickly confirm the success of the reaction.

Causality Behind Experimental Choices: Samples are typically analyzed as a thin film or a KBr pellet. This method is rapid and requires minimal sample, making it ideal for routine reaction monitoring. The key is to identify the appearance or disappearance of characteristic vibrational bands.

CompoundO-H Stretch (Carboxyl) (cm⁻¹)C=O Stretch (Ketone) (cm⁻¹)C=O Stretch (Carboxyl) (cm⁻¹)N-H Stretch/Bends (cm⁻¹)
Precursor (1-Methyl-3-oxocyclobutane-1-carboxylic acid)3300-2500 (very broad)[5]~1780 (strong, sharp)[6]~1710 (strong)[6]Absent
Final Product (cis-3-Amino-1-methylcyclobutane-...)3300-2500 (very broad)[2]Absent~1700 (strong)3200-2800 (broad), ~1600 (medium)

Interpretation:

  • Disappearance of the Ketone C=O Stretch: The precursor exhibits a strong, sharp absorption band around 1780 cm⁻¹, characteristic of a carbonyl group within a strained four-membered ring.[6] The complete disappearance of this peak is the primary indicator of a successful reaction.

  • Persistence of the Carboxylic Acid Group: Both molecules show the distinctive signature of a carboxylic acid: a very broad O-H stretching band from 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700-1710 cm⁻¹.[5][7][8]

  • Appearance of Amine N-H Bands: The final product displays new broad absorptions in the 3200-2800 cm⁻¹ region, which overlap with the O-H stretch. These are characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). Additionally, N-H bending vibrations typically appear around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the identity of the compounds by measuring their mass-to-charge ratio (m/z), validating the change in molecular weight that occurs during the synthesis.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) in positive ion mode is the preferred method. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it straightforward to confirm the molecular weight of the product.

CompoundMolecular FormulaMolecular WeightObserved Ion [M+H]⁺ (m/z)
Precursor (1-Methyl-3-oxocyclobutane-1-carboxylic acid)C₆H₈O₃128.13 g/mol [6]129.1
Final Product (cis-3-Amino-1-methylcyclobutane-...)C₆H₁₁NO₂129.16 g/mol 130.1

Interpretation: The mass spectrum of the precursor shows a clear base peak at m/z 129.1, corresponding to the protonated molecule. After the reductive amination, the product's mass spectrum shows a new base peak at m/z 130.1. This unit mass increase is consistent with the replacement of a carbonyl oxygen (16 amu) with an amino group (NH₂) and the addition of two hydrogen atoms during reduction (-O + NH₂ + H₂ = -16 + 16 + 2 = +2 amu), followed by protonation for analysis. The observed shift provides definitive proof of the successful conversion.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following standard operating procedures should be followed.

6.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆. Add a small drop of TMS as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Acquire at least 16 scans.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of ~240 ppm, an acquisition time of ~1.5 seconds, and a relaxation delay of 5 seconds to improve quantitation for non-quaternary carbons. Acquire at least 1024 scans.

  • Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the TMS signal at 0.00 ppm.

6.2. FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer and apply pressure. Alternatively, grind 1-2 mg of the sample with 100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

6.3. Mass Spectrometry

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Parameters: Operate in positive ion mode. Set the capillary voltage to ~3.5 kV, the cone voltage to 20-40 V, and the source temperature to ~120 °C. Acquire data over an m/z range of 50-500.

  • Processing: Identify the [M+H]⁺ ion in the resulting spectrum.

Conclusion

The successful synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid from its ketone precursor can be unequivocally confirmed through a coordinated application of modern spectroscopic techniques.

  • NMR spectroscopy provides the most detailed structural proof, showing the critical shift of the C3 carbon from a ketone to an amine-bearing carbon.

  • FT-IR spectroscopy offers a rapid and definitive check for the disappearance of the ketone C=O stretch and the appearance of N-H vibrations.

  • Mass spectrometry validates the expected change in molecular weight.

Together, these methods form a self-validating analytical workflow, ensuring the identity, purity, and structural integrity of this valuable pharmaceutical building block.

References

  • Ngoka, L. C., & Gross, M. L. (n.d.). A nomenclature system for labeling cyclic peptide fragments. Journal of the American Society for Mass Spectrometry. [Link]

  • Klipfel, B., et al. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. [Link]

  • Nguyen, T. A., et al. (2009). Interpretation of Tandem Mass Spectra Obtained from Cyclic Nonribosomal Peptides. ResearchGate. [Link]

  • Jiménez-Osés, G., et al. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link]

  • Protein Metrics Support. (2024). Cyclic Peptide Analysis. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Ngoka, L. C., & Gross, M. L. (n.d.). A nomenclature system for labeling cyclic peptide fragments. ACS Publications. [Link]

  • Atanasova-Stamnanova, A., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. [Link]

  • SlideShare. (2023). ir spectrum of carboxylic acids and alcohols. [Link]

  • Rasmussen, R. S., & Brattain, R. R. (n.d.). Infrared Spectra of Some Carboxylic Acid Derivatives. ACS Publications. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. (n.d.). Applications of quantitative 13C NMR in pharmaceutical analysis. [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Egolf, D. S., & Jaman, Z. (2002). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]

  • Pieters, L. A., & Vlietinck, A. J. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed. [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. [Link]

  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. [Link]

Sources

Comparative Guide to In-Vitro Assay Validation for Compounds Containing the Cyclobutane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of the Cyclobutane Scaffold in Modern Drug Discovery

In the perpetual quest for novel drug candidates with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) saturated scaffolds.[1] Among these, the cyclobutane ring has emerged as a particularly valuable bioisosteric replacement for traditionally used aromatic rings and flexible alkyl linkers.[2][3] The incorporation of this strained, puckered four-membered carbocycle can bestow a multitude of benefits, including enhanced metabolic stability, improved aqueous solubility, and unique conformational rigidity that can pre-organize pharmacophores for optimal target engagement.[4][5][6]

However, the unique physicochemical properties of the cyclobutane moiety also necessitate a nuanced approach to in-vitro assay validation. Standard assay protocols may not fully account for potential liabilities or unique behaviors of these compounds, leading to misleading data and inefficient resource allocation. This guide provides a comparative analysis of key in-vitro assays, offering field-proven insights and detailed protocols to ensure robust and reliable characterization of cyclobutane-containing drug candidates. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a framework for objectively comparing the performance of these compounds against relevant alternatives.

Target Engagement and Potency Assays: Leveraging 3D Complementarity

A primary rationale for incorporating a cyclobutane ring is to enhance binding affinity through better spatial complementarity with the target protein's binding pocket.[2] The rigid, 3D nature of the scaffold minimizes the entropic penalty of binding compared to flexible ligands.[5] Validating this hypothesis requires precise and reliable binding and functional assays.

Comparative Analysis of Methodologies

When assessing target engagement, researchers have several alternatives, each with distinct advantages and potential pitfalls when screening cyclobutane-containing compounds.

Assay TypePrincipleAdvantages for Cyclobutane CompoundsConsiderations & Potential Interferences
Surface Plasmon Resonance (SPR) Label-free, real-time measurement of binding to an immobilized target protein.Provides detailed kinetic data (kon, koff) and affinity (KD); ideal for confirming direct target engagement driven by 3D shape.Requires purified, stable protein; potential for non-specific binding can be higher for lipophilic compounds.
Enzyme-Linked Immunosorbent Assay (ELISA) Measures binding affinity or functional inhibition in a plate-based format using antibody-based detection.High-throughput; adaptable to various target classes.Susceptible to assay artifacts (CIATs)[7]; signal interference from fluorescent or colored compounds.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled probe upon binding to a target protein.Homogeneous (no-wash) format; sensitive to competitive binding.Requires a suitable fluorescent probe; potential for quenching or autofluorescence from test compounds.[8]
Cell-Based Functional Assays Measures the compound's effect on a specific cellular pathway or phenotype (e.g., reporter gene, second messenger).Provides more physiologically relevant potency (IC50/EC50); accounts for cell permeability.Complex data interpretation; potential for cytotoxicity to confound results.[9]

Expert Insight: For novel cyclobutane scaffolds, initiating with a biophysical method like SPR is highly recommended to unequivocally confirm direct binding to the purified target. This minimizes ambiguity from potential assay interferences common in fluorescence-based or complex cellular assays.[1] Cellular assays should then be used to confirm that the observed binding affinity translates into functional potency in a physiological context.

Workflow & Protocol: Validating Target Binding with SPR

The following workflow ensures a rigorous assessment of binding kinetics and affinity.

spr_workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Binding Analysis cluster_analysis Phase 3: Data Interpretation p1 Immobilize Purified Target Protein on Sensor Chip r1 Flow Analytes Over Chip Surface p1->r1 Inject Analytes p2 Prepare Serial Dilutions of Cyclobutane & Aromatic Analogs p2->r1 r2 Measure Association & Dissociation in Real-Time r1->r2 Multiple Cycles r3 Regenerate Chip Surface r2->r3 Multiple Cycles a1 Fit Sensorgram Data to Kinetic Models (e.g., 1:1) r2->a1 r3->r1 Multiple Cycles a2 Calculate K D, k on, k off a1->a2 a3 Compare Kinetics of Cyclobutane vs. Aromatic Analog a2->a3

Caption: A self-validating SPR workflow for kinetic analysis.

Protocol 1: In-Vitro Binding Affinity Assay (Surface Plasmon Resonance - SPR)

  • Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip (e.g., CM5 chip via amine coupling) to a target density that will yield a maximal analyte response (Rmax) of ~50-100 Response Units (RU).

  • Analyte Preparation: Prepare a series of twofold dilutions of the test compounds (e.g., cyclobutane analog and its aromatic precursor) in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., from 10 nM to 1 µM). Include a buffer-only (blank) injection for double referencing.

  • Binding Measurement: Inject the analyte solutions over the immobilized target surface and a reference flow cell (for subtracting bulk refractive index changes) at a constant flow rate (e.g., 30 µL/min). Monitor the binding response (in RU) during the association phase (e.g., 120 seconds) and the dissociation phase (e.g., 300 seconds).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt buffer, optimized for the specific protein-ligand interaction) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: After subtracting the reference flow cell data and the blank injection data, fit the resulting sensorgrams to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding). The dissociation constant (KD) is determined from the ratio of the dissociation rate constant (koff) to the association rate constant (kon). A lower KD value signifies higher binding affinity.[1]

Metabolic Stability Assays: Validating the "Metabolic Shield"

One of the most celebrated advantages of replacing metabolically labile aromatic rings with cyclobutane scaffolds is the enhancement of metabolic stability.[2][10] The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes than electron-rich aromatic systems.[2] However, oxidation of the cyclobutane ring itself can still occur, and it is crucial to validate this improved stability experimentally.[4]

Comparative Analysis of Methodologies
Assay TypePrincipleAdvantages for Cyclobutane CompoundsConsiderations & Potential Liabilities
Liver Microsome Stability Assay Incubates compound with liver microsomes (rich in CYP enzymes) and an NADPH regenerating system.High-throughput, cost-effective; provides a good initial assessment of Phase I metabolic stability.[1]Lacks Phase II metabolic enzymes; may not capture all metabolic pathways.
Hepatocyte Stability Assay Incubates compound with intact primary hepatocytes, which contain a full complement of metabolic enzymes.More physiologically relevant; captures both Phase I and Phase II metabolism and transporter effects.Lower throughput, higher cost, and greater variability than microsomes.
Metabolite Identification (MetID) Uses high-resolution mass spectrometry to identify the structures of metabolites formed in microsomal or hepatocyte incubations.Essential for confirming the metabolic "soft spots" and verifying if the cyclobutane ring is a site of metabolism.[4]Technically demanding; requires specialized expertise and instrumentation.

Expert Insight: A tiered approach is most efficient. Begin with a high-throughput liver microsomal stability assay to compare the intrinsic clearance of the cyclobutane analog with its predecessor. If stability is confirmed, progress promising candidates to a hepatocyte assay for a more complete picture. For lead compounds, a MetID study is non-negotiable to understand how the compound is being metabolized, which is critical for anticipating potential toxic metabolites.[4]

Data Presentation: Comparing Aromatic vs. Cyclobutane Analogs

The results of metabolic stability assays are best presented in a clear, comparative table.

Table 1: In-Vitro Metabolic Stability of a γ-Secretase Inhibitor Series

CompoundStructureHuman Liver Microsomal t1/2 (min)Mouse Hepatocyte % Remaining (60 min)Key Metabolite Identified
Aromatic Analog[Aromatic Phenyl Ring]1528%Hydroxylation on phenyl ring
Cyclobutane Analog[Cyclobutane Ring]> 9085%N-dealkylation

Data is representative and compiled for illustrative purposes based on principles described in cited literature.[2][4]

Workflow & Protocol: Liver Microsomal Stability Assay

stability_workflow cluster_prep Phase 1: Incubation Setup cluster_reaction Phase 2: Metabolic Reaction cluster_analysis Phase 3: Quantification & Analysis p1 Dispense Liver Microsomes and Test Compound (1 µM) p2 Pre-incubate at 37°C p1->p2 r1 Initiate Reaction with NADPH Regenerating System p2->r1 r2 Take Aliquots at Time Points (0, 5, 15, 30, 60 min) r1->r2 r3 Quench Reaction with Cold Acetonitrile + Internal Standard r2->r3 a1 Centrifuge and Analyze Supernatant by LC-MS/MS r3->a1 a2 Quantify Remaining Parent Compound a1->a2 a3 Calculate In-Vitro Half-Life (t½) a2->a3

Caption: Workflow for a liver microsomal metabolic stability assay.

Protocol 2: In-Vitro Metabolic Stability Assay (Liver Microsomes)

  • Preparation: Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4). Prepare working solutions of the test compounds at 2x the final concentration (e.g., 2 µM).

  • Incubation Setup: In a 96-well plate, add the test compound solution. Add the liver microsome solution and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. The t=0 sample is prepared by adding the quenching solution before the NADPH system.[6]

  • Time Points: At subsequent time points (e.g., 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (for normalizing LC-MS/MS data).[6]

  • Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life (t1/2) is calculated using the equation: t1/2 = 0.693 / k. A longer half-life indicates greater metabolic stability.[1][6]

Safety and Off-Target Liability: The hERG Challenge

Early assessment of cardiovascular risk is critical in drug development. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a notorious anti-target; its blockade can lead to QT interval prolongation and potentially fatal arrhythmias.[11][12] While cyclobutane moieties are not inherently associated with hERG liability, the overall physicochemical properties of the molecule (particularly lipophilicity and the presence of a basic nitrogen) are strong determinants of hERG activity.[12]

Comparative Analysis of hERG Assay Methodologies
Assay TypePrincipleAdvantagesDisadvantages & Considerations
Radioligand Binding Assay Measures competitive displacement of a known radiolabeled hERG channel blocker (e.g., [3H]-dofetilide) from cell membranes expressing the channel.High-throughput, cost-effective for initial screening.Prone to false positives/negatives; binding does not always correlate with functional channel block.[12]
Thallium Flux Assay A cell-based functional assay using thallium as a surrogate for K+ ions. A fluorescent dye reports thallium influx through the hERG channel.[13][14]High-throughput functional data; better physiological relevance than binding assays.Indirect measurement; susceptible to fluorescence artifacts.[15]
Automated Patch Clamp (APC) Direct electrophysiological measurement of K+ current through the hERG channel in cells.The "gold standard" for hERG assessment; provides detailed information on the mechanism of block.Lower throughput and higher cost than flux assays.

Expert Insight: A screening cascade is the most effective strategy. Use a high-throughput method like a thallium flux assay to screen a broader set of compounds.[13] Any hits showing significant inhibition (e.g., IC50 < 10 µM) must be confirmed using the gold-standard automated patch clamp to provide definitive data for assessing the safety margin.

Workflow & Protocol: High-Throughput hERG Functional Screen

herg_workflow cluster_prep Phase 1: Cell Preparation cluster_assay Phase 2: Compound Incubation & Flux cluster_analysis Phase 3: Data Analysis p1 Plate hERG-expressing cells (e.g., HEK293) p2 Load cells with fluorescent thallium indicator dye p1->p2 r1 Incubate cells with test compounds at various concentrations p2->r1 r2 Add stimulus buffer containing Thallium (Tl+) r1->r2 r3 Measure fluorescence change over time r2->r3 a1 Normalize data to positive (blocker) & negative (vehicle) controls r3->a1 a2 Generate concentration-response curves a1->a2 a3 Calculate IC50 values a2->a3

Caption: High-throughput hERG screening via thallium flux assay.

Protocol 3: Cell-Based hERG Channel Inhibition Assay (Thallium Flux)

  • Cell Plating: Dispense a suspension of cells stably expressing the hERG channel (e.g., U2OS or HEK293) into 384- or 1536-well black-walled, clear-bottom plates.[14]

  • Dye Loading: After cell attachment, load the cells with a thallium-sensitive fluorescent indicator dye according to the manufacturer's instructions.

  • Compound Addition: Add test compounds, a positive control (e.g., Astemizole), and a vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for a sufficient period to allow compound binding.[14]

  • Thallium Flux: Using a fluorescent plate reader equipped with injectors, add a stimulus buffer containing thallium ions to initiate ion flux through the open hERG channels.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time. Channel inhibition by a test compound will result in a reduced rate of fluorescence increase.

  • Data Analysis: Normalize the fluorescence signal to the positive and negative controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Validated Path Forward

The cyclobutane moiety is a powerful tool in the medicinal chemist's arsenal, offering a validated strategy to improve the drug-like properties of therapeutic candidates.[2] However, realizing its full potential requires a rigorous and tailored approach to in-vitro assay validation. By understanding the unique characteristics of this scaffold and selecting the appropriate assays, researchers can avoid common pitfalls and generate high-quality, reliable data. Starting with biophysical methods to confirm on-target effects, employing a tiered strategy for metabolic stability, and using functional screens for safety assessment provides a robust framework for decision-making. This self-validating system of protocols ensures that resources are focused on compounds with a genuine promise of enhanced performance, ultimately accelerating the journey from hit to lead and beyond.

References

  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Benchchem.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry.
  • A Comparative Guide to the Biological Activity of Cyclobutane Scaffolds and Aromatic Rings. Benchchem.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed.
  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Unveiling the Cellular Fate: A Comparative Guide to the Cytotoxicity of Halogenated Cyclobutane Derivatives. Benchchem.
  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
  • Application Notes and Protocols: Cyclobutane as a Constrained Linker in Drug Design. Benchchem.
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Wiley Online Library.
  • Effects of common antitussive drugs on the hERG potassium channel current. PubMed.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI.
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. PubMed.
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.
  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer.

Sources

A Senior Application Scientist's Guide to the Synthesis of Aminocyclobutanes: A Comparative Analysis of Modern and Classical Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, the cyclobutane ring, particularly in the form of aminocyclobutanes, has emerged as a valuable structural motif.[1] Its inherent three-dimensional character offers an escape from the "flatland" of aromatic rings, providing opportunities for improved metabolic stability, reduced planarity, and unique vectoral positioning of substituents to optimize target engagement.[2] Several FDA-approved drugs and numerous clinical candidates incorporate the cyclobutane moiety, underscoring its significance in modern drug design.[1][3]

This guide provides a comparative analysis of key synthetic strategies for accessing aminocyclobutanes, aimed at researchers, scientists, and drug development professionals. We will delve into both established and emerging methodologies, critically evaluating their strengths and weaknesses. Beyond a mere recitation of protocols, this guide will elucidate the mechanistic underpinnings of each transformation, providing the rationale behind experimental choices to empower you to adapt and innovate in your own synthetic endeavors.

Classical Approaches: The Foundation of Aminocyclobutane Synthesis

While modern methods offer elegance and efficiency, a strong understanding of classical routes provides a valuable foundation and often, a pragmatic solution for specific synthetic challenges.

[2+2] Cycloaddition Reactions: A Cornerstone of Four-Membered Ring Synthesis

The [2+2] cycloaddition is arguably the most fundamental and widely employed method for constructing the cyclobutane core. This reaction class can be broadly categorized into photochemical, thermal, and metal-catalyzed variants.

Mechanistic Rationale: Photochemical [2+2] cycloadditions typically proceed through the excitation of one alkene component to its triplet state, which then undergoes a stepwise radical cycloaddition with a ground-state alkene.[4] The use of photosensitizers is common to facilitate the formation of the triplet state.[4]

Workflow for Photochemical [2+2] Cycloaddition:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select Alkene Substrates D Combine Substrates and Photosensitizer in Solvent A->D B Choose Photosensitizer (e.g., benzophenone) B->D C Degas Solvent C->D E Irradiate with UV Lamp at Controlled Temperature D->E Irradiation F Solvent Evaporation E->F Reaction Completion G Chromatographic Purification F->G

Caption: Workflow for a typical photochemical [2+2] cycloaddition.

Experimental Protocol: Photochemical [2+2] Cycloaddition of Ethylene and Uracil [5]

  • Reaction Setup: In a photochemical reactor equipped with a UV lamp, a solution of uracil in a suitable solvent (e.g., acetone/water) is prepared.

  • Reaction Execution: The solution is cooled and purged with ethylene gas. The mixture is then irradiated with UV light while maintaining a constant flow of ethylene.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield the cyclobutane adduct.

  • Subsequent Transformations: The resulting cyclobutane can be further elaborated to the desired aminocyclobutane through a series of functional group manipulations.

Advantages:

  • Direct access to the cyclobutane core.

  • Can be applied to a wide range of alkene substrates.

Disadvantages:

  • Often requires specialized photochemical equipment.

  • Can suffer from poor regioselectivity and diastereoselectivity.

  • The high energy of the excited states can lead to side reactions.[6]

Mechanistic Rationale: The thermal [2+2] cycloaddition of ketenes with alkenes is a concerted, suprafacial-antarafacial process, which is thermally allowed by the Woodward-Hoffmann rules.[7] This reaction offers excellent control over regioselectivity and stereoselectivity.

Experimental Protocol: Synthesis of a Cyclobutanone via Ketene Cycloaddition [8]

  • Ketene Generation: Dichloroketene is generated in situ from trichloroacetyl chloride and a suitable base (e.g., triethylamine).

  • Cycloaddition: The generated ketene reacts with an alkene (e.g., benzyl vinyl ether) in a suitable solvent at elevated temperatures.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed. The crude cyclobutanone is then purified by distillation or chromatography.

  • Conversion to Aminocyclobutane: The resulting cyclobutanone can be converted to the corresponding aminocyclobutane via reductive amination.

Advantages:

  • High stereospecificity.

  • Predictable regioselectivity.

Disadvantages:

  • Limited to the use of ketenes or ketene precursors.

  • Requires subsequent steps to introduce the amine functionality.

Reductive Amination of Cyclobutanones

A straightforward and widely used method for the synthesis of aminocyclobutanes involves the reductive amination of a pre-existing cyclobutanone.

Mechanistic Rationale: The reaction proceeds via the formation of an imine or enamine intermediate from the cyclobutanone and an amine source, which is then reduced in situ to the corresponding aminocyclobutane. A variety of reducing agents can be employed, with sodium borohydride and sodium triacetoxyborohydride being common choices.[9]

Experimental Protocol: Reductive Amination of a Cyclobutanone

  • Reaction Setup: To a solution of the cyclobutanone in a suitable solvent (e.g., methanol or dichloroethane), the amine source (e.g., an ammonium salt or a primary amine) is added.

  • Reduction: The reducing agent (e.g., NaBH₄) is added portion-wise at a controlled temperature.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The crude aminocyclobutane is then purified by chromatography or crystallization.

Advantages:

  • Utilizes readily available starting materials.

  • Generally high-yielding and operationally simple.

Disadvantages:

  • Requires the prior synthesis of the cyclobutanone.

  • Stereocontrol can be challenging, often leading to mixtures of diastereomers.

Modern Synthetic Strategies: Pushing the Boundaries of Efficiency and Selectivity

Recent years have witnessed the development of powerful new methods for aminocyclobutane synthesis that offer improved efficiency, selectivity, and functional group tolerance.

Transition-Metal-Catalyzed C-H Amination

Direct functionalization of C-H bonds represents a paradigm shift in organic synthesis, and its application to the synthesis of aminocyclobutanes is a significant advancement. Rhodium-catalyzed C-H amination has emerged as a particularly powerful tool.[10][11]

Mechanistic Rationale: The reaction is believed to proceed through the formation of a rhodium nitrenoid intermediate, which then undergoes an intramolecular C-H insertion. The regioselectivity and stereoselectivity of the insertion are influenced by both electronic and steric factors.

Workflow for Rhodium-Catalyzed C-H Amination:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Synthesize Sulfamate Ester Precursor C Combine Precursor, Catalyst, and Oxidant A->C B Select Rhodium Catalyst (e.g., Rh₂(esp)₂) B->C D Heat Reaction Mixture C->D C-H Insertion E Quench Reaction and Extract D->E Reaction Completion F Chromatographic Purification E->F

Caption: General workflow for intramolecular rhodium-catalyzed C-H amination.

Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination [12]

  • Substrate Synthesis: The starting material, a sulfamate ester, is prepared from the corresponding alcohol.

  • C-H Amination: The sulfamate ester is dissolved in a suitable solvent, and the rhodium catalyst (e.g., Rh₂(esp)₂) and an oxidant (e.g., PhI(OAc)₂) are added. The reaction mixture is then heated.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Advantages:

  • High degree of stereocontrol, often proceeding with retention of configuration.[12]

  • Excellent functional group tolerance.

  • Enables the synthesis of complex, polycyclic aminocyclobutane derivatives.

Disadvantages:

  • Requires the synthesis of a pre-functionalized substrate.

  • The cost of rhodium catalysts can be a consideration for large-scale synthesis.

Ring Expansion of Azetidines

Ring expansion strategies provide an alternative and often stereocontrolled entry into aminocyclobutane scaffolds. The expansion of azetidines, in particular, has garnered significant attention.[12][13]

Mechanistic Rationale: The ring expansion of azetidines can be initiated by various methods, often involving the formation of a reactive intermediate that undergoes a rearrangement. For example, treatment of an N-substituted 2-(halomethyl)azetidine can lead to the formation of a bicyclic azetidinium ion, which is then opened by a nucleophile to afford a 3-substituted pyrrolidine or, in some cases, a rearranged aminocyclobutane derivative.[14] Theoretical studies suggest that the reaction pathway can be influenced by the solvent and the nature of the substituents.[14]

Advantages:

  • Can provide access to stereochemically defined aminocyclobutanes.

  • Allows for the introduction of diverse substituents.

Disadvantages:

  • The synthesis of the starting azetidine can be challenging.

  • Regioselectivity of the ring-opening can be an issue.

Synthesis from Bicyclo[1.1.0]butanes (BCBs)

The high ring strain of bicyclo[1.1.0]butanes (BCBs) makes them versatile intermediates for the synthesis of functionalized cyclobutanes. Strain-release functionalization of BCBs allows for the diastereoselective construction of polysubstituted aminocyclobutanes.[15][16]

Mechanistic Rationale: The central bond of the BCB is highly strained and susceptible to nucleophilic attack. The reaction of a BCB with an amine nucleophile, often in the presence of a Lewis acid or under thermal conditions, leads to the opening of the bicyclic system and the formation of a cyclobutyl anion, which can then be trapped by an electrophile.[3]

Advantages:

  • Provides access to a wide range of substituted aminocyclobutanes.

  • Can be highly diastereoselective.

  • Allows for the introduction of multiple functional groups in a single step.

Disadvantages:

  • The synthesis of substituted BCBs can be complex.

  • The high reactivity of BCBs can sometimes lead to undesired side reactions.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key features of the discussed synthetic methodologies.

MethodKey TransformationTypical YieldsStereoselectivitySubstrate ScopeKey AdvantagesKey Disadvantages
Photochemical [2+2] Cycloaddition Alkene + AlkeneVariable (20-80%)Generally low to moderateBroadDirect access to cyclobutane coreRequires specialized equipment, often poor selectivity
Thermal [2+2] Cycloaddition Ketene + AlkeneGood to Excellent (60-95%)High (stereospecific)Limited to ketenesHigh stereospecificityRequires ketene precursors, multi-step to amine
Reductive Amination Cyclobutanone + AmineGood to Excellent (70-95%)VariableBroad amine scopeSimple, high-yieldingRequires pre-synthesized cyclobutanone, stereocontrol can be poor
Rh-Catalyzed C-H Amination Intramolecular C-H insertionModerate to Good (50-85%)High (retention of stereochemistry)Good functional group toleranceHigh stereocontrol, access to complex structuresRequires pre-functionalized substrate, catalyst cost
Ring Expansion of Azetidines Azetidine rearrangementModerate to Good (40-80%)Can be highDependent on azetidine synthesisAccess to stereodefined productsSynthesis of starting azetidine can be complex
From Bicyclo[1.1.0]butanes Strain-release aminationGood to Excellent (60-90%)High diastereoselectivityBroad nucleophile scopeHigh diastereoselectivity, multi-functionalizationSynthesis of BCBs can be challenging

Conclusion and Future Outlook

The synthesis of aminocyclobutanes has evolved significantly, with modern methods offering unprecedented levels of efficiency and stereocontrol. While classical approaches such as [2+2] cycloadditions and reductive aminations remain valuable tools in the synthetic chemist's arsenal, newer strategies like C-H amination and strain-release functionalization of bicyclo[1.1.0]butanes are enabling the construction of increasingly complex and medicinally relevant aminocyclobutane scaffolds.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the available resources. For simple, achiral aminocyclobutanes, a classical approach may be the most straightforward. However, for the synthesis of complex, stereochemically defined aminocyclobutanes destined for drug discovery programs, the investment in developing a modern, highly selective route is often justified.

As the demand for novel, three-dimensional molecular architectures continues to grow in medicinal chemistry, we can anticipate further innovations in the synthesis of aminocyclobutanes. The development of new catalytic systems, the exploration of novel ring-forming strategies, and the application of computational chemistry to predict and control stereoselectivity will undoubtedly shape the future of this exciting field.

References

  • Aitken, D. J., & Sbai, A. (2001). A short synthesis of the cis-cyclobutane β-aminoacid skeleton using a [2+2] cycloaddition strategy. Tetrahedron Letters, 42(36), 6371-6373. [Link]

  • Baran, P. S., & Maimone, T. J. (2009). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. The Journal of organic chemistry, 74(21), 8081-8095. [Link]

  • de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. Angewandte Chemie International Edition, 52(34), 9009-9013. [Link]

  • Fernández-Cestau, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2593. [Link]

  • Ghosh, S., et al. (2019). [2+2] Photocycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(36), 6145-6165. [Link]

  • Golfmann, M., & Walker, J. C. L. (2023). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Communications Chemistry, 6(1), 1-13. [Link]

  • Hughes, P., & Clardy, J. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 54(14), 3260-3264. [Link]

  • Izquierdo, S., et al. (2005). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry, 70(20), 7963-7971. [Link]

  • Kiren, S., & Williams, L. J. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4333-4340. [Link]

  • Krenske, E. H., & Houk, K. N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9765-9859. [Link]

  • Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. [Link]

  • Maji, M. (2022). [2 + 2] photocycloaddition. Molecular Catalysis, 523, 112270. [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University. [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. Organic Syntheses, 55, 32. [Link]

  • Organic Syntheses. (n.d.). Enantioselective Synthesis of Benzyl δ-Truxinate via Asymmetric Catalytic [2+2] Photodimerization. Organic Syntheses, 99, 233-251. [Link]

  • Robert, E. G. L., & Waser, J. (2021). Synthesis of β‐aminocyclobutane monoesters. Chimia, 75(5), 412-416. [Link]

  • Robert, E. G. L., & Waser, J. (2022). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 13(28), 8336-8341. [Link]

  • Rodrigalvarez, J., et al. (2022). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. [Link]

  • van der Ligt, J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(32), e202200543. [Link]

  • Wang, Y., et al. (2022). Rhodium(II)‐Catalyzed C(sp3)–H Diamination of Arylcyclobutanes. Angewandte Chemie International Edition, 61(27), e202204739. [Link]

  • Xu, X., et al. (2024). Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes. ChemRxiv. [Link]

  • YouTube. (2019, January 22). Thermal [2+2] cycloaddition reactions. [Link]

  • Pharmaceutical Technology. (n.d.). Enamine - Synthesis of Building Blocks for Drug Design Programmes. [Link]

  • EPFL. (n.d.). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. [Link]

  • Infoscience. (n.d.). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. [Link]

  • ResearchGate. (n.d.). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. [Link]

  • Wouters, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2326-2341. [Link]

  • MDPI. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(12), 4749. [Link]

  • PubMed Central (PMC). (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • PubMed Central (PMC). (n.d.). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. [Link]

  • PubMed Central (PMC). (n.d.). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. [Link]

  • PubMed Central (PMC). (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing cis-3-Amino-1-methylcyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of peptides with predictable and stable three-dimensional structures is a paramount objective. Constraining the conformational flexibility of peptides is a well-established strategy to enhance their potency, selectivity, and metabolic stability.[1] This guide provides an in-depth comparative analysis of the conformational properties of peptides incorporating the novel, non-natural amino acid, cis-3-Amino-1-methylcyclobutanecarboxylic acid. By integrating experimental data from analogous structures and computational insights, we aim to equip researchers with the knowledge to effectively utilize this unique building block in peptidomimetic design.

The Significance of Conformational Constraint in Peptide Drug Design

Linear peptides often suffer from proteolytic degradation and a lack of specific conformation in solution, which can limit their therapeutic potential.[2] The introduction of cyclic or sterically demanding amino acids, such as cis-3-Amino-1-methylcyclobutanecarboxylic acid, can rigidify the peptide backbone, favoring specific secondary structures like β-turns or helical motifs.[3][4] This pre-organization into a bioactive conformation can lead to a significant improvement in binding affinity and biological activity.[5]

The cyclobutane ring, in particular, offers a unique scaffold due to its puckered nature and longer C-C bond lengths compared to other cycloalkanes, influencing the local and global conformation of the peptide chain.[6] The cis stereochemistry and the presence of a methyl group in the target amino acid introduce additional, distinct conformational biases that will be explored in this guide.

Structural Features of cis-3-Amino-1-methylcyclobutanecarboxylic Acid

The incorporation of cis-3-Amino-1-methylcyclobutanecarboxylic acid into a peptide chain introduces several key structural constraints:

  • Defined Backbone Dihedral Angles: The cyclobutane ring restricts the possible values of the backbone dihedral angles (phi, ψ), forcing the peptide chain to adopt a more defined conformation.

  • Locked "Cis" Conformation: The cis relationship between the amino and carboxylic acid groups on the cyclobutane ring is a critical design element, predisposing the peptide backbone to adopt specific turn-like structures.

  • Steric Influence of the Methyl Group: The methyl group at the C1 position further restricts conformational freedom and can influence interactions with the local environment within the peptide and with biological targets.

These features make it a compelling building block for inducing specific secondary structures and for probing the structure-activity relationships of bioactive peptides.

Comparative Conformational Analysis: A Multi-faceted Approach

To understand the conformational impact of cis-3-Amino-1-methylcyclobutanecarboxylic acid, we will compare it with other commonly used conformationally constrained amino acids. This comparison will be based on data from experimental techniques and computational modeling.

Experimental Methodologies for Conformational Analysis

A combination of high-resolution spectroscopic and crystallographic techniques is essential for a thorough conformational analysis of modified peptides.

NMR spectroscopy is a powerful tool for studying the solution-state conformation of peptides. Key NMR parameters provide critical insights:

  • Chemical Shifts: Deviations of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts from random coil values can indicate the presence of stable secondary structures.[7]

  • Nuclear Overhauser Effect (NOE): Through-space correlations between protons provide distance restraints that are crucial for 3D structure calculation.

  • Coupling Constants (J-couplings): Three-bond J-couplings can provide information about dihedral angles.

  • Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify hydrogen-bonded protons, which are indicative of stable secondary structures.[8]

Experimental Protocol: 2D NMR Analysis of a Modified Peptide

  • Sample Preparation: Dissolve 1-5 mg of the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification), NOESY (for distance restraints), and HSQC (for ¹H-¹³C/¹⁵N correlations).

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances.

  • Structural Restraint Generation: Integrate NOESY cross-peaks to generate a list of inter-proton distance restraints.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.

  • Analysis: Analyze the resulting ensemble of structures to determine the preferred conformation and assess the degree of structural definition.

Logical Workflow for NMR-based Conformational Analysis

G cluster_0 NMR Experimentation cluster_1 Data Processing & Analysis peptide_synthesis Peptide Synthesis sample_prep Sample Preparation peptide_synthesis->sample_prep nmr_acquisition 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) sample_prep->nmr_acquisition resonance_assignment Resonance Assignment nmr_acquisition->resonance_assignment restraint_generation NOE Restraint Generation resonance_assignment->restraint_generation structure_calculation 3D Structure Calculation restraint_generation->structure_calculation conformational_analysis Conformational Ensemble Analysis structure_calculation->conformational_analysis

Caption: Workflow for determining peptide conformation using NMR spectroscopy.

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This technique is invaluable for visualizing the precise bond angles and intermolecular interactions.[9][10] While obtaining suitable crystals can be a challenge, the resulting structures offer an unparalleled level of detail.[11]

Experimental Protocol: Peptide Crystallization and Structure Determination

  • Peptide Synthesis and Purification: Synthesize and purify the peptide to >95% purity.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like hanging drop or sitting drop vapor diffusion.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for diffraction.

  • X-ray Diffraction: Mount a crystal and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data.

  • Structural Analysis: Analyze the final structure to determine the precise conformation, bond lengths, bond angles, and intermolecular interactions.

Decision Tree for Choosing a Conformational Analysis Method

G start Start: Need Peptide Conformation solubility Is the peptide soluble in a suitable NMR solvent? start->solubility crystallization Can the peptide be crystallized? solubility->crystallization No nmr Perform NMR Spectroscopy solubility->nmr Yes xray Perform X-ray Crystallography crystallization->xray Yes comp_model Utilize Computational Modeling crystallization->comp_model No nmr->comp_model Data for refinement xray->comp_model Data for validation no_solution Re-evaluate synthesis or purification comp_model->no_solution If results are inconclusive

Caption: Decision-making process for selecting the appropriate conformational analysis technique.

Computational Modeling

Computational modeling plays a crucial role in predicting and understanding the conformational preferences of peptides containing non-standard amino acids.[12][13] Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights into the dynamic behavior of these peptides in solution and can be used to refine experimental structures.[2][14]

Computational Workflow: Molecular Dynamics Simulation

  • System Setup: Build the initial peptide structure, solvate it in a water box, and add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

  • Production Run: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the trajectory to identify the most populated conformations, hydrogen bonding patterns, and other structural features.

Comparison with Alternative Constrained Amino Acids

The conformational effects of cis-3-Amino-1-methylcyclobutanecarboxylic acid are best understood by comparison with other cyclic and acyclic constrained amino acids.

Amino Acid Type Key Conformational Influence Advantages Limitations
cis-3-Amino-1-methylcyclobutanecarboxylic acid Induces tight turns due to the cis stereochemistry and steric hindrance from the methyl group.Highly constrained, predictable turn induction.Synthesis can be complex. May be too rigid for some applications.
trans-Cyclobutane Amino Acids Tend to adopt more extended, strand-like structures.[15][16]Promotes β-sheet formation.Less effective at inducing turns compared to the cis isomer.
Aminocyclopentane Carboxylic Acids Offers a balance between rigidity and flexibility.Can access a wider range of conformations than cyclobutane derivatives.Conformational preferences can be less predictable.
Aminocyclohexane Carboxylic Acids The larger ring size allows for more conformational flexibility, including chair and boat forms.[17]Can mimic different types of turns and loops.Increased flexibility can make precise conformational control challenging.
α,α-Disubstituted Amino Acids (e.g., Aib) Promote helical conformations (3₁₀- or α-helices).[18][19]Well-studied and effective helix inducers.Limited to inducing helical structures.
Proline and Proline Analogs Induce kinks in the peptide backbone and favor cis-amide bonds.[20]Can be used to disrupt or create specific turns.The conformational effects are highly context-dependent.

Conclusion and Future Directions

The incorporation of cis-3-Amino-1-methylcyclobutanecarboxylic acid into peptides offers a powerful strategy for enforcing specific, turn-like conformations. Its unique combination of a cis stereochemistry and a methyl group provides a high degree of conformational constraint that is distinct from other cyclic and acyclic amino acids. A comprehensive understanding of its conformational impact, achieved through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for its successful application in the design of novel peptidomimetics with enhanced therapeutic properties.

Future research should focus on the synthesis and detailed structural analysis of a wider range of peptides containing this novel amino acid to build a more extensive database of its conformational preferences. Investigating the influence of neighboring residues and the overall peptide sequence on the conformation induced by cis-3-Amino-1-methylcyclobutanecarboxylic acid will be crucial for its rational application in drug design.

References

  • A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. (n.d.). Methods in Enzymology.
  • Accurate de novo design of hyperstable constrained peptides. (2016). Nature. Retrieved from [Link]

  • Crystal Structures of Protein-Bound Cyclic Peptides. (2019). Chemical Reviews. Retrieved from [Link]

  • X-ray crystallographic structure and absolute configuration of the cyclic Di-amino acid peptide: cyclo(l-HomoCySH-l-HomoCySH). (2012). Amino Acids. Retrieved from [Link]

  • cyclobutane | SeRMN – NMR Service at UAB. (2017). SeRMN – NMR Service at UAB. Retrieved from [Link]

  • Folding peptides studied by NMR - SeRMN-UAB. (2017). SeRMN-UAB. Retrieved from [Link]

  • Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. (1981). Journal of the American Chemical Society. Retrieved from [Link]

  • Aminoacids of the cyclobutane series. (2020). ResearchGate. Retrieved from [Link]

  • X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH). (2012). ResearchGate. Retrieved from [Link]

  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (2017). ResearchGate. Retrieved from [Link]

  • A computational approach to design structured peptides and predict peptide behavior in solution. (2023). YouTube. Retrieved from [Link]

  • Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. (2007). LSU Scholarly Repository. Retrieved from [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2021). MDPI. Retrieved from [Link]

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (2000). Semantic Scholar. Retrieved from [Link]

  • Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. (2007). J-Stage. Retrieved from [Link]

  • Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. (1993). Biochemistry. Retrieved from [Link]

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2020). ChemMedChem. Retrieved from [Link]

  • cis-3-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when the experiment is complete. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride (CAS RN: 1630906-61-4), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower you with a robust understanding of safe laboratory practices.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from suppliers and analogous compounds, such as cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride, provide a consistent hazard profile.

Summary of Known Hazards:

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.
H335Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.

Based on these classifications, this compound, in the absence of a formal institutional determination to the contrary, should be managed as hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance. The principle of treating all research chemical waste as hazardous until proven otherwise is a cornerstone of laboratory safety.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

Given its irritant properties, stringent adherence to PPE protocols is non-negotiable when handling this compound in any form, including as a waste product.

Minimum Required PPE:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of dust generation, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities.

  • Respiratory Protection: While not typically required for handling small, contained amounts, a NIOSH-approved respirator may be necessary if significant dust is generated or if working outside of a well-ventilated area.

Spill Management Protocol

Accidents happen, and a prepared response is critical to mitigating any potential harm from a spill. The following step-by-step procedure should be adopted for spills of solid this compound.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in the previous section.

  • Avoid Raising Dust: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[3][4] Do not use combustible materials like sawdust.

  • Gently Sweep: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid vigorous sweeping that could create airborne dust.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.

  • Package and Label Waste: Securely seal the container holding the spill cleanup debris and label it as "Hazardous Waste" with the full chemical name.

  • Wash Hands Thoroughly: After the cleanup is complete and PPE has been removed, wash your hands with soap and water.

Waste Containerization and Labeling: A System of Clarity

Proper containment and labeling are legally mandated and essential for preventing accidental mixing of incompatible wastes and ensuring the safety of waste handlers.

Containerization Protocol:

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred for their durability.

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently, producing heat or toxic gases.

  • Solid Waste Only: This protocol is for the solid form of the compound. If dissolved in a solvent, the entire solution must be treated as hazardous waste, taking into account the hazards of the solvent as well.

Labeling Protocol:

Every waste container must be meticulously labeled. The label serves as the primary communication tool for the hazards contained within.

Mandatory Label Information:

  • The words "Hazardous Waste" [5][6]

  • Full Chemical Name: "this compound" (avoiding abbreviations or formulas)[6]

  • Hazard Pictograms: Include pictograms for "Harmful/Irritant" (exclamation mark).

  • Generator Information: Your name, department, and a contact number.

G cluster_0 Waste Generation & Collection cluster_1 Labeling Protocol cluster_2 Disposal Pathway Solid Waste Solid Waste Container Container Solid Waste->Container Spill Debris Spill Debris Spill Debris->Container EHS Pickup EHS Pickup Container->EHS Pickup Scheduled Collection Label Label Label->Container Final Disposal Final Disposal EHS Pickup->Final Disposal

Caption: Waste Collection and Disposal Workflow.

Final Disposal Protocol: The Procedural Steps

The final disposal of this compound waste must be handled through your institution's designated hazardous waste management program.

Step-by-Step Disposal Procedure:

  • Waste Determination: Confirm the waste classification as hazardous based on the known irritant and harmful properties.

  • Containerization and Labeling: Following the protocols outlined in Section 4, place the solid waste into a properly labeled and sealed container.

  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from general traffic and incompatible chemicals.

  • Request Pickup: Once the container is full, or in accordance with your institution's waste accumulation time limits, schedule a pickup with your EHS or equivalent department. Do not transport hazardous waste yourself.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. Accurate documentation is a critical component of the "cradle-to-grave" responsibility for hazardous waste.

Under no circumstances should this chemical be disposed of in the regular trash or flushed down the sanitary sewer. Such actions are illegal, environmentally irresponsible, and pose a significant risk to public health.

G Start Waste Generated Assess Assess Hazards (Harmful, Irritant) Start->Assess Classify Classify as Hazardous Waste Assess->Classify Containerize Package in Labeled, Compatible Container Classify->Containerize Store Store in Satellite Accumulation Area Containerize->Store Request Request EHS Pickup Store->Request End Compliant Disposal Request->End

Caption: Decision-Making Flowchart for Disposal.

By adhering to this comprehensive guide, you can ensure that the final step in your research with this compound is conducted with the same level of precision, safety, and integrity as your experiments.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Safety+Health Magazine. (2024, December 7). Learn How to Respond to Chemical Spills with These Steps. Retrieved from [Link]

  • University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2020, June 12). Hazardous Waste Labeling and Marking. Retrieved from [Link]

  • Quora. (2021, August 17). How to label a non-hazardous substance. Retrieved from [Link]

  • HCI Environmental. (2022, October 4). 5 Things To Know About Hazardous Waste Labels. Retrieved from [Link]

  • GAIACA. (2020, May 30). What To Include On A Chemical Waste Label. Retrieved from [Link]

  • University of Tennessee Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Budget Dumpster. (n.d.). How to Dispose of Hazardous Waste. Retrieved from [Link]

  • Happen Ventures. (2023, May 16). Safe Disposal of Hazardous Chemical Waste. Retrieved from [Link]

  • EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal. Retrieved from [Link]

Sources

Personal protective equipment for handling cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Welcome to your essential safety and handling guide for this compound (CAS No. 1630906-61-4). As a novel building block in drug discovery and development, understanding its hazard profile is paramount to ensuring your safety and the integrity of your research. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE) and handling protocols.

Understanding the Risks: A Hazard Profile

This compound is a fine chemical that requires careful handling due to its potential health effects. According to safety data sheets, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2]

These classifications are denoted by the hazard statements H302, H315, H319, and H335.[1][3] The signal word for this chemical is "Warning".[1][3]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the dust. The hydrochloride salt form can make the compound dusty and easily airborne, increasing the risk of inhalation.

Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal

The appropriate selection and use of PPE are your first line of defense against exposure.[4][5] For this compound, the following PPE is mandatory.

Eye and Face Protection: Beyond the Standard

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • What to Wear:

    • Safety Goggles with Side-Shields: These are the minimum requirement to protect against dust particles and accidental splashes.[1] Standard safety glasses are insufficient as they do not provide a seal around the eyes.

    • Face Shield: When handling larger quantities (typically >25 g) or when there is a significant risk of splashing (e.g., during vigorous mixing or dissolution), a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.

  • The "Why": The cyclobutane moiety and the acidic nature of the hydrochloride can be particularly irritating to the delicate mucous membranes of the eyes. Direct contact can lead to significant inflammation, pain, and potential long-term damage.

Skin and Body Protection: An Impermeable Barrier

This compound is a known skin irritant. Therefore, comprehensive skin and body protection is crucial.

  • What to Wear:

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this solid compound. Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated.[6]

    • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect your street clothes and underlying skin from contamination. Ensure it is fully buttoned.

    • Impervious Clothing: For larger scale operations or situations with a high risk of spills, consider additional protective clothing such as a chemical-resistant apron or coveralls.[1][4]

  • The "Why": The amino and carboxylic acid functional groups, along with the hydrochloride, can interact with skin proteins and oils, leading to irritation, redness, and discomfort. Preventing skin contact is key to avoiding these effects.

Respiratory Protection: Guarding Your Airways

As the compound can cause respiratory irritation, preventing inhalation of its dust is critical.

  • What to Wear:

    • Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, such as a certified chemical fume hood, especially when handling the solid powder.[1]

    • Respirator: If a fume hood is not available or if you are handling large quantities that may generate significant dust, a NIOSH-approved respirator is necessary. A half-mask respirator with P95 or P100 particulate filters is recommended.

  • The "Why": Fine particles of the compound can be easily inhaled and deposit in the respiratory tract, leading to irritation of the nose, throat, and lungs.

Operational and Disposal Plans: A Step-by-Step Guide

PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Gloves: Remove your gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the contaminated outer surface.

  • Face Shield and Goggles: Remove by handling the headband or earpieces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Handling and Experimental Workflow

The following diagram illustrates the decision-making process for PPE selection based on the experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_reaction Reaction & Workup cluster_analysis Analysis cluster_ppe Required PPE weighing Weighing Solid ppe_full Enhanced PPE + Respirator (in Fume Hood) weighing->ppe_full High dust potential dissolving Dissolving in Solvent ppe_enhanced Basic PPE + Face Shield dissolving->ppe_enhanced Splash risk reaction Running Reaction ppe_basic Lab Coat Safety Goggles Nitrile Gloves reaction->ppe_basic Closed system workup Aqueous Workup workup->ppe_enhanced Splash risk sampling Sampling for Analysis sampling->ppe_basic Small volume

Caption: PPE selection workflow for handling this compound.

Disposal Plan
  • Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste container.

  • Chemical Waste: Unused or waste material should be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Quantitative Data Summary

PropertyValueSource
CAS Number 1630906-61-4[3][7][8]
Molecular Formula C6H12ClNO2[3][7][8]
Molecular Weight 165.62 g/mol [3][7][8]
Hazard Statements H302, H315, H319, H335[1][3]

This guide provides a comprehensive overview of the essential safety precautions for handling this compound. By understanding the risks and diligently applying these protocols, you can ensure a safe and productive research environment.

References

  • Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support. Retrieved January 4, 2026, from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved January 4, 2026, from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). Damascus College. Retrieved January 4, 2026, from [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean Ltd. Retrieved January 4, 2026, from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved January 4, 2026, from [Link]

  • cis-3-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. Retrieved January 4, 2026, from [Link] cGRmfGUzYjQwZjg1YzM5ZTRiYjM0YjQ0YjY0ZDIzYjM5MDI4NzM2YjY3ZGI3YjM5YjM5ZDMxNTk5M2MyYjM5ZDI3NTE

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.